Squalamine Lactate
説明
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
See also: Squalamine (has active moiety).
特性
分子式 |
C37H73N3O9S |
|---|---|
分子量 |
736.1 g/mol |
IUPAC名 |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C34H65N3O5S.C3H6O3.H2O/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;1-2(4)3(5)6;/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2,4H,1H3,(H,5,6);1H2/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2-;/m10./s1 |
InChIキー |
ZPYIELFRIYUVQP-BHBJEIPNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 1993 by Dr. Michael Zasloff and his team, squalamine (B192432) is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias[1][2]. This discovery was the result of investigating the robust immune systems of primitive vertebrates[3]. Squalamine exhibits a broad spectrum of activity, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. Beyond its antimicrobial properties, squalamine was later found to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and certain ocular diseases. Its unique chemical structure, a conjugate of a cholestane (B1235564) steroid and the polyamine spermidine, underpins its diverse biological activities. Squalamine lactate (B86563) is the salt form developed for clinical investigation. This technical guide provides an in-depth overview of the discovery, experimental protocols, quantitative data, and mechanisms of action of squalamine lactate.
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of squalamine has been quantified against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs).
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 2 | |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | |
| Staphylococcus aureus | ATCC 25923 | 2 | |
| Streptococcus pneumoniae | Clinical Isolate | 32 | |
| Candida albicans | DSM 1386 | 8-16 | |
| Aspergillus niger | ATCC 16404 | 8-16 |
Anti-Angiogenic Activity
Squalamine's potential as an anti-cancer and anti-ocular disease agent stems from its anti-angiogenic properties. Key quantitative data are presented below.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Endothelial Cell Proliferation | HUVEC | IC50 | 0.5 µM | |
| VEGF-induced Proliferation | HUVEC | % Inhibition (at 3.2 µM) | ~90% | |
| bFGF-induced Proliferation | RBE-4 | % Inhibition (at 50 µg/mL) | 89.0% | |
| PDGF-induced Proliferation | RBE-4 | % Inhibition (at 50 µg/mL) | 87.5% |
Clinical Trial Data: ENT-01 (Synthetic Squalamine) for Parkinson's Disease
A synthetic derivative of squalamine, ENT-01, has been investigated for its therapeutic potential in Parkinson's disease, particularly for non-motor symptoms like constipation.
| Clinical Trial Phase | Number of Patients | Primary Endpoint | Key Finding | Reference |
| Phase 2b (KARMET) | 150 | Change in complete spontaneous bowel movements (CSBMs) | Significant increase in weekly CSBMs (3.2 vs 1.2 for placebo, p < 0.001) | |
| Phase 2b (KARMET) | 150 | Safety and Tolerability | Well-tolerated; most common adverse events were nausea (34.4%) and diarrhea (19.4%) | |
| Phase 2b (KARMET) | 28 (with dementia) | Change in MMSE scores | Improvement of 3.4 points (vs 2.0 for placebo) 6 weeks post-treatment | |
| Phase 2b (KARMET) | 11 (with psychosis) | Change in SAPS-PD scores | Improvement from 6.5 to 1.7 (vs 6.3 to 4.4 for placebo) 6 weeks post-treatment |
Experimental Protocols
Isolation and Purification of Squalamine from Squalus acanthias
The original method for isolating squalamine as described by Moore et al. (1993) involves a multi-step purification process from the stomach and liver tissues of the dogfish shark. The following is a representative protocol based on the published literature.
1. Tissue Extraction:
-
Homogenize freshly dissected shark liver or stomach tissue in a solution of 1 M acetic acid.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes to pellet cellular debris.
-
Collect the supernatant and subject it to solid-phase extraction using a C18 cartridge to capture hydrophobic and amphiphilic molecules, including squalamine.
-
Elute the bound molecules with a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).
2. Size-Exclusion Chromatography:
-
Concentrate the active fractions from the C18 elution and apply to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1 M acetic acid.
-
Elute with 1 M acetic acid and collect fractions, monitoring for antimicrobial activity to identify the fractions containing squalamine.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from size-exclusion chromatography and inject onto a C18 RP-HPLC column.
-
Elute with a linear gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 60% acetonitrile over 60 minutes.
-
Collect fractions and assay for antimicrobial activity to identify the squalamine-containing peak.
4. Cation-Exchange High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fraction from RP-HPLC using a strong cation-exchange column.
-
Equilibrate the column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 3.0).
-
Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M sodium chloride in the equilibration buffer).
-
The positively charged squalamine will elute at a characteristic salt concentration.
5. Final Purification:
-
A final polishing step using a different selectivity RP-HPLC column (e.g., C4) can be employed to achieve high purity.
-
The final product can be lyophilized and stored at -20°C.
Endothelial Cell Proliferation Assay
This assay is used to determine the effect of squalamine on the proliferation of endothelial cells, a key process in angiogenesis.
1. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. Assay Procedure:
-
Seed HUVECs into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Starve the cells in a basal medium with low serum (e.g., 0.5% FBS) for 24 hours to synchronize their cell cycle.
-
Treat the cells with various concentrations of this compound in the presence or absence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) (typically 50 ng/mL).
-
Incubate for 48-72 hours.
3. Proliferation Measurement:
-
Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.
-
Alternatively, direct cell counting or DNA quantification methods (e.g., CyQUANT assay) can be used.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Anti-Angiogenic Mechanism
Squalamine's anti-angiogenic effects are multifaceted, primarily targeting the signaling cascades within endothelial cells. It is understood to interact with intracellular calmodulin and inhibit the Na+/H+ exchanger, leading to a disruption of the downstream signaling required for proliferation and migration.
// Nodes VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Squalamine [label="Squalamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHE3 [label="Na+/H+ Exchanger 3", fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_pH [label="Intracellular pH\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(p42/p44)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="Focal Adhesion\nKinase (FAK)", fillcolor="#FBBC05", fontcolor="#202124"]; Actin_Stress_Fibers [label="Actin Stress Fiber\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> MAPK_Pathway [label="Activates"]; VEGFR -> FAK [label="Activates"]; MAPK_Pathway -> Proliferation; FAK -> Actin_Stress_Fibers; Actin_Stress_Fibers -> Migration; Proliferation -> Angiogenesis; Migration -> Angiogenesis; Squalamine -> Calmodulin [label="Binds & Relocates", color="#34A853"]; Squalamine -> NHE3 [label="Inhibits", color="#34A853"]; Calmodulin -> MAPK_Pathway [style=dashed, arrowhead=tee, label="Inhibits", color="#34A853"]; NHE3 -> Intracellular_pH; Intracellular_pH -> MAPK_Pathway [style=dashed, arrowhead=tee, label="Disrupts", color="#34A853"]; } .dot Squalamine's anti-angiogenic signaling pathway.
Antimicrobial Mechanism
Squalamine's antimicrobial action differs between Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, it acts like a detergent, disrupting the outer membrane. In Gram-positive bacteria, it causes depolarization of the cell membrane, leading to cell death.
Mechanism of ENT-01 in Parkinson's Disease
In the context of Parkinson's disease, the synthetic squalamine derivative ENT-01 is thought to act by displacing alpha-synuclein (B15492655) aggregates from nerve cell membranes in the enteric nervous system, thereby restoring normal neuronal function.
// Nodes AlphaSynuclein [label="Alpha-Synuclein\nAggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Membrane [label="Enteric Neuronal\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; ENT01 [label="ENT-01\n(Squalamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane_Binding [label="Membrane Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Dysfunction [label="Neuronal Dysfunction\n(e.g., Constipation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Restored_Function [label="Restored Neuronal\nFunction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AlphaSynuclein -> Neuronal_Membrane [label="Binds to"]; Neuronal_Membrane -> Neuronal_Dysfunction [label="Leads to"]; ENT01 -> Neuronal_Membrane [label="Displaces Aggregates", color="#34A853"]; Neuronal_Membrane -> Restored_Function [label="Results in"]; } .dot Proposed mechanism of ENT-01 in Parkinson's disease.
Conclusion
Squalamine, originally discovered as a natural antibiotic from the dogfish shark, has demonstrated a remarkable breadth of biological activities. Its potent antimicrobial and anti-angiogenic properties have paved the way for its investigation into a wide range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders. The development of its synthetic derivative, ENT-01, for Parkinson's disease highlights the ongoing potential of this unique aminosterol. This technical guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic applications of squalamine and its analogues.
References
- 1. Squalamine: an aminosterol antibiotic from the shark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalamine: an aminosterol antibiotic from the shark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Squalamine Lactate: A Deep Dive into its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-angiogenic properties of squalamine (B192432) lactate (B86563). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's interactions with key signaling pathways and cellular processes that regulate the formation of new blood vessels. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a thorough understanding of squalamine's mode of action.
Core Mechanism of Action
Squalamine, a cationic aminosterol originally isolated from the dogfish shark (Squalus acanthias), exhibits potent anti-angiogenic activity by targeting activated endothelial cells. Its mechanism is multifaceted, involving both intracellular and cell-surface interactions that ultimately disrupt the signaling cascade initiated by various pro-angiogenic growth factors.
Upon entering activated endothelial cells, a process facilitated by caveolae, squalamine exerts its effects through several key interactions[1][2]. It binds to intracellular calmodulin, a crucial calcium-binding protein involved in numerous signaling pathways[3][4]. This interaction is believed to be a central component of squalamine's anti-angiogenic effects. Additionally, squalamine inhibits the sodium-proton exchanger (NHE3) on the cell surface, leading to alterations in intracellular pH[5].
These primary interactions trigger a cascade of downstream effects, most notably the inhibition of signaling pathways activated by vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF). This leads to the suppression of key cellular processes required for angiogenesis, including endothelial cell proliferation, migration, and the formation of capillary-like tube structures. A critical consequence of this signaling disruption is the inhibition of mitogen-activated protein kinase (MAPK) and focal adhesion kinase (FAK) phosphorylation, which are essential for endothelial cell function in angiogenesis.
Quantitative Data on Anti-Angiogenic Effects
The anti-angiogenic efficacy of squalamine has been quantified in various in vitro and ex vivo models. The following tables summarize key findings from the literature.
| Parameter | Assay | Cell Type | Growth Factor | Squalamine Concentration | Result | Reference |
| IC50 | Proliferation, Migration, Tube Formation | Endothelial Cells | Various Mitogens | 0.5 µM | 50% inhibition of activity | |
| Proliferation | Cell Counting | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF (50 ng/mL) | 3.2 µM | Maximal suppression of VEGF-induced proliferation | |
| Proliferation | Cell Counting | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF (50 ng/mL) | 0.16 - 3.2 µM | Dose-dependent reduction in VEGF-induced proliferation | |
| Migration | Wound Healing Assay | Rat Brain Endothelial Cells (RBE-4) | VEGF | 50 µg/mL | 90.4% inhibition of migration | |
| Migration | Wound Healing Assay | Rat Brain Endothelial Cells (RBE-4) | bFGF | 50 µg/mL | 89.0% inhibition of migration | |
| Migration | Wound Healing Assay | Rat Brain Endothelial Cells (RBE-4) | PDGF | 50 µg/mL | 87.5% inhibition of migration | |
| NHE3 Inhibition | Microphysiometry | PS120 Fibroblasts (NHE3 transfected) | - | 3 µg/mL | 13% inhibition of NHE3 maximal velocity | |
| NHE3 Inhibition | Microphysiometry | PS120 Fibroblasts (NHE3 transfected) | - | 5 µg/mL | 47% inhibition of NHE3 maximal velocity | |
| NHE3 Inhibition | Microphysiometry | PS120 Fibroblasts (NHE3 transfected) | - | 7 µg/mL | 57% inhibition of NHE3 maximal velocity |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key in vitro and ex vivo assays used to characterize the anti-angiogenic effects of squalamine.
Endothelial Cell Proliferation Assay
This assay measures the effect of squalamine on the proliferation of endothelial cells, a fundamental process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF
-
Squalamine Lactate
-
96-well plates
-
Cell counting kit (e.g., MTT, CyQUANT) or hemocytometer
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in EGM-2 supplemented with 2% FBS. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare treatment solutions in low-serum medium:
-
Control (vehicle)
-
VEGF (e.g., 50 ng/mL)
-
Squalamine at various concentrations (e.g., 0.01 µM to 10 µM)
-
VEGF + Squalamine at various concentrations
-
-
Incubation: Add the treatment solutions to the respective wells and incubate for 48-72 hours.
-
Quantification: Assess cell proliferation using a preferred method. For an MTT assay, add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength. For direct cell counting, trypsinize the cells and count using a hemocytometer or an automated cell counter.
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each squalamine concentration compared to the VEGF-stimulated control.
Endothelial Cell Migration (Wound Healing) Assay
This assay assesses the ability of squalamine to inhibit the directional migration of endothelial cells, a critical step in the sprouting of new blood vessels.
Materials:
-
HUVECs or other endothelial cells
-
EGM-2
-
FBS
-
Recombinant Human VEGF
-
This compound
-
24-well plates
-
Pipette tips (p200 or p1000) or a cell-scraper
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer: Seed HUVECs in 24-well plates and grow them to 90-100% confluency.
-
Create the "Wound": Using a sterile pipette tip, create a linear scratch in the center of the cell monolayer.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add low-serum medium containing the following treatments to the respective wells:
-
Control (vehicle)
-
VEGF (e.g., 50 ng/mL)
-
VEGF + Squalamine at various concentrations
-
-
Image Acquisition: Immediately after adding the treatments, capture images of the scratch in each well (time 0).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Final Image Acquisition: After a defined period (e.g., 12-24 hours), capture images of the same scratch areas again.
-
Data Analysis: Measure the width of the scratch at multiple points for both time 0 and the final time point. Calculate the percentage of wound closure for each condition. The inhibition of migration is determined by comparing the wound closure in the squalamine-treated groups to the VEGF-stimulated control.
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel® or Geltrex™)
-
Serum-free or low-serum endothelial cell basal medium
-
Recombinant Human VEGF
-
This compound
-
96-well plate
-
Microscope with a camera
Protocol:
-
Coat Plates: Thaw the basement membrane matrix on ice. Pipette 50-100 µL of the cold matrix solution into each well of a pre-chilled 96-well plate, ensuring the entire bottom surface is covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in low-serum medium.
-
Prepare cell suspensions containing the different treatment conditions: Control, VEGF (e.g., 50 ng/mL), and VEGF + Squalamine at various concentrations.
-
Seed the HUVEC suspension (e.g., 1-2 x 10⁴ cells per well) onto the solidified matrix.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Capture images of the networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total network area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
-
Data Analysis: Calculate the percentage of inhibition of tube formation for each squalamine concentration relative to the VEGF-stimulated control.
Ex Vivo Aortic Ring Assay
This assay provides a more physiologically relevant model of angiogenesis by using a segment of an intact blood vessel.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free basal medium (e.g., EBM-2)
-
Collagen type I or fibrinogen and thrombin
-
Recombinant Human VEGF
-
This compound
-
48-well plate
-
Surgical instruments (forceps, scissors)
-
Stereomicroscope
Protocol:
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized animal and place it in a petri dish containing cold serum-free medium.
-
Ring Preparation: Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue. Cross-section the aorta into 1-2 mm thick rings.
-
Embedding:
-
Place a layer of collagen gel at the bottom of each well of a 48-well plate and allow it to polymerize.
-
Place a single aortic ring on top of the collagen bed.
-
Cover the ring with another layer of collagen.
-
-
Treatment: After the top layer has polymerized, add serum-free medium containing the experimental treatments (Control, VEGF, VEGF + Squalamine) to each well.
-
Incubation and Observation: Incubate the plate at 37°C and 5% CO₂. Observe the outgrowth of microvessels from the aortic rings daily for 7-14 days using a microscope.
-
Quantification: Capture images at different time points. Quantify the angiogenic response by measuring the number and length of the sprouting microvessels.
-
Data Analysis: Compare the extent of microvessel outgrowth in the squalamine-treated groups to the VEGF-stimulated control.
Conclusion
This compound is a potent inhibitor of angiogenesis with a unique, multi-target mechanism of action. By interacting with intracellular calmodulin and inhibiting the cell surface Na+/H+ exchanger NHE3, it effectively disrupts the downstream signaling of key pro-angiogenic growth factors such as VEGF. This leads to the suppression of endothelial cell proliferation, migration, and tube formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of squalamine and other anti-angiogenic therapies. The visualization of the signaling pathways and experimental workflows aims to enhance the understanding of these complex processes for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin-2 (AQP2) in renal epithelial cells by actin depolymerization and endocytosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Squalamine blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Squalamine Lactate: A Comprehensive Technical Guide to its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Squalamine (B192432), a cationic aminosterol originally isolated from the dogfish shark (Squalus acanthias), has emerged as a promising natural antimicrobial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains, as well as fungi.[1][2][3][4] Its unique mechanism of action, primarily targeting the integrity of microbial cell membranes, makes it a compelling candidate for further investigation and development in an era of escalating antimicrobial resistance. This technical guide provides a comprehensive overview of the antimicrobial properties of squalamine lactate (B86563), the salt form of squalamine used in research and clinical studies. It includes a detailed examination of its mechanism of action, a compilation of its antimicrobial activity through quantitative data, and detailed protocols for key experimental assays.
Mechanism of Action
Squalamine's antimicrobial efficacy stems from its ability to disrupt microbial cell membranes, leading to rapid cell death.[1][5][6][7] The molecule's amphipathic nature, consisting of a hydrophobic sterol core and a hydrophilic polyamine side chain, facilitates its interaction with and perturbation of the microbial membrane architecture. The mechanism differs slightly between Gram-negative and Gram-positive bacteria.
2.1 Action on Gram-Negative Bacteria
In Gram-negative bacteria, squalamine's positively charged spermidine (B129725) moiety is thought to initially interact with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane. This interaction displaces divalent cations that stabilize the LPS layer, leading to a detergent-like disruption of the outer membrane.[1][6][8] This initial breach allows squalamine to access the inner cytoplasmic membrane, where it causes further damage, leading to leakage of intracellular components and eventual cell lysis.[1][8]
2.2 Action on Gram-Positive Bacteria
Gram-positive bacteria lack an outer membrane, and their cell wall is primarily composed of a thick layer of peptidoglycan. Squalamine is able to penetrate this layer and directly interact with the cytoplasmic membrane. This interaction leads to a rapid depolarization of the membrane potential, disruption of membrane integrity, and the formation of pores.[1][5][8][9] This ultimately results in the leakage of essential intracellular contents, such as ATP, and cell death.[1][5][10]
Quantitative Antimicrobial Activity
The antimicrobial potency of squalamine lactate has been quantified against a wide range of clinically relevant pathogens. The most common measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacteria
| Bacterial Species | Strain | MIC (mg/L) | Reference |
| Escherichia coli | ATCC 25922 | 2 | [1][4] |
| Escherichia coli | AG100 | 2 | [11] |
| Escherichia coli | MDR Isolate C | 2.5 | [11] |
| Escherichia coli | MDR Isolate D | 10 | [11] |
| Escherichia coli | MDR Isolate E | 12.5 | [11] |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | [1][4] |
| Pseudomonas aeruginosa | DSM 939 (ATCC 15442) | 8-16 | [1] |
| Staphylococcus aureus | ATCC 25923 | 2 | [1][4] |
| Staphylococcus aureus | DSM 799 (ATCC 6538) | 0.5-8 | [1] |
| Streptococcus pneumoniae | Clinical Isolate | 32 | [1][4] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungi
| Fungal Species | Strain | MIC (mg/L) | Reference |
| Candida albicans | DSM 1386 (ATCC 10231) | 8-16 | [1] |
| Candida guilliermondii | Not Specified | 8-16 | [1] |
| Candida krusei | Not Specified | 8-16 | [1] |
| Candida lusitaniae | Not Specified | 8-16 | [1] |
| Candida parapsilosis | Not Specified | 8-16 | [1] |
| Candida tropicalis | Not Specified | 8-16 | [1] |
| Cryptococcus neoformans | Not Specified | 8-16 | [1] |
| Aspergillus niger | ATCC 16404 | Not Specified | [1] |
| Trichophyton rubrum | Not Specified | 4-16 | [1] |
| Trichophyton mentagrophytes | Not Specified | 4-16 | [1] |
| Microsporum canis | Not Specified | 4-16 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.
4.1 Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]
-
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to the appropriate concentration (typically 5 x 10^5 CFU/mL for bacteria)
-
Spectrophotometer
-
Incubator
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB or RPMI-1640 directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (broth and inoculum, no squalamine) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
4.2 Time-Kill Kinetic Assay
This assay provides information on the rate at which an antimicrobial agent kills a microbial population.[15][16]
-
Materials:
-
This compound
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL) in CAMHB
-
Sterile culture tubes
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
-
Colony counter
-
-
Procedure:
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC).
-
Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control tube without squalamine.
-
Incubate the tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.[16]
-
4.3 ATP Release Assay for Membrane Damage
This assay measures the release of intracellular ATP as an indicator of membrane permeabilization.[2][11][17][18][19]
-
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
ATP-free buffer (e.g., HEPES)
-
Luciferin-luciferase ATP assay kit
-
Luminometer
-
-
Procedure:
-
Harvest mid-log phase bacteria by centrifugation and wash them with ATP-free buffer.
-
Resuspend the bacterial pellet in the buffer to a desired cell density.
-
Add this compound at various concentrations to the bacterial suspension.
-
At specific time intervals, take aliquots of the suspension and centrifuge to pellet the bacteria.
-
Transfer the supernatant (containing released ATP) to a new tube.
-
Add the luciferin-luciferase reagent to the supernatant according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
-
A standard curve with known ATP concentrations should be prepared to quantify the amount of released ATP.
-
4.4 Membrane Potential Assay using DiSC3(5)
This assay utilizes the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to monitor changes in bacterial membrane potential.[6][8][9][20][21]
-
Materials:
-
This compound
-
Mid-log phase bacterial culture
-
DiSC3(5) fluorescent dye
-
Buffer (e.g., HEPES with glucose)
-
Fluorometer
-
-
Procedure:
-
Harvest and wash mid-log phase bacteria as described in the ATP release assay.
-
Resuspend the bacteria in the buffer.
-
Add DiSC3(5) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.
-
Place the bacterial suspension in a cuvette in a fluorometer and record the baseline fluorescence.
-
Add this compound to the cuvette and continuously monitor the fluorescence.
-
Depolarization of the membrane will cause the release of the dye from the membrane, resulting in an increase in fluorescence.
-
Visualizations of Pathways and Workflows
5.1 Signaling Pathway of Squalamine's Antimicrobial Action
Caption: Mechanism of action of squalamine on Gram-negative and Gram-positive bacteria.
5.2 Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for assessing the antimicrobial activity of this compound.
Synthesis and Purification
Due to the low natural abundance of squalamine, chemical synthesis is the primary route for obtaining sufficient quantities for research and development. Several synthetic pathways have been established, often starting from readily available steroid precursors.
6.1 Chemical Synthesis Overview
A common synthetic strategy involves the use of 3-keto-23,24-bisnorchol-4-en-22-ol as a starting material.[1][5][22] The synthesis typically involves a multi-step process that includes:
-
Biotransformation: Introduction of a hydroxyl group at the 7α position.
-
Side Chain Elongation: Modification of the C-22 alcohol to introduce the full side chain with a terminal hydroxyl group.
-
Sulfation: Regioselective sulfation of the C-24 hydroxyl group.
-
Introduction of the Polyamine: Reductive amination to attach the spermidine moiety at the C-3 position.
6.2 Purification by Recrystallization
Purification of the final this compound product is crucial to remove impurities and obtain a crystalline solid suitable for pharmaceutical use. Recrystallization is a common method employed for this purpose.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Conclusion
This compound demonstrates potent and broad-spectrum antimicrobial activity, driven by a rapid, membrane-disrupting mechanism of action. This makes it a promising lead compound in the development of new anti-infective therapies, particularly in the context of rising antibiotic resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this unique natural product. Further research into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate its clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Rapid ATP Bioluminescence Assay for Biocidal Susceptibility Testing of Rapidly Growing Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A short formal synthesis of squalamine from a microbial metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.uva.nl [pure.uva.nl]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Aminosterol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminosterol compounds, a class of molecules characterized by a steroidal backbone and one or more amino groups, have emerged as a promising area of research in drug discovery. Initially isolated from marine organisms, such as the dogfish shark (Squalus acanthias), these compounds, most notably squalamine (B192432) and its derivatives, have demonstrated a remarkable breadth of biological activities.[1] Their unique amphipathic nature, combining a hydrophobic steroid nucleus with a hydrophilic polyamine side chain, is believed to be a key determinant of their diverse pharmacological effects.[1] This technical guide provides an in-depth overview of the biological activities of aminosterol compounds, with a focus on their antimicrobial, anticancer, and neuroprotective properties. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this field.
Antimicrobial Activity
Aminosterol compounds exhibit potent, broad-spectrum antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa.[1] This activity is particularly noteworthy in the context of rising antimicrobial resistance, as aminosterols often display efficacy against multidrug-resistant (MDR) strains.[1] The primary mechanism of antimicrobial action is believed to be the disruption of microbial cell membranes, leading to cell lysis and death.[1][2]
Quantitative Antimicrobial Data
The antimicrobial efficacy of various aminosterol compounds has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. A summary of reported MIC values for representative aminosterol compounds is presented in Table 1.
| Compound/Derivative | Target Microorganism | MIC (µM) | MIC (mg/L) | Reference |
| Squalamine | E. coli (ATCC 25922) | 2 | [1] | |
| Squalamine | P. aeruginosa (ATCC 27853) | 8 | [1] | |
| Squalamine | S. aureus (ATCC 25923) | 2 | [1] | |
| Squalamine | C. albicans | 6.25 - 25 | [1] | |
| Trodusquemine Analogue 4m | E. coli | ≤ 12.5 | [3] | |
| Aminosterol Derivative 4b | S. aureus | 3.12 - 6.25 | [3] | |
| Aminosterol Derivative 4e | Various Bacteria & Yeasts | 3.12 - 12.5 | [3][4] | |
| Aminosterol Derivative 4i | E. hirae | 3.12 | [3] | |
| Aminosterol Derivative 4n | S. aureus | 3.12 - 6.25 | [3] | |
| Aminosterol Derivative 4p | S. aureus | 3.12 - 6.25 | [3] | |
| Aminosterol Derivative 4r | S. aureus | 3.12 - 6.25 | [3] | |
| Aminosterol Derivative 8b | Various Bacteria & Yeasts | 3.12 - 12.5 | [3][4] | |
| Aminosterol Derivative 8e | Various Bacteria & Yeasts | 3.12 - 12.5 | [3][4] | |
| Aminosterol Derivative 8n | Various Bacteria & Yeasts | 3.12 - 12.5 | [3][4] | |
| ASD 1 | E. coli (ATCC 25922) | 4 | [1] | |
| ASD 1 | P. aeruginosa (ATCC 27853) | 4 | [1] | |
| ASD 1 | S. aureus (ATCC 25923) | 2 | [1] | |
| ASD 1 | CF Clinical Isolates | 2 - 4 | [1] | |
| ASD 2 | E. coli (ATCC 25922) | 4 | [1] | |
| ASD 2 | P. aeruginosa (ATCC 27853) | 8 | [1] | |
| ASD 2 | S. aureus (ATCC 25923) | 4 | [1] | |
| ASDs | S. pneumoniae isolates | 32 | [1] | |
| ASDs | Other Gram-positive isolates | 0.5 - 8 | [1] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Aminosterol Compounds against Various Microorganisms.
Mechanism of Antimicrobial Action: Membrane Disruption
The cationic nature of the polyamine side chain of aminosterols facilitates their interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane destabilization, pore formation, and ultimately, cell lysis.
Caption: Mechanism of aminosterol-induced bacterial membrane disruption.
Anticancer Activity
Aminosterol compounds have demonstrated significant anticancer activity against a variety of cancer cell lines, including those of pancreatic, hepatic, lung, ovarian, and brain origin.[1] Their anticancer effects are multifaceted and involve the inhibition of angiogenesis, induction of apoptosis, and cell cycle arrest.[1]
Quantitative Anticancer Data
The cytotoxic effects of aminosterol compounds on cancer cells are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Table 2 summarizes the IC50 values for various aminosterols against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Time (h) | Reference |
| NV669 | BxPC-3 (Pancreatic) | ~5 | 24 | [1] |
| NV669 | MiaPaCa-2 (Pancreatic) | ~5 | 24 | [1] |
| NV669 | HepG2 (Hepatic) | ~5 | 24 | [1] |
| NV669 | Huh7 (Hepatic) | ~5 | 24 | [1] |
| NV669 | BxPC-3 (Pancreatic) | ~3 | 72 | [1] |
| NV669 | MiaPaCa-2 (Pancreatic) | ~3 | 72 | [1] |
| NV669 | HepG2 (Hepatic) | ~3 | 72 | [1] |
| NV669 | Huh7 (Hepatic) | ~3 | 72 | [1] |
| Demethylincisterol A3 | A549 (Lung) | 5.34 | [5] | |
| Demethylincisterol A3 | HepG2 (Liver) | 12.03 | [5] | |
| Demethylincisterol A3 | HCT116 (Colon) | 26.49 | 72 | [5] |
| Demethylincisterol A3 | HeLa (Cervical) | 28.45 | 72 | [5] |
| Demethylincisterol A5 | A549 (Lung) | 11.05 | [5] | |
| Demethylincisterol A5 | HepG2 (Liver) | 19.15 | [5] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Aminosterol Compounds against Cancer Cell Lines.
Mechanisms of Anticancer Action
The anticancer activity of aminosterols is attributed to several mechanisms, including:
-
Anti-angiogenesis: Squalamine has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[1] It exerts this effect by directly targeting vascular endothelial cells and inhibiting their proliferation and migration induced by factors like Vascular Endothelial Growth Factor (VEGF).[6]
-
Cell Cycle Arrest: Some aminosterol derivatives can induce cell cycle arrest, particularly at the G2/M transition, preventing cancer cells from proliferating.[1]
-
Induction of Apoptosis: Aminosterols can trigger programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic enzymes like caspase-8 and PARP-1.[1]
-
Enzyme Inhibition: Certain aminosterol compounds inhibit the activity of protein tyrosine phosphatase PTP1B, an enzyme implicated in the development of breast cancer.[1]
Caption: Multifaceted anticancer mechanisms of aminosterol compounds.
Neuroprotective and Other Activities
Beyond their antimicrobial and anticancer effects, aminosterols are being investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.[7][8] Their proposed mechanism of action in this context involves modulating the properties of cell membranes to prevent the toxicity of misfolded protein aggregates, such as amyloid-β oligomers.[7][8] Aminosterols like claramine (B12374704) have been shown to inhibit the aggregation of Aβ42 and protect cell membranes from its toxic effects.[9]
Some aminosterols have also demonstrated anti-inflammatory and enzyme inhibitory activities, suggesting a broad therapeutic potential.[10][11]
Quantitative Data on Other Biological Activities
| Compound | Activity | Target/Assay | Value | Reference |
| Squalamine Analogues | Anti-parasitic | Trypanosoma brucei | ED50 ≈ 1 µM | [1] |
Table 3: Quantitative Data on Other Biological Activities of Aminosterol Compounds.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of aminosterol compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the antimicrobial activity of a compound.[12][13]
Principle: The broth microdilution method involves a serial dilution of the aminosterol compound in a liquid growth medium. Each dilution is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible microbial growth after a defined incubation period.[12][14]
General Protocol:
-
Preparation of Aminosterol Dilutions: A two-fold serial dilution of the aminosterol compound is prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12][15]
-
Inoculation: Each well containing the aminosterol dilution is inoculated with the standardized microbial suspension. A positive control (microorganism and broth, no compound) and a negative control (broth only) are included.[13]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[14]
-
Reading Results: The MIC is determined as the lowest concentration of the aminosterol compound in which no visible turbidity (growth) is observed.[15]
Caption: General workflow for the Minimum Inhibitory Concentration (MIC) assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cells.[16]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4]
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aminosterol compound for a specific duration (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][17]
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. The amount of fluorescence is directly proportional to the amount of DNA, allowing for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[7][17]
General Protocol:
-
Cell Treatment and Harvesting: Cells are treated with the aminosterol compound for a specified time, then harvested and washed.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structure.[17]
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a DNA-binding fluorescent dye like propidium iodide.[17]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, and the data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.[3]
Conclusion and Future Directions
Aminosterol compounds represent a versatile class of bioactive molecules with significant therapeutic potential across multiple disease areas. Their potent antimicrobial activity against resistant pathogens, coupled with their multifaceted anticancer effects and emerging neuroprotective properties, makes them attractive candidates for further drug development. The structure-activity relationships of these compounds are an active area of investigation, with studies indicating that modifications to the polyamine side chain and the sterol core can significantly impact their biological activity.[17] Future research should focus on optimizing the therapeutic index of aminosterol derivatives, elucidating their detailed mechanisms of action in various disease models, and advancing the most promising candidates into clinical trials. The experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural and synthetic compounds.
References
- 1. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nanocellect.com [nanocellect.com]
- 8. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. Squalamine blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. youtube.com [youtube.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
Foundational Research on Squalamine's Anti-Cancer Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine is a naturally occurring aminosterol compound first isolated from the dogfish shark, Squalus acanthias.[1] Initially identified for its broad-spectrum antimicrobial properties, subsequent research has unveiled its potent anti-cancer activities, primarily centered around the inhibition of angiogenesis. This technical guide provides an in-depth overview of the foundational research on Squalamine's anti-cancer properties, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols.
Mechanisms of Action
Squalamine exerts its anti-cancer effects through a multi-faceted approach, predominantly by disrupting key processes in endothelial cells, which are crucial for tumor neovascularization. The primary mechanisms include anti-angiogenesis, and to a lesser extent, the induction of apoptosis and cell cycle arrest, particularly when used in combination with other agents.
Anti-Angiogenic Properties
The hallmark of Squalamine's anti-cancer activity is its potent inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Squalamine does not typically exert a direct cytotoxic effect on tumor cells but rather targets the endothelial cells that form the lining of blood vessels.[2]
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates angiogenesis. Squalamine has been shown to block the VEGF-activated proliferation and migration of human umbilical vein endothelial cells (HUVEC).[1] Its mechanism involves the suppression of VEGF-stimulated phosphorylation of key downstream signaling molecules.
-
Focal Adhesion Kinase (FAK): Squalamine treatment has been demonstrated to block the phosphorylation of Focal Adhesion Kinase (FAK), a critical mediator of cell migration and adhesion.[1]
-
Mitogen-Activated Protein Kinase (MAPK): The compound also inhibits the VEGF-induced activation of the p44/p42 mitogen-activated protein kinase (MAPK) pathway in vascular endothelial cells.[1]
The inhibition of these pathways ultimately disrupts the formation of new blood vessels.
Squalamine's anti-angiogenic effects are also linked to its interaction with calmodulin (CaM), a ubiquitous calcium-binding protein that acts as a versatile intracellular signal transducer.[1] By binding to calmodulin, Squalamine can modulate intracellular pH and disrupt calcium-dependent signaling pathways that are essential for endothelial cell proliferation and migration.[1]
Squalamine specifically inhibits the brush-border Na+/H+ exchanger isoform NHE3.[3] This inhibition is time-dependent, reversible, and non-toxic at effective concentrations. The mechanism of inhibition requires the C-terminal 76 amino acids of NHE3 and is thought to occur indirectly through an intracellular signaling pathway or by acting as an intracellular modulator.[3] This disruption of ion exchange further contributes to the inhospitable environment for angiogenesis.
Pro-Apoptotic Effects
While the primary anti-cancer mechanism of Squalamine is anti-angiogenic, some studies suggest it can induce apoptosis (programmed cell death) in tumor cells, particularly when used in combination with chemotherapeutic agents like cisplatin (B142131). In vivo studies on ovarian tumors have shown that the combination of Squalamine and cisplatin leads to a significant increase in tumor cell apoptosis.[1]
Cell Cycle Arrest
Research on a derivative of Squalamine, NV669, has shown that it can induce cell cycle arrest in pancreatic and hepatic cancer cells.[4] While this provides a strong indication of the potential for aminosterols like Squalamine to influence the cell cycle, more direct research on Squalamine itself is needed to fully elucidate this mechanism.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on Squalamine.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (Endothelial Cells) | Growth factor-stimulated endothelial cells | 0.5 µM | [1] |
| IC50 (Tumor Cells - NV669) | Pancreatic and Hepatic Cancer Cells | ~5 µM (24h), ~3 µM (72h) | [4] |
| In Vivo Dosage | Rat 13,762 Mammary Carcinoma | 40 mg/kg | [1] |
| MCF-7 Breast Tumor Xenografts | 2 mg/kg daily | [4] | |
| MV-522 Human Lung Tumor Xenografts | 20 mg/kg/day (days 1-5) | [4] | |
| Clinical Trial Dosage | Advanced Solid Cancers | Up to 500 mg/m²/day (continuous IV infusion) | [1] |
Table 1: Summary of In Vitro and In Vivo Efficacy of Squalamine and its Derivative.
| Clinical Trial Phase | Cancer Type | Combination Therapy | Objective Response Rate (ORR) | Reference |
| Phase I/II | Advanced Stage NSCLC | Paclitaxel and Carboplatin | 28% | [1] |
Table 2: Summary of Clinical Trial Data for Squalamine.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research.
HUVEC Tube Formation Assay
This assay is a cornerstone for evaluating the anti-angiogenic potential of compounds in vitro.
-
Preparation of Matrigel: Thaw Matrigel on ice and pipette 50 µL into each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Suspend HUVECs in endothelial cell growth medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Treatment: Add Squalamine at various concentrations to the wells. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer agents.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.
-
Treatment: Randomize mice into treatment and control groups. Administer Squalamine (e.g., via intraperitoneal injection) at the desired dosage and schedule. The control group receives the vehicle.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure tumor weight and perform further analyses such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and apoptosis (e.g., TUNEL).
TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Fix excised tumor tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.
-
Permeabilization: Deparaffinize and rehydrate the tissue sections. Permeabilize the cells by incubating with proteinase K.
-
Labeling: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Visualization: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest cancer cells after treatment with Squalamine. Wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Squalamine's Anti-Angiogenic Signaling Pathway.
Caption: In Vivo Anti-Tumor Efficacy Experimental Workflow.
References
- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalamine, a novel cationic steroid, specifically inhibits the brush-border Na+/H+ exchanger isoform NHE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Squalamine Lactate: A Comprehensive Technical Review of its Broad-Spectrum Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalamine (B192432), a natural aminosterol discovered in the dogfish shark (Squalus acanthias), has demonstrated potent, broad-spectrum antiviral activity against a range of clinically relevant viruses.[1][2] This technical guide provides an in-depth overview of the antiviral properties of squalamine lactate (B86563), with a focus on its unique mechanism of action, quantitative efficacy data, and the detailed experimental protocols used to ascertain its antiviral effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Introduction
Squalamine is a cationic, amphipathic molecule that has been shown to exhibit a wide range of biological activities, including anti-angiogenic, anti-bacterial, and, most notably, antiviral effects.[2][3] Its antiviral properties are particularly compelling due to its novel, host-oriented mechanism of action, which suggests a high barrier to the development of viral resistance.[4] Squalamine has been found to be effective against both RNA and DNA enveloped viruses, highlighting its potential as a broad-spectrum antiviral agent.[5][6] This document synthesizes the current scientific understanding of squalamine's antiviral activity, presenting key data and methodologies to facilitate further research and development.
Mechanism of Action: A Host-Centric Approach
The antiviral mechanism of squalamine is not directed at the virus itself but rather at the host cell, rendering it less hospitable for viral replication.[1][6] This is achieved through a biophysical process involving the electrostatic interaction of squalamine with the inner leaflet of the host cell's plasma membrane.
-
Electrostatic Binding: Squalamine, being a positively charged molecule, is attracted to the negatively charged phospholipids (B1166683) present on the inner surface of the cell membrane.[7][8]
-
Displacement of Membrane-Associated Proteins: This binding neutralizes the negative charge of the membrane, leading to the displacement of electrostatically bound proteins.[1][9] A key protein affected is Rac1, a Rho GTPase that plays a crucial role in actin cytoskeleton dynamics.[10]
-
Inhibition of Viral Entry and Replication: Many viruses exploit the host's actin cytoskeleton for entry, intracellular trafficking, and budding.[10] By displacing Rac1 and disrupting actin-dependent processes, squalamine effectively inhibits viral replication.[8][10]
This proposed mechanism is visualized in the following signaling pathway diagram:
Caption: Proposed mechanism of squalamine's antiviral activity.
Quantitative Antiviral Activity
The broad-spectrum antiviral activity of squalamine has been quantified against several viruses both in vitro and in vivo. The following tables summarize the key efficacy data.
Table 1: In Vitro Antiviral Activity of Squalamine
| Virus | Cell Line | Assay Type | Endpoint | Squalamine Concentration (µg/mL) | Result | Reference |
| Dengue Virus (serotype 2) | Human Microvascular Endothelial Cells (HMEC-1) | Immunofluorescence | % Inhibition | 40 | ~60% inhibition | [5] |
| Dengue Virus (serotype 2) | Human Microvascular Endothelial Cells (HMEC-1) | Immunofluorescence | % Inhibition | 100 | Complete inhibition | [5][7] |
| Hepatitis B Virus (HBV) | Primary Human Hepatocytes | Viral DNA Secretion | % Inhibition | 20 | >95% inhibition (added at time of infection) | [5] |
| Hepatitis B Virus (HBV) | Primary Human Hepatocytes | Viral DNA Secretion | % Inhibition | 20 | >95% inhibition (added 24h post-infection) | [5] |
| Hepatitis D Virus (HDV) | Primary Human Hepatocytes | Viral RNA levels | % Inhibition | 20 | 89 ± 4% inhibition | [5] |
Table 2: In Vivo Antiviral Activity of Squalamine
| Virus | Animal Model | Treatment Regimen | Endpoint | Result | Reference |
| Yellow Fever Virus (YFV) | Golden Syrian Hamster | 15 mg/kg/day (s.c.) for 4 days, starting 1 day pre-infection | Survival | 70% survival (vs. 15% in control) | [5][7] |
| Eastern Equine Encephalitis Virus (EEEV) | Golden Syrian Hamster | 10 mg/kg (s.c.) single dose, 1 day pre-infection | Survival | 100% survival (vs. 0% in control) | [7] |
| Murine Cytomegalovirus (MCMV) | BALB/c Mice | 15 mg/kg/day (i.p.) for 8 days, starting 1 day pre-infection | Viral Titer in Spleen (Day 5) | Undetectable (vs. >10^4 PFU/g in control) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols employed in the evaluation of squalamine's antiviral activity.
In Vitro Assays
The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and assess the efficacy of antiviral compounds.[5][11]
Objective: To determine the concentration of squalamine required to reduce the number of viral plaques by 50% (IC50).
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Vero cells) in 6-well plates and grow to a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of squalamine lactate in a serum-free medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Pre-incubate the virus with the different concentrations of squalamine for 1 hour at 37°C. Remove the growth medium from the cell monolayers and inoculate with the virus-squalamine mixture.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or agarose) with the corresponding concentration of squalamine.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each squalamine concentration compared to the virus control (no drug). Determine the IC50 value by plotting the percentage of inhibition against the log of the squalamine concentration.
This assay measures the amount of new infectious virus particles produced in the presence of an antiviral agent.[3]
Objective: To quantify the reduction in the titer of progeny virus produced from squalamine-treated, infected cells.
Protocol:
-
Cell Seeding and Infection: Seed host cells in 24-well plates and infect with the virus at a high multiplicity of infection (MOI) in the presence of serial dilutions of squalamine.
-
Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).
-
Virus Harvest: Harvest the supernatant containing the progeny virus.
-
Titration: Determine the titer of the harvested virus by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.
-
Data Analysis: Compare the viral titers from the squalamine-treated cultures to the untreated control to determine the extent of viral yield reduction.
It is essential to determine the concentration at which a compound is toxic to the host cells to ensure that the observed antiviral effect is not due to cell death.[12]
Objective: To determine the 50% cytotoxic concentration (CC50) of squalamine.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of squalamine to the wells. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assays.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[13] The MTT reagent is reduced by metabolically active cells to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
-
Data Analysis: Calculate the percentage of cytotoxicity for each squalamine concentration compared to the untreated cell control. Determine the CC50 value from the dose-response curve.
The following diagram illustrates a typical experimental workflow for in vitro antiviral testing:
Caption: General workflow for in vitro antiviral and cytotoxicity testing.
In Vivo Models
This model recapitulates key aspects of human YF disease, including hepatitis.[14]
Protocol:
-
Animal Acclimation: House female Golden Syrian hamsters under standard conditions for a week prior to the experiment.
-
Virus Challenge: Infect hamsters intraperitoneally (i.p.) with a lethal dose of YFV.
-
Squalamine Administration: Administer this compound subcutaneously (s.c.) at the specified dose and schedule (e.g., daily for a set number of days starting before or after infection).
-
Monitoring: Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for at least 21 days.
-
Biochemical Analysis: At specific time points, collect blood samples to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) as an indicator of hepatitis.
-
Virological Analysis: At necropsy, collect liver tissue to determine viral titers by plaque assay.
MCMV infection in mice is a well-established model for studying human cytomegalovirus (HCMV) pathogenesis and antiviral therapies.[2][9]
Protocol:
-
Animal Acclimation: House BALB/c mice under specific-pathogen-free conditions.
-
Virus Challenge: Infect mice i.p. with a specified dose of MCMV.
-
Squalamine Administration: Administer this compound i.p. or s.c. according to the experimental design.
-
Monitoring: Monitor the mice for morbidity and mortality.
-
Virological Analysis: At various time points post-infection, euthanize the mice and harvest organs such as the spleen, liver, and salivary glands. Homogenize the tissues and determine the viral titers using a plaque assay.
Summary and Future Directions
This compound presents a promising avenue for the development of a new class of broad-spectrum antiviral drugs. Its unique host-targeted mechanism of action, which involves the disruption of cellular processes essential for viral replication, suggests a low probability of resistance development. The quantitative data from both in vitro and in vivo studies demonstrate its potent activity against a variety of enveloped viruses.
Future research should focus on:
-
Expanding the evaluation of squalamine's efficacy against a wider range of viruses, including emerging viral pathogens.
-
Optimizing dosing regimens and delivery methods to maximize therapeutic efficacy and minimize potential toxicity.
-
Further elucidating the specific host cell proteins and pathways affected by squalamine to gain a more detailed understanding of its mechanism of action.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of squalamine in humans for the treatment of viral infections.
The in-depth technical information and detailed protocols provided in this guide are intended to support and accelerate these research endeavors, ultimately contributing to the potential translation of squalamine into a clinically valuable antiviral therapeutic.
References
- 1. Squalamine and trodusquemine: two natural products for neurodegenerative diseases, from physical chemistry to the clinic - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00042J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro experimental infection of primary human hepatocytes with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytomegalovirus Infection: Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Murine cytomegalovirus infection model in Balb/c mice--1. Virological and pathological profiles in mice inoculated with various virus doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
The Role of Calmodulin in the Anti-Angiogenic Mechanism of Squalamine Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalamine (B192432), a naturally occurring aminosterol, has demonstrated potent anti-angiogenic properties, making it a compound of significant interest in drug development, particularly for oncology and ophthalmology. A critical aspect of its mechanism of action is its intracellular interaction with calmodulin (CaM), a ubiquitous calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This technical guide provides an in-depth exploration of the role of calmodulin in squalamine lactate's mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling pathways.
Introduction
Squalamine is a cationic, amphipathic molecule initially isolated from the dogfish shark, Squalus acanthias. Its anti-angiogenic activity stems from its ability to disrupt the signaling cascades initiated by pro-angiogenic growth factors, such as vascular endothelial growth factor (VEGF). A key intracellular event in this process is the binding of squalamine to calmodulin. This interaction appears to be a central node in squalamine's multifaceted mechanism of action, leading to the inhibition of endothelial cell proliferation, migration, and tube formation. This guide will dissect the specifics of this interaction and its downstream consequences.
Squalamine's Entry into Endothelial Cells
The journey of squalamine to its intracellular target, calmodulin, begins with its entry into activated endothelial cells. This process is primarily mediated by caveolae-dependent endocytosis. Caveolae are small, flask-shaped invaginations of the plasma membrane rich in cholesterol and sphingolipids, and they play a role in signal transduction and cellular transport.
Experimental Protocol: Caveolae-Mediated Endocytosis Inhibition Assay
This protocol provides a method to quantify the inhibition of caveolae-mediated endocytosis of a fluorescently labeled small molecule, which can be adapted for squalamine.
Objective: To determine if squalamine's entry into endothelial cells is dependent on caveolae.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fluorescently labeled squalamine (e.g., FITC-squalamine)
-
Genistein (B1671435) (a known inhibitor of caveolae-mediated endocytosis)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium at 37°C and 5% CO₂. Seed cells in 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the HUVECs with varying concentrations of genistein (e.g., 50, 100, 200 µM) for 1-2 hours to inhibit caveolae formation. Include a vehicle control (DMSO).
-
Fluorescent Squalamine Incubation: Add fluorescently labeled squalamine to the wells at a final concentration of approximately 1 µM. Incubate for a predetermined time (e.g., 1, 2, or 4 hours).
-
Washing: After incubation, gently wash the cells three times with cold PBS to remove extracellular fluorescent squalamine.
-
Fluorescence Quenching: To quench the fluorescence of any remaining membrane-bound squalamine, add Trypan Blue solution (0.4%) for 5-10 minutes.
-
Quantification:
-
Plate Reader: Measure the intracellular fluorescence using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Flow Cytometry: Alternatively, detach the cells and analyze the intracellular fluorescence of individual cells using a flow cytometer.
-
-
Confocal Microscopy (Optional): To visualize the intracellular localization of squalamine, grow HUVECs on glass coverslips and perform the same treatment. After washing, fix the cells, mount them on slides, and image using a confocal microscope.
Data Analysis: Compare the fluorescence intensity in genistein-treated cells to the vehicle-treated control. A significant reduction in intracellular fluorescence in the presence of genistein would indicate that squalamine uptake is, at least in part, mediated by caveolae.
The Squalamine-Calmodulin Interaction
Once inside the endothelial cell, squalamine binds to calmodulin. This interaction is central to its anti-angiogenic effects. While the precise binding affinity is not extensively published, the functional consequences of this binding are well-documented.
Signaling Pathway
The binding of squalamine to calmodulin disrupts the normal calcium/calmodulin signaling cascade. In the context of angiogenesis, VEGF stimulation leads to an increase in intracellular calcium, which activates calmodulin. Activated calmodulin, in turn, activates downstream effectors that promote cell proliferation, migration, and survival. By binding to calmodulin, squalamine acts as a "chaperone," potentially sequestering it and preventing its interaction with its downstream targets.
Experimental Protocols for Characterizing the Squalamine-Calmodulin Interaction
Determining the binding affinity and kinetics of the squalamine-calmodulin interaction is crucial for a complete understanding of its mechanism. The following are generalized protocols for biophysical techniques that can be adapted for this purpose.
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the thermodynamic parameters of the squalamine-calmodulin interaction.
Materials:
-
Purified calmodulin protein
-
This compound
-
ITC instrument
-
Appropriate buffer (e.g., HEPES or Tris buffer with CaCl₂)
Procedure:
-
Sample Preparation: Prepare a solution of calmodulin (e.g., 10-50 µM) in the ITC buffer. Prepare a solution of squalamine (e.g., 100-500 µM) in the same buffer. Degas both solutions.
-
Instrument Setup: Set the ITC instrument to the desired temperature (e.g., 25°C). Load the calmodulin solution into the sample cell and the squalamine solution into the injection syringe.
-
Titration: Perform a series of injections of the squalamine solution into the calmodulin solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of squalamine to calmodulin. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rates) in addition to binding affinity.
Objective: To determine the kinetics and affinity of the squalamine-calmodulin interaction.
Materials:
-
Purified calmodulin protein
-
This compound
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize calmodulin onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of squalamine over the calmodulin-immobilized surface and a reference surface.
-
Regeneration: After each squalamine injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound squalamine.
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgrams. Fit the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Changes in the intrinsic fluorescence of calmodulin (from tyrosine residues) or the fluorescence of a labeled squalamine molecule upon binding can be used to determine the binding affinity.
Objective: To determine the binding affinity of the squalamine-calmodulin interaction through changes in fluorescence.
Materials:
-
Purified calmodulin protein
-
This compound
-
Fluorometer
-
Quartz cuvettes
-
Buffer (e.g., Tris buffer with CaCl₂)
Procedure:
-
Sample Preparation: Prepare a solution of calmodulin at a fixed concentration in the buffer.
-
Titration: Titrate the calmodulin solution with increasing concentrations of squalamine.
-
Fluorescence Measurement: After each addition of squalamine, record the fluorescence emission spectrum of the solution (e.g., excitation at 280 nm for intrinsic tyrosine fluorescence).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the squalamine concentration. Fit the data to a binding isotherm to calculate the Kd.
Downstream Effects of Squalamine-Calmodulin Interaction
The binding of squalamine to calmodulin leads to the inhibition of several key processes in angiogenesis.
Inhibition of Calmodulin-Dependent Enzymes
Calmodulin activates a number of enzymes crucial for cell signaling, including calcineurin (a phosphatase) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). By sequestering calmodulin, squalamine can inhibit the activity of these enzymes.
This is a generalized protocol to measure the inhibition of calcineurin activity.
Objective: To determine the IC50 of squalamine for calcineurin activity.
Materials:
-
Recombinant calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Malachite Green Phosphate (B84403) Detection Kit
-
This compound
-
Assay buffer
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, calmodulin, and varying concentrations of squalamine.
-
Enzyme Addition: Add recombinant calcineurin to the wells and pre-incubate for 10-15 minutes at 30°C.
-
Substrate Addition: Initiate the reaction by adding the RII phosphopeptide substrate. Incubate for a set time (e.g., 20-30 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of free phosphate released using the Malachite Green Phosphate Detection Kit.
-
Data Analysis: Calculate the percentage of inhibition for each squalamine concentration relative to the control (no squalamine). Plot the percentage of inhibition against the squalamine concentration to determine the IC50 value.
This is a generalized protocol to measure the inhibition of CaMKII activity.
Objective: To determine the IC50 of squalamine for CaMKII activity.
Materials:
-
Recombinant CaMKII
-
Calmodulin
-
Autocamtide-2 (a specific CaMKII substrate)
-
[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)
-
This compound
-
Kinase buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, calmodulin, autocamtide-2, and varying concentrations of squalamine.
-
Enzyme Addition: Add recombinant CaMKII to the reaction mixture.
-
Initiation: Start the reaction by adding [γ-³²P]ATP or ATP for non-radioactive assays. Incubate for a specific time at 30°C.
-
Termination and Detection:
-
Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive: Follow the instructions of the specific kinase assay kit to measure the amount of ADP produced.
-
-
Data Analysis: Calculate the percentage of inhibition for each squalamine concentration and determine the IC50 value.
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation
The ultimate downstream effect of squalamine's interaction with calmodulin is the inhibition of the key cellular processes of angiogenesis.
| Parameter | Squalamine Concentration | Effect | Reference |
| Endothelial Cell Proliferation, Migration, and Tube Formation | IC50 ≈ 0.5 µM | Inhibition | [1] |
| VEGF-induced Endothelial Cell Proliferation | 3.2 µM | Maximal suppression | [2] |
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Objective: To quantify the inhibitory effect of squalamine on endothelial cell tube formation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
This compound
-
VEGF
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a 96-well plate. Polymerize the Matrigel® by incubating at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the Matrigel®-coated wells.
-
Treatment: Add squalamine at various concentrations to the wells. Include a vehicle control and a positive control with VEGF.
-
Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Visualization: Stain the cells with Calcein AM and visualize the tube network using an inverted fluorescence microscope.
-
Quantification: Capture images and analyze them using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of meshes.
Conclusion
The interaction between squalamine and calmodulin is a cornerstone of its anti-angiogenic mechanism. By entering endothelial cells via caveolae-mediated endocytosis and subsequently binding to and sequestering calmodulin, squalamine effectively disrupts the downstream signaling pathways that are essential for angiogenesis. This leads to the inhibition of endothelial cell proliferation, migration, and the formation of new blood vessels. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and quantify the intricacies of this interaction, aiding in the development and optimization of squalamine-based therapeutics. Further research to precisely determine the binding affinity and kinetics of the squalamine-calmodulin interaction will provide a more complete picture of this promising anti-angiogenic agent.
References
Initial Investigations into Squalamine Lactate for Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical investigations of squalamine (B192432) lactate (B86563) as a potential therapeutic agent for neurodegenerative diseases, with a primary focus on its effects on alpha-synuclein (B15492655) aggregation, a key pathological hallmark of Parkinson's disease and other synucleinopathies.
Executive Summary
Squalamine, a natural aminosterol initially isolated from the dogfish shark (Squalus acanthias), has demonstrated significant neuroprotective potential in preclinical studies.[1][2] Its mechanism of action primarily involves the displacement of alpha-synuclein from lipid membranes, thereby inhibiting the crucial initiation step of aggregation and reducing the toxicity of oligomeric species.[1][3][4] In vitro and in vivo studies using cell cultures and Caenorhabditis elegans models have provided quantitative evidence of its efficacy in mitigating the pathological hallmarks associated with alpha-synuclein aggregation.[3][5] This document consolidates the key findings, experimental methodologies, and proposed mechanisms of action from these initial investigations.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on squalamine's effects on alpha-synuclein aggregation and toxicity.
Table 1: In Vitro Inhibition of α-Synuclein Aggregation by Squalamine
| Parameter | Squalamine Concentration | Result | Reference |
| Lipid-Induced α-Synuclein Aggregation Rate | 1 µM | Noticeable decrease in aggregation rate. | [6] |
| 2.5 µM | Further decrease in aggregation rate. | [6] | |
| 5 µM | Significant inhibition of aggregation. | [6] | |
| 10 µM | Near-complete inhibition of aggregation. | [6] | |
| α-Synuclein Binding to Lipid Vesicles (DMPS) | 25 µM - 200 µM | Dose-dependent displacement of α-synuclein from lipid vesicles, indicated by changes in Circular Dichroism (CD) spectra. | [3][6] |
Table 2: Suppression of α-Synuclein Oligomer Toxicity in SH-SY5Y Neuroblastoma Cells
| Parameter | Squalamine Concentration | Result | Reference |
| Cell Viability (MTT Assay) in the presence of 0.3 µM α-synuclein oligomers | 0.03 µM | Partial rescue of cell viability. | [3][6] |
| 0.1 µM | Increased rescue of cell viability. | [3][6] | |
| 0.3 µM | Significant protection against oligomer-induced toxicity. | [3][6] | |
| 1.0 µM | Further significant protection. | [3][6] | |
| 3.0 µM | Almost complete suppression of oligomer toxicity. | [3][6] | |
| Binding of α-synuclein oligomers to cell membranes | 0.03 µM - 3.0 µM | Dose-dependent inhibition of oligomer binding to the cell membrane, as observed by confocal microscopy. | [6] |
Table 3: In Vivo Efficacy of Squalamine in a C. elegans Model of Parkinson's Disease
| Parameter | Squalamine Concentration | Result | Reference |
| Muscle Paralysis Rate | 10 µM | Substantial decrease in the rate of paralysis in worms overexpressing α-synuclein. | [6] |
| α-Synuclein Aggregation | 50 µM | Dramatic reduction in the formation of α-synuclein inclusions. | [5][6] |
| Fitness and Mobility | Not specified | Almost complete elimination of muscle paralysis and improved fitness. | [1][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial investigations are provided below.
In Vitro α-Synuclein Aggregation Assay
-
Objective: To determine the effect of squalamine on the kinetics of lipid-induced α-synuclein aggregation.
-
Materials: Recombinant human α-synuclein, 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine (DMPS) vesicles, squalamine lactate, Thioflavin T (ThT).
-
Procedure:
-
α-synuclein (e.g., 20 µM) is incubated in the presence of DMPS vesicles (e.g., 1 mM) to induce aggregation.
-
Increasing concentrations of squalamine (e.g., 0-200 µM) are added to the reaction mixture.
-
The aggregation kinetics are monitored by measuring the fluorescence of ThT, which binds to amyloid fibrils.
-
Circular Dichroism (CD) spectroscopy is used to monitor the conformational changes of α-synuclein from a disordered state to a β-sheet-rich structure characteristic of amyloid fibrils.[3][6]
-
Cell Viability (MTT) Assay
-
Objective: To assess the protective effect of squalamine against α-synuclein oligomer-induced toxicity in a neuronal cell line.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Materials: Pre-formed α-synuclein oligomers, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Procedure:
-
SH-SY5Y cells are cultured in appropriate media.
-
α-synuclein oligomers (e.g., 0.3 µM) are pre-incubated with or without increasing concentrations of squalamine (e.g., 0.03 µM to 3.0 µM) for 1 hour at 37°C.[3]
-
The cell culture medium is replaced with the medium containing the α-synuclein oligomers and squalamine mixtures.
-
Cells are incubated for 24 hours.
-
MTT solution is added to the cells, and after a further incubation period, the resulting formazan (B1609692) crystals are solubilized.
-
The absorbance is measured to determine the extent of MTT reduction, which is proportional to the number of viable cells.[3]
-
C. elegans Paralysis Assay
-
Objective: To evaluate the in vivo effect of squalamine on the motor phenotype in a C. elegans model of Parkinson's disease.
-
Animal Model: A C. elegans strain genetically engineered to overexpress human α-synuclein in muscle cells, leading to age-dependent paralysis.
-
Procedure:
-
Synchronized populations of the α-synuclein-expressing worms are cultured on nematode growth medium (NGM) plates.
-
The NGM plates are supplemented with a specified concentration of squalamine (e.g., 10 µM or 50 µM).
-
The worms are grown on these plates, and the incidence of paralysis is scored at different time points throughout their lifespan.
-
Paralysis is typically defined as the inability of the worm to move its body in response to a gentle touch.[4][6]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of squalamine and the workflow of key experiments.
Caption: Proposed mechanism of squalamine in inhibiting α-synuclein aggregation.
Caption: Workflow for in vitro investigation of squalamine's effects.
Caption: Workflow for in vivo investigation of squalamine's effects.
Discussion and Future Directions
The initial preclinical data strongly suggest that this compound is a promising candidate for further investigation as a disease-modifying therapy for Parkinson's disease and related neurodegenerative disorders. Its ability to specifically target the initial, lipid-mediated steps of α-synuclein aggregation is a key advantage.[1] Furthermore, its efficacy in a living organism, the C. elegans model, provides a solid foundation for more complex animal studies.[4][5]
Future research should focus on:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the extent to which squalamine can cross the blood-brain barrier is crucial for its potential as a CNS therapeutic.
-
Mammalian Models: Evaluating the efficacy and safety of squalamine in rodent and primate models of Parkinson's disease is a necessary next step.
-
Long-term Toxicity: Assessing the long-term safety profile of squalamine administration.
-
Mechanism of Action Refinement: Further elucidating the precise molecular interactions between squalamine, lipid membranes, and α-synuclein.
While initial clinical trials have explored squalamine for other indications such as cancer and age-related macular degeneration, a clinical trial specifically for Parkinson's disease has been planned.[2][4] The findings from such a trial will be critical in determining the therapeutic potential of this compound for neurodegenerative diseases in humans.
References
- 1. A natural product inhibits the initiation of α-synuclein aggregation and suppresses its toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalamine could lead to treatments for Parkinson's disease | Yusuf Hamied Department of Chemistry [ch.cam.ac.uk]
- 3. A natural product inhibits the initiation of α-synuclein aggregation and suppresses its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid Originally Discovered in the Dogfish Shark Attacks Parkinson’s-Related Toxin in Animal Model | Georgetown University Medical Center | Georgetown University [gumc.georgetown.edu]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Squalamine Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Squalamine (B192432) is a cationic, amphipathic aminosterol first isolated from the tissues of the dogfish shark, Squalus acanthias.[1][2] It is composed of a cholestane (B1235564) steroid core linked to the polyamine spermidine (B129725).[1][3] Squalamine lactate (B86563) is the lactate salt form of squalamine developed for clinical investigation due to its broad-spectrum antimicrobial and anti-angiogenic properties.[1] Notably, it has been investigated for the treatment of neovascular age-related macular degeneration (AMD). The complex structure of squalamine has made its chemical synthesis a significant focus of research, providing a more scalable and reliable source than isolation from natural sources. This document provides detailed protocols for the chemical synthesis and purification of squalamine lactate, along with relevant data and diagrams.
Data Presentation
Table 1: Physicochemical Properties and Purity of this compound
| Property | Value | References |
| Molecular Formula | C37H73N3O9S (hydrate) | |
| Molecular Weight | 736.1 g/mol (hydrate) | |
| Parent Compound | Squalamine | |
| Parent Formula | C34H65N3O5S | |
| Parent Molecular Weight | 628.0 g/mol | |
| Appearance | Lyophilized powder | |
| Purity | >97% (research-grade) |
Experimental Protocols
Protocol 1: Synthesis of Squalamine via Reductive Amination
This protocol outlines a key step in the total synthesis of squalamine, the coupling of the polyamine side chain to the steroid core via reductive amination. This method is adapted from synthetic strategies described in the literature.
Objective: To synthesize squalamine by coupling a 3-keto-cholestane intermediate with a protected spermidine equivalent.
Materials:
-
3-keto-7α-hydroxy-24R-sulfate-cholestane (or a similarly functionalized steroid intermediate)
-
N-(3-aminopropyl)-N-(4-aminobutyl)-1,3-propanediamine (spermidine) or a suitable protected derivative
-
Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (B1222165) (NaBH4)
-
Anhydrous methanol
-
Dichloromethane
-
Water
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas (for inert atmosphere)
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask under an inert argon atmosphere, dissolve the 3-keto-cholestane intermediate in anhydrous methanol.
-
Imine Formation: Add the spermidine equivalent to the solution and stir the mixture at room temperature for 12 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Reducing Agent Addition: Add sodium borohydride (2.5 equivalents) portion-wise to the cold, stirring mixture. Continue stirring for an additional 2 hours at this temperature to reduce the imine to the secondary amine.
-
Quenching: Quench the reaction by the slow addition of water and allow the mixture to warm to room temperature while stirring for 20-30 minutes.
-
Extraction: Extract the crude product with an appropriate organic solvent such as dichloromethane.
-
Purification: Wash the organic layer, dry it, and purify the crude product by column chromatography on silica gel to yield the squalamine free base.
Protocol 2: Preparation and Purification of this compound Salt
This protocol describes the conversion of the crude squalamine free base into the solid lactate salt, which is often more stable and suitable for pharmaceutical applications.
Objective: To form and purify the crystalline lactate salt of squalamine.
Materials:
-
Crude squalamine (from Protocol 1)
-
Anhydrous ethanol
-
L-(+)-Lactic acid (90% aqueous solution)
-
Reactor (75-L) equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution: Charge the reactor with crude squalamine and anhydrous ethanol. Stir the mixture and heat to 35-45 °C until all solids dissolve.
-
Lactic Acid Solution Preparation: In a separate container, prepare a solution of L-(+)-lactic acid in anhydrous ethanol.
-
Salt Formation: Slowly add the lactic acid solution to the squalamine solution over 1-2 hours, maintaining the internal temperature at 35-45 °C. After the addition is complete, hold the mixture at this temperature for 1 hour.
-
Crystallization: Cool the mixture to 20-25 °C over 1 hour to allow for the precipitation of the solid. Continue cooling to 0-5 °C and hold for at least 3 hours.
-
Isolation: Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous ethanol.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound.
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Diagram 2: Squalamine's Anti-Angiogenic Signaling Pathway
Caption: Squalamine's inhibition of the VEGF signaling pathway.
References
Application Notes and Protocols for In Vitro Angiogenesis Assays Using Squalamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine, a naturally occurring aminosterol lactate (B86563) salt, has emerged as a potent inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels.[1][2] Its anti-angiogenic properties are attributed to a multifaceted mechanism of action that disrupts key signaling pathways in endothelial cells, the primary cells lining blood vessels.[3][4] Squalamine has been shown to block the effects of various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF). This document provides detailed application notes and protocols for utilizing Squalamine Lactate in a panel of common in vitro angiogenesis assays, namely the tube formation assay, endothelial cell proliferation assay, and endothelial cell migration assay.
Mechanism of Action
Squalamine exerts its anti-angiogenic effects through a unique intracellular mechanism. It is taken up by activated endothelial cells and is thought to interact with intracellular targets, including calmodulin and the Na+/H+ exchanger isoform NHE3. This interaction disrupts the downstream signaling cascades initiated by pro-angiogenic factors like VEGF. Specifically, Squalamine has been shown to inhibit the phosphorylation of key signaling molecules such as Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for endothelial cell proliferation, migration, and differentiation into capillary-like structures.
Data Presentation: Quantitative Analysis of this compound's Anti-Angiogenic Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound in key in vitro angiogenesis assays.
| Assay | Cell Type | Stimulant | Squalamine Concentration | Effect | Reference |
| Proliferation, Migration, Tube Formation | Endothelial Cells | Growth Factors | 0.5 µM | IC50 | |
| Proliferation | HUVEC | VEGF (50 ng/mL) | 0.016 µM | Dose-dependent inhibition | |
| Proliferation | HUVEC | VEGF (50 ng/mL) | 0.16 µM | Dose-dependent inhibition | |
| Proliferation | HUVEC | VEGF (50 ng/mL) | 1.6 µM | Dose-dependent inhibition | |
| Proliferation | HUVEC | VEGF (50 ng/mL) | 3.2 µM | Maximal suppression | |
| Proliferation | RBE-4 | VEGF | 50 µg/mL | 90.4% inhibition | |
| Proliferation | RBE-4 | bFGF | 50 µg/mL | 89.0% inhibition | |
| Proliferation | RBE-4 | PDGF | 50 µg/mL | 87.5% inhibition | |
| Migration | RBE-4 | Mitogens | 50 µg/mL | Significant inhibition |
HUVEC: Human Umbilical Vein Endothelial Cells; RBE-4: Rat Brain Endothelial Cells; VEGF: Vascular Endothelial Growth Factor; bFGF: basic Fibroblast Growth Factor; PDGF: Platelet-Derived Growth Factor; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Geltrex™)
-
This compound
-
VEGF
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of BME per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare a 2X working solution of this compound and VEGF in EGM-2.
-
Cell Treatment and Seeding: Mix the HUVEC suspension with an equal volume of the 2X treatment solution. Seed 100 µL of the final cell suspension (containing 1 x 10^4 cells and the desired final concentration of Squalamine and/or VEGF) onto the solidified BME.
-
Control Groups:
-
Vehicle Control: Cells with medium only.
-
VEGF Control: Cells with VEGF (e.g., 50 ng/mL).
-
Squalamine Alone: Cells with this compound only.
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
-
Visualization and Imaging:
-
For phase-contrast imaging, visualize the tube formation directly using an inverted microscope.
-
For fluorescence imaging, stain the cells with Calcein AM according to the manufacturer's protocol prior to imaging.
-
-
Quantitative Analysis: Capture images from at least three random fields per well. Quantify the following parameters using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin):
-
Total tube length
-
Number of branch points
-
Total tube area
-
Endothelial Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial cells, typically stimulated by a pro-angiogenic factor.
Materials:
-
HUVECs or other endothelial cells
-
EGM-2
-
This compound
-
VEGF
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and allow them to attach overnight.
-
Serum Starvation (Optional): To reduce basal proliferation, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound with or without a constant concentration of VEGF (e.g., 50 ng/mL) in the appropriate cell culture medium. Replace the medium in the wells with 100 µL of the treatment solutions.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value for this compound.
Endothelial Cell Migration (Wound Healing) Assay
This assay evaluates the effect of this compound on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs or other endothelial cells
-
EGM-2
-
This compound
-
VEGF
-
24-well or 96-well tissue culture plates
-
Pipette tips (p200 or p1000) or a specialized wound-healing insert
-
Inverted microscope with a camera and image analysis software
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well or 96-well plate and grow them to form a confluent monolayer.
-
Wound Creation:
-
Scratch Method: Using a sterile pipette tip, create a linear scratch (wound) through the center of the monolayer.
-
Insert Method: Use a commercially available wound-healing insert to create a defined cell-free gap.
-
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound with or without a chemoattractant like VEGF.
-
Image Acquisition: Immediately after adding the treatment, capture images of the wound area (t=0). Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same wound fields at regular intervals (e.g., every 4-6 hours) for up to 24 hours.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure for each treatment group compared to the initial wound area.
Visualizations
References
- 1. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression [escholarship.org]
- 4. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HUVEC Proliferation Assay with Squalamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, promoting the proliferation, migration, and differentiation of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study the mechanisms of angiogenesis and to screen for potential anti-angiogenic compounds. Squalamine Lactate, a naturally occurring aminosterol, has demonstrated potent anti-angiogenic properties. It inhibits the proliferation and migration of endothelial cells stimulated by various growth factors, including VEGF.[1][2] This document provides detailed protocols for assessing the anti-proliferative effects of this compound on HUVECs and presents quantitative data on its efficacy.
Data Presentation
The anti-proliferative activity of this compound against HUVECs is dose-dependent. The following tables summarize the quantitative data on the inhibitory effects of this compound on HUVEC proliferation and other angiogenesis-related processes.
Table 1: Dose-Dependent Inhibition of VEGF-Induced HUVEC Proliferation by this compound
| Treatment Group | HUVEC Proliferation (Relative to Control) |
| Control (Vehicle) | 100% |
| VEGF (50 ng/mL) | Stimulation (e.g., >200%) |
| VEGF (50 ng/mL) + Squalamine (0.016 µM) | Significant Inhibition |
| VEGF (50 ng/mL) + Squalamine (0.16 µM) | Dose-dependent reduction |
| VEGF (50 ng/mL) + Squalamine (1.6 µM) | Further dose-dependent reduction |
| VEGF (50 ng/mL) + Squalamine (3.2 µM) | Maximal Inhibition |
Note: The data presented is a qualitative representation based on published findings. Actual percentages will vary based on experimental conditions. A study showed a dose-dependent reduction in VEGF-induced HUVEC proliferation at doses ranging from 0.16 to 3.2 μM.[3]
Table 2: IC50 Value of this compound on HUVEC Proliferation
| Parameter | Value |
| IC50 | 0.5 µM |
The IC50 value represents the concentration of this compound required to inhibit 50% of growth factor-stimulated endothelial cell proliferation.[4]
Experimental Protocols
Protocol 1: HUVEC Proliferation Assay (MTT Method)
This protocol describes a colorimetric assay to measure the inhibitory effect of this compound on VEGF-induced HUVEC proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human VEGF-A
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2. Use cells between passages 3 and 6 for experiments.
-
Cell Seeding: Harvest HUVECs using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM-2 with 10% FBS. Incubate for 24 hours to allow for cell attachment.
-
Starvation: After 24 hours, replace the medium with 100 µL of basal medium (EGM-2 with 1% FBS) and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in basal medium. Also, prepare a solution of VEGF (50 ng/mL).
-
Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells:
-
Control (basal medium only)
-
VEGF control (50 ng/mL VEGF)
-
VEGF (50 ng/mL) + varying concentrations of this compound (e.g., 0.01 µM to 10 µM)
-
This compound alone (at the highest concentration)
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the VEGF control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Squalamine's Interference with VEGF Signaling in HUVECs.
Experimental Workflow
Caption: HUVEC Proliferation Assay Workflow.
References
Application Notes and Protocols: Endothelial Tube Formation Assay for Evaluating the Antiangiogenic Efficacy of Squalamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in the development of novel anti-cancer drugs. Squalamine, a naturally occurring aminosterol, has demonstrated potent antiangiogenic properties by impeding the proliferation and migration of endothelial cells stimulated by various growth factors.
This document provides a comprehensive protocol for utilizing the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay to assess the antiangiogenic potential of Squalamine Lactate (B86563). This well-established in vitro assay serves as a model for the later stages of angiogenesis, where endothelial cells organize into three-dimensional capillary-like structures.
Principle of the Assay
When cultured on a basement membrane-like matrix, such as Matrigel®, endothelial cells, like HUVECs, undergo differentiation and form an intricate network of tube-like structures, mimicking the process of angiogenesis. The antiangiogenic capacity of a compound like Squalamine Lactate can be determined by its ability to disrupt or inhibit the formation of these tubular networks. Quantitative analysis of parameters such as total tube length, the number of branch points, and the total tube area allows for the assessment of the extent of angiogenesis inhibition.
Data Presentation: Quantitative Analysis of this compound's Antiangiogenic Effects
The following table summarizes typical quantitative data from a HUVEC tube formation assay evaluating the effects of this compound. Data is presented as a mean ± standard deviation, and statistical significance is determined by comparing treated groups to the VEGF control.
| Treatment Group | Total Tube Length (µm) | Number of Branch Points | Total Tube Area (µm²) | Percent Inhibition (%) |
| Control (Vehicle) | 1800 ± 250 | 20 ± 5 | 15000 ± 1800 | N/A |
| VEGF (50 ng/mL) | 4500 ± 400 | 55 ± 8 | 40000 ± 3500 | 0 |
| VEGF (50 ng/mL) + Squalamine (0.5 µM) | 2200 ± 300 | 25 ± 6 | 18000 ± 2000 | ~51% |
| VEGF (50 ng/mL) + Squalamine (1.0 µM) | 1500 ± 210 | 15 ± 4 | 12000 ± 1500 | ~73% |
| VEGF (50 ng/mL) + Squalamine (3.2 µM) | 800 ± 150 | 8 ± 3 | 6000 ± 1000 | ~85% |
Note: The data presented in this table is a representative example compiled from literature and should be used as a guideline. Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for conducting the endothelial tube formation assay to evaluate the antiangiogenic effects of this compound.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, P2-P6)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
This compound
-
Vascular Endothelial Growth Factor (VEGF)
-
Calcein AM
-
96-well cell culture plates
-
Sterile pipette tips and tubes
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Experimental Workflow
Caption: Experimental workflow for the endothelial tube formation assay.
Step-by-Step Protocol
-
Preparation of Matrigel-Coated Plates 1.1. Thaw Matrigel® on ice overnight at 4°C. 1.2. Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes. 1.3. Using the pre-chilled tips, add 50 µL of thawed Matrigel® to each well of the 96-well plate. Ensure the Matrigel® is evenly distributed across the well surface. 1.4. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Preparation of HUVECs 2.1. Culture HUVECs in EGM-2 medium in a T-75 flask until they reach 80-90% confluency. 2.2. On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA. 2.3. Neutralize the trypsin with a medium containing FBS and centrifuge the cells at 200 x g for 5 minutes. 2.4. Resuspend the cell pellet in a serum-free or low-serum (e.g., 1% FBS) medium. 2.5. Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10^5 cells/mL.
-
Cell Seeding and Treatment 3.1. Prepare the treatment solutions in the appropriate cell culture medium:
- Vehicle control (medium only)
- VEGF control (e.g., 50 ng/mL)
- VEGF + this compound (at desired concentrations, e.g., 0.1, 0.5, 1.0, 5.0 µM)
- This compound alone (to assess for direct effects on tube formation) 3.2. Carefully add 100 µL of the HUVEC suspension to each well of the Matrigel®-coated plate. 3.3. Immediately add 100 µL of the respective treatment solutions to the wells.
-
Incubation and Visualization 4.1. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically, but robust tube formation is typically observed within this timeframe. 4.2. For visualization, you can use either phase-contrast microscopy or stain the cells with a fluorescent dye like Calcein AM. 4.3. To stain with Calcein AM, carefully remove the culture medium and add the Calcein AM solution (e.g., 2 µg/mL in PBS) to each well. 4.4. Incubate for 30 minutes at 37°C. 4.5. Gently wash the wells with PBS. 4.6. Capture images of the tube networks using an inverted microscope at 4x or 10x magnification.
-
Quantitative Analysis 5.1. Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the tube formation. 5.2. Measure parameters such as the total tube length, the number of branch points (nodes), and the total area covered by the tubes. 5.3. Calculate the percentage of inhibition for each this compound concentration compared to the VEGF-stimulated control.
Signaling Pathway
This compound exerts its antiangiogenic effects through a unique intracellular mechanism of action. It is taken up by activated endothelial cells via caveolae and subsequently binds to calmodulin, disrupting downstream signaling cascades initiated by pro-angiogenic factors like VEGF.[1][2] This leads to the inhibition of critical processes for angiogenesis, including endothelial cell proliferation and migration. Specifically, Squalamine has been shown to suppress the VEGF-stimulated phosphorylation of MAP kinase (p42/p44) and Focal Adhesion Kinase (FAK).
Caption: this compound's anti-angiogenic signaling pathway.
References
Application Notes and Protocols: Squalamine Lactate in Animal Models of Age-related Macular Degeneration (AMD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of squalamine (B192432) lactate (B86563) in preclinical animal models of neovascular age-related macular degeneration (AMD). This document includes detailed experimental protocols for commonly used animal models, a summary of quantitative efficacy data, and a depiction of the proposed signaling pathway of squalamine lactate.
Introduction
Squalamine, a natural aminosterol compound isolated from the dogfish shark (Squalus acanthias), has demonstrated potent anti-angiogenic properties.[1] Its water-soluble form, this compound, has been investigated as a therapeutic agent for neovascular AMD.[2][3] Squalamine exhibits a multi-faceted mechanism of action, inhibiting several key growth factors involved in angiogenesis, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF).[2][3] Preclinical studies in various animal models have been instrumental in elucidating its therapeutic potential and mechanism of action.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a unique intracellular mechanism. Upon entering activated endothelial cells, squalamine binds to and chaperones calmodulin, an intracellular calcium sensor protein. This interaction disrupts the downstream signaling cascades of multiple pro-angiogenic growth factors, ultimately leading to the inhibition of endothelial cell proliferation, migration, and tube formation.
Caption: Proposed signaling pathway of this compound in endothelial cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in animal models of AMD.
Table 1: Efficacy of this compound in the Laser-Induced Choroidal Neovascularization (CNV) Rat Model
| Animal Model | Treatment | Dosage | Route of Administration | Primary Endpoint | Results | p-value | Reference |
| Brown-Norway Rats | This compound | Not Specified | Intraperitoneal | CNV Thickness | 47 ± 11 µm | <0.001 | |
| Brown-Norway Rats | 5% Dextrose in Water (Control) | N/A | Intraperitoneal | CNV Thickness | 63 ± 14 µm | N/A |
Table 2: Efficacy of this compound in the Oxygen-Induced Retinopathy (OIR) Mouse Model
| Animal Model | Treatment | Dosage | Route of Administration | Primary Endpoint | Results | p-value | Reference |
| C57BL/6J Mice | Squalamine | 25 mg/kg | Subcutaneous (daily for 5 days) | Neovascular Nuclei Count | Decreased number of neovascular nuclei | <0.01 | |
| C57BL/6J Mice | Squalamine | 25 mg/kg | Subcutaneous (single dose) | Neovascular Nuclei Count | Decreased number of neovascular nuclei | <0.001 | |
| C57BL/6J Mice | Vehicle (Control) | N/A | Subcutaneous | Neovascular Nuclei Count | Median retinopathy score of 9 (7, 10) | N/A | |
| C57BL/6J Mice | Squalamine | 25 mg/kg | Subcutaneous (single dose) | Retinopathy Score | Median retinopathy score of 4 (4, 6.75) | <0.001 |
Experimental Protocols
Detailed methodologies for the key animal models used in this compound research for AMD are provided below.
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This model is the most widely used for studying neovascular AMD. It involves creating a laser-induced rupture of Bruch's membrane, which stimulates the growth of new blood vessels from the choroid into the subretinal space.
Caption: Experimental workflow for the laser-induced CNV model.
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Argon laser photocoagulator (532 nm)
-
Slit lamp delivery system with a coverslip for contact lens
-
This compound solution
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Animal Preparation: Anesthetize the mouse and dilate its pupils with a topical mydriatic.
-
Laser Treatment: Place the mouse on a stereotaxic stage. Using a slit lamp and a coverslip, deliver four laser spots (e.g., 50 µm spot size, 100 ms (B15284909) duration, 250 mW power) around the optic nerve in each eye. The formation of a vaporization bubble indicates a successful rupture of Bruch's membrane.
-
Drug Administration: Administer this compound or vehicle control systemically (e.g., intraperitoneally or subcutaneously) according to the experimental design. Dosing regimens may vary.
-
Post-Procedure Monitoring: Monitor the animals for any adverse effects.
-
Evaluation of CNV: After 7-14 days, evaluate the extent of CNV. This can be done in vivo using fluorescein angiography or ex vivo through histological analysis of choroidal flat mounts stained with fluorescently labeled antibodies against vascular markers (e.g., isolectin B4).
Oxygen-Induced Retinopathy (OIR) in Mice
The OIR model is used to study retinal neovascularization in response to hypoxia. While it is a primary model for retinopathy of prematurity, it is also utilized in broader angiogenesis research.
Caption: Experimental workflow for the oxygen-induced retinopathy (OIR) model.
Materials:
-
C57BL/6J mouse pups with a nursing dam
-
Oxygen chamber with an oxygen controller
-
This compound solution
-
Vehicle control
Procedure:
-
Hyperoxia Exposure: On postnatal day 7 (P7), place the mouse pups and their nursing dam into a chamber with 75% oxygen for 5 days.
-
Return to Normoxia: On P12, return the animals to room air. This creates a state of relative hypoxia in the avascular retina, stimulating neovascularization.
-
Drug Administration: Administer this compound or vehicle control. A single subcutaneous injection of 25 mg/kg at P12 has been shown to be effective. Daily injections from P12 to P16 have also been studied.
-
Evaluation of Neovascularization: At P17, when retinal neovascularization is maximal, euthanize the pups and enucleate the eyes. Prepare retinal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4) to visualize and quantify the neovascular tufts.
Conclusion
Animal models, particularly the laser-induced CNV and OIR models, are invaluable tools for the preclinical evaluation of anti-angiogenic compounds like this compound for the treatment of neovascular AMD. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of squalamine and other novel anti-angiogenic agents. While clinical trials with this compound for AMD have not met their primary endpoints, the preclinical data underscores its potent anti-angiogenic activity and highlights the importance of its unique mechanism of action for future drug development.
References
Evaluating Squalamine Lactate Efficacy in Xenograft Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine Lactate, a synthetic aminosterol analogue, has demonstrated potent anti-angiogenic properties, making it a compelling candidate for cancer therapy. Its mechanism of action involves the inhibition of multiple growth factor signaling pathways, primarily by targeting the intracellular protein calmodulin. This document provides detailed application notes and protocols for evaluating the efficacy of this compound in preclinical xenograft cancer models. The information compiled herein is intended to guide researchers in designing and executing robust studies to assess the anti-tumor activity of this compound.
Mechanism of Action
This compound exerts its anti-angiogenic effects through a multi-faceted mechanism. It enters activated endothelial cells and binds to calmodulin, a key intracellular calcium sensor. This interaction disrupts the normal signaling cascades initiated by various pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). By interfering with calmodulin-dependent signaling, this compound effectively inhibits endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis. Furthermore, it has been shown to modulate the activity of the Na+/H+ exchanger, further contributing to its anti-angiogenic effects.[1][2]
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from various preclinical studies evaluating the efficacy of this compound, both as a monotherapy and in combination with other agents, in different xenograft cancer models.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | MCF-7 | Nude Mice | 2 mg/kg/day, s.c. | Significant | [3] |
| Ovarian Cancer | SKOV-3 | Nude Mice | 2 mg/kg/day, i.p. | Profound | [4] |
| Lung Cancer | H460 | Nude Mice | Not specified | Modest | [1] |
| Glioblastoma | U87 | Nude Rats | 20 mg/kg/day, i.p. | 36-43% |
Table 2: this compound in Combination Therapy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Combination Agent | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Breast Cancer | MCF-7/HER-2 | Nude Mice | Trastuzumab | Squalamine: 2 mg/kg/day, s.c.; Trastuzumab: 4 mg/kg/week, i.p. | Marked inhibition, exceeding trastuzumab alone | |
| Ovarian Cancer | SKOV-3 | Nude Mice | Cisplatin | Squalamine: 2 mg/kg/day, i.p.; Cisplatin: 4 mg/kg, i.p. | Profound inhibition | |
| Lung Cancer | H460 | Nude Mice | Cisplatin | Not specified | Increased tumor growth delay by ≥1.5-fold | |
| Lung Cancer | Lewis Lung Carcinoma | Syngeneic Mice | Cyclophosphamide | Not specified | Strong potentiation of antitumor activity | |
| Prostate Cancer | LNCaP | Nude Mice | Androgen Ablation | Not specified | Eradication of established tumors |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in xenograft cancer models.
Protocol 1: Establishment of Subcutaneous Xenograft Models
1.1. Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, SKOV-3 for ovarian cancer, H460 for lung cancer) in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
1.2. Animal Model:
-
Use immunodeficient mice (e.g., athymic nude mice or SCID mice), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before any experimental procedures.
1.3. Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) or a similar anesthetic.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the animals for tumor growth.
Protocol 2: Preparation and Administration of this compound
2.1. Preparation of Dosing Solution:
-
Dissolve this compound powder in a sterile vehicle, such as 5% dextrose in water (D5W) or sterile saline, to the desired concentration.
-
Ensure the final solution is clear and free of particulates. Prepare fresh on the day of dosing.
2.2. Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into control and treatment groups.
-
Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection according to the dosing regimen outlined in your study design (e.g., 2 mg/kg/day).
-
The control group should receive an equivalent volume of the vehicle.
-
Administer the treatment for the specified duration of the study.
Protocol 3: Assessment of Tumor Growth
3.1. Tumor Measurement:
-
Measure the tumor dimensions (length and width) two to three times per week using a digital caliper.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
3.2. Body Weight:
-
Monitor and record the body weight of the animals at each tumor measurement to assess for any treatment-related toxicity.
3.3. Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Protocol 4: Immunohistochemical Analysis of Angiogenesis
4.1. Tissue Preparation:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
4.2. Staining for CD31:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate.
-
Counterstain with hematoxylin.
4.3. Quantification of Microvessel Density (MVD):
-
Capture images of the stained sections using a microscope.
-
Quantify the MVD by counting the number of CD31-positive vessels in several high-power fields per tumor.
Mandatory Visualizations
References
- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Delivery of Squalamine Lactate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) delivery of Squalamine (B192432) Lactate (B86563) in preclinical research settings. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Squalamine, an aminosterol compound originally isolated from the dogfish shark (Squalus acanthias), has demonstrated potent anti-angiogenic properties in a variety of preclinical models.[1] Its lactate salt, Squalamine Lactate, is a water-soluble formulation that has been investigated for its therapeutic potential in conditions characterized by pathological neovascularization, such as age-related macular degeneration (AMD) and various cancers.[2][3] Squalamine exerts its anti-angiogenic effects through a multifaceted mechanism of action, distinguishing it from many targeted antibody-based therapies.[2] It acts intracellularly, affecting signaling cascades common to multiple growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[2]
The primary mechanism involves squalamine entering activated endothelial cells and binding to calmodulin, which in turn modulates downstream signaling pathways crucial for angiogenesis. This document outlines the methods for preparing and administering this compound intravenously in preclinical animal models to study its efficacy and pharmacokinetics.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies involving the intravenous administration of this compound.
Table 1: Intravenous Dosing of this compound in Preclinical and Clinical Studies
| Species/Study Phase | Condition | Dosage | Administration Route | Dosing Schedule | Reference |
| Monkey | Iris Neovascularization | 1 mg/kg | Intravenous infusion in 5% dextrose | Every 3 days for 3 weeks | |
| Human (Phase I) | Advanced Solid Malignancies | 6 to 700 mg/m²/day | Continuous intravenous infusion | 5 days every 3 weeks | |
| Human (Phase I) | Advanced Cancers | 192 mg/m²/day (best tolerated) | 120-hour continuous intravenous infusion | Every 2 weeks | |
| Human (Phase I/II) | Choroidal Neovascularization (AMD) | 25 and 50 mg/m² | Intravenous infusion | Weekly for 4 weeks | |
| Human (Phase II) | "Wet" Age-Related Macular Degeneration | 40 mg | Systemic delivery (route not specified) | Not specified | |
| Human (Phase III) | "Wet" Age-Related Macular Degeneration | Not specified | Intravenous infusions | Weekly for 4 weeks, then every 4 weeks through week 104 |
Table 2: Pharmacokinetic Parameters of Intravenous Squalamine in Humans (Phase I Study)
| Parameter | Value (at 500 mg/m²/day) | Unit |
| Mean Clearance | 2.67 | L/h/m² |
| Mean Half-life | 9.46 | hours |
| Mean Volume of Distribution | 36.84 | L/m² |
| Mean Steady-State Concentration | 20.08 | µg/mL |
| Data from a study in patients with advanced solid malignancies receiving a 5-day continuous IV infusion. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the intravenous delivery of this compound in a preclinical setting.
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the preparation of a this compound solution for intravenous injection in rodents.
Materials:
-
This compound powder
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all steps under aseptic conditions in a laminar flow hood or biological safety cabinet.
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile vial, dissolve the this compound powder in the appropriate volume of sterile 5% Dextrose. A common vehicle for squalamine is 5% dextrose.
-
Gently agitate the vial until the powder is completely dissolved. Sonication may be recommended for some formulations.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Visually inspect the solution for any particulate matter. The solution should be clear and colorless.
-
Store the prepared solution at 4°C for short-term use or as recommended by the manufacturer. For long-term storage, consult the manufacturer's stability data.
Protocol 2: Intravenous Administration of this compound to Rodents
This protocol provides a general guideline for the intravenous administration of this compound to mice or rats via tail vein injection.
Animal Models:
-
Immunodeficient mice (e.g., nu/nu or SCID) are commonly used for xenograft tumor models.
Procedure:
-
Animal Preparation:
-
Properly restrain the animal. For tail vein injections in mice, a restraining device is recommended.
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Disinfect the injection site with an appropriate antiseptic (e.g., 70% ethanol).
-
Use a small gauge needle (e.g., 27-30G) for the injection.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution. The maximum bolus injection volume for a mouse is typically around 100-200 µL. For larger volumes, consider a slow infusion.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and attempt the injection in a more proximal location on the tail.
-
-
Post-Injection Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor its recovery.
-
Protocol 3: Continuous Intravenous Infusion of this compound in Rodents
For studies requiring sustained plasma concentrations, a continuous intravenous infusion is the preferred method. This typically requires surgical implantation of a catheter.
Procedure:
-
Surgical Catheterization:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Surgically implant a catheter into a major blood vessel, such as the jugular vein or femoral vein.
-
Exteriorize the catheter at the nape of the neck.
-
Allow the animal to recover from surgery before starting the infusion.
-
-
Infusion Setup:
-
Connect the exteriorized catheter to a swivel system to allow the animal to move freely in its cage.
-
Connect the swivel to a syringe pump containing the this compound solution.
-
-
Infusion:
-
Set the syringe pump to the desired infusion rate to deliver the target dose over the specified period (e.g., 120 hours).
-
Monitor the animal daily for signs of distress, catheter patency, and any adverse effects.
-
Visualizations
Signaling Pathway
This compound exerts its anti-angiogenic effects by interfering with key signaling pathways within endothelial cells. A primary mechanism is its interaction with calmodulin, which disrupts the downstream signaling of pro-angiogenic factors like VEGF.
References
Application Notes and Protocols: Formulation of Squalamine Lactate for Topical Eye Drops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine (B192432) is a broad-spectrum anti-angiogenic agent that has been investigated for its therapeutic potential in neovascular ocular diseases, such as age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2] Its mechanism of action involves the inhibition of multiple growth factors, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF).[1][3] Squalamine acts intracellularly by binding to calmodulin, which disrupts downstream signaling pathways essential for angiogenesis.[4] This multimodal activity makes it a compelling candidate for topical ophthalmic delivery to the posterior segment of the eye.
These application notes provide a comprehensive overview of the formulation of Squalamine Lactate (B86563) into a topical eye drop, including a sample formulation, detailed experimental protocols for preparation and characterization, and relevant biological context.
Physicochemical Properties of Squalamine Lactate
A thorough understanding of the physicochemical properties of this compound is critical for the successful development of a stable and effective ophthalmic formulation.
| Property | Value/Information | Reference |
| Chemical Name | (2S)-2-hydroxypropanoic acid;{[(3R,6R)-6-[(1R,3aS,3bR,4R,5aR,7S,9aS,9bS,11aR)-7-({3-[(4-aminobutyl)amino]propyl}amino)-4-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]-2-methylheptan-3-yl]oxy}sulfonic acid hydrate | |
| Molecular Formula | C37H71N3O8S (as lactate salt) | |
| Molecular Weight | 718.04 g/mol (as lactate salt) | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMSO (36.66 mg/mL). In aqueous solution at physiological pH, it exists as an amphipathic zwitterion with a net cationic charge. | |
| Stability | Stable under refrigerated conditions and in basic solutions. It is susceptible to degradation under heat and in acidic (pH 4) buffer solutions, with degradation primarily occurring through the loss of the sulfate (B86663) group. |
Proposed Formulation
The following is a sample formulation for a 0.2% w/v this compound ophthalmic solution. This formulation is based on information from patent literature and common practices in ophthalmic drug development. It includes a mucoadhesive agent to increase residence time and a penetration enhancer to improve delivery to the posterior segment.
| Component | Concentration (% w/v) | Function |
| This compound | 0.2 | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5 | Viscosity Enhancer / Mucoadhesive Agent |
| Polysorbate 80 | 0.1 | Surfactant / Penetration Enhancer |
| Mannitol | 4.0 | Tonicity Adjusting Agent |
| Edetate Disodium (B8443419) (EDTA) | 0.01 | Chelating Agent / Stabilizer |
| Benzalkonium Chloride | 0.01 | Preservative |
| Sodium Phosphate (B84403), Monobasic | q.s. | Buffering Agent |
| Sodium Phosphate, Dibasic | q.s. | Buffering Agent |
| Water for Injection (WFI) | q.s. to 100 | Vehicle |
| Target pH | 7.0 - 7.4 | |
| Target Osmolality | 280 - 320 mOsm/kg |
Experimental Protocols
Preparation of 0.2% this compound Eye Drops
This protocol describes the aseptic preparation of the proposed formulation.
Caption: Aseptic preparation workflow for this compound eye drops.
Protocol:
-
Preparation of the Vehicle:
-
In a sterile vessel, dissolve the sodium phosphate monobasic, sodium phosphate dibasic, mannitol, and edetate disodium in approximately 80% of the final volume of Water for Injection (WFI) with continuous stirring.
-
Add Polysorbate 80 to the solution and mix until fully dissolved.
-
Slowly add Hydroxypropyl Methylcellulose (HPMC) to the vortex of the stirring solution to prevent clumping. Continue to stir until the polymer is completely hydrated and the solution is uniform.
-
Add the Benzalkonium Chloride solution and mix thoroughly.
-
-
Incorporation of the Active Pharmaceutical Ingredient (API):
-
In a separate sterile container, dissolve the required amount of this compound in a small volume of WFI.
-
Aseptically add the this compound solution to the main formulation vessel with gentle mixing to avoid foaming.
-
-
Final Processing:
-
Measure the pH of the solution and adjust to the target range of 7.0-7.4 using sterile 0.1 N Sodium Hydroxide or 0.1 N Hydrochloric Acid, if necessary.
-
Add WFI to bring the solution to the final volume and mix until uniform.
-
Sterilize the final solution by filtering through a sterile 0.22 µm Polyvinylidene Fluoride (PVDF) syringe filter into a sterile receiving vessel.
-
Aseptically fill the sterile solution into previously sterilized ophthalmic dropper bottles and cap securely.
-
Quality Control Testing
The following tests should be performed to ensure the quality and consistency of the formulated eye drops.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless to slightly yellow solution, free from visible particulate matter. |
| pH | pH meter | 7.0 - 7.4 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
| Viscosity | Viscometer (e.g., Brookfield) | 15 - 25 cP at 25°C |
| Assay of this compound | HPLC-UV | 90.0% - 110.0% of the label claim (0.2% w/v) |
| Sterility | USP <71> | No microbial growth |
| Particulate Matter | USP <788> | Meets USP requirements for ophthalmic solutions |
Protocol for HPLC Assay of this compound:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid in water (gradient elution may be required).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dilute the eye drop formulation with the mobile phase to a concentration within the standard curve range.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
-
In Vitro Drug Release Study
This protocol uses a Franz diffusion cell to evaluate the release of this compound from the formulation.
Caption: Workflow for in vitro drug release testing using a Franz diffusion cell.
Protocol:
-
Apparatus: Franz diffusion cell.
-
Membrane: Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size).
-
Receptor Medium: Simulated tear fluid (pH 7.4).
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with pre-warmed simulated tear fluid and ensure no air bubbles are trapped beneath the membrane.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a precise volume (e.g., 200 µL) of the this compound eye drop formulation onto the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment for analysis.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the withdrawn samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
-
Stability Testing
A stability study should be conducted to determine the shelf-life of the formulation.
-
Storage Conditions:
-
Refrigerated: 2-8°C.
-
Room Temperature: 25°C / 60% RH.
-
Accelerated: 40°C / 75% RH.
-
-
Time Points: 0, 1, 3, and 6 months for accelerated and long-term studies.
-
Tests to be Performed: Appearance, pH, osmolality, viscosity, assay of this compound, and degradation products.
-
Acceptance Criteria: The formulation should meet the quality control specifications at all time points. The concentration of this compound should remain within 90-110% of the initial value.
Mechanism of Action and Signaling Pathway
Squalamine exerts its anti-angiogenic effects through a multi-targeted intracellular mechanism. Upon entering endothelial cells, it binds to calmodulin, a key calcium-binding protein. This interaction prevents the activation of downstream signaling cascades initiated by various growth factors like VEGF, PDGF, and bFGF. By sequestering calmodulin, squalamine effectively inhibits the MAP kinase pathway, which is crucial for endothelial cell proliferation and migration. Additionally, squalamine has been shown to inhibit the Na+/H+ exchanger NHE3 and reduce the expression of integrins, further contributing to the suppression of angiogenesis.
Caption: Simplified signaling pathway of Squalamine's anti-angiogenic action.
In Vivo Ocular Distribution
Preclinical studies in Dutch belted rabbits have demonstrated that topically administered Squalamine eye drops can penetrate to the posterior segment of the eye. Following once or twice daily administration, Squalamine concentrations in the posterior sclera and choroid tissues reached levels considered to be therapeutically relevant.
| Dosing Regimen | Duration | Mean Squalamine Concentration in Posterior Sclera/Choroid (ng/g) | Reference |
| Once Daily (QD) | 1 Day | 9.5 | |
| Once Daily (QD) | 7 Days | 21.9 | |
| Once Daily (QD) | 14 Days | 39.8 | |
| Twice Daily (BID) | 1 Day | 21.7 | |
| Twice Daily (BID) | 7 Days | 62.6 | |
| Twice Daily (BID) | 14 Days | 68.0 |
Notably, Squalamine concentrations in the aqueous and vitreous humors were below the lower limit of quantification, suggesting a transscleral route of delivery to the posterior tissues.
Conclusion
The formulation of this compound as a topical eye drop presents a promising, non-invasive therapeutic strategy for the treatment of neovascular diseases of the posterior segment. The successful development of such a formulation requires careful consideration of its physicochemical properties, the selection of appropriate excipients to enhance stability, mucoadhesion, and penetration, and rigorous quality control testing. The protocols outlined in these application notes provide a framework for the rational design and evaluation of a this compound ophthalmic solution for research and development purposes.
References
Application Notes and Protocols for Squalamine Lactate in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalamine (B192432), a naturally occurring aminosterol, has emerged as a promising anti-angiogenic agent in oncology research. Its primary mechanism of action involves the inhibition of new blood vessel formation (angiogenesis), a critical process for tumor growth and metastasis. Squalamine lactate (B86563), the salt form of squalamine, has been investigated in numerous preclinical and clinical studies, demonstrating enhanced anti-tumor activity when used in combination with conventional chemotherapy agents.
These application notes provide a comprehensive overview of the experimental design for utilizing squalamine lactate in combination with chemotherapy. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy and mechanism of this combination therapy.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting the signaling pathways induced by vascular endothelial growth factor (VEGF). It does not typically exhibit direct cytotoxic effects on tumor cells in vitro but rather targets the tumor microenvironment.[1] The proposed mechanism involves:
-
Inhibition of Endothelial Cell Proliferation and Migration: this compound inhibits the proliferation and migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are stimulated by various mitogens including VEGF.
-
Disruption of Downstream Signaling: Squalamine has been shown to block the VEGF-induced phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway in endothelial cells.[1] This disruption interferes with the formation of stress fibers and the assembly of capillary-like structures.
Data Presentation
Preclinical Efficacy of this compound in Combination with Chemotherapy
| Cancer Model | Cell Line | Treatment Combination | Key Efficacy Findings | Reference |
| Non-Small Cell Lung Carcinoma (Xenograft) | MV-522 | Squalamine + Paclitaxel (B517696) + Carboplatin (B1684641) | Tumor Growth Inhibition (TGI) of 96.1% with the triple combination, compared to 60.3% with paclitaxel and carboplatin alone. | [2] |
| Non-Small Cell Lung Carcinoma (Xenograft) | MV-522 | Squalamine (at 2, 10, or 20 mg/kg/day) + Paclitaxel + Carboplatin | TGI of ≥78.8% with the addition of squalamine. | [2] |
| Non-Small Cell Lung Carcinoma (Xenograft) | H460, CALU-6, NL20T-A | Squalamine + Cisplatin (B142131) or Carboplatin | Increased tumor growth delay by ≥1.5-fold compared to platinum agent alone. | [3] |
| Neuroblastoma (Xenograft) | SD | Squalamine + Cisplatin | Significantly improved Tumor Growth Inhibition (TGI) compared to cisplatin alone. | [4] |
| Ovarian Cancer (Xenograft) | Ovarian 2008 | Squalamine + Cisplatin | 94-95% tumor growth inhibition. | |
| Breast Cancer (Xenograft) | MCF-7/HER2 | Squalamine + Trastuzumab | Marked inhibition of tumor growth, surpassing the efficacy of trastuzumab alone. | [1] |
Clinical Trial Data: this compound with Chemotherapy in Advanced NSCLC
| Parameter | Squalamine + Paclitaxel + Carboplatin |
| Phase | I/IIA |
| Patient Population | Chemotherapy-naive, Stage IIIB/IV NSCLC |
| This compound Dose | 300 mg/m²/day (Phase II dose) |
| Overall Response Rate (ORR) | 28% (Partial Response) |
| Stable Disease | 19% |
| Median Survival | 10.0 months |
| 1-Year Survival | 40% |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for lung cancer, SKOV-3 for ovarian cancer)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. Treat the cells with:
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent
-
Vehicle control (culture medium)
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.
In Vitro Endothelial Tube Formation Assay
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
This compound
-
VEGF
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-starved medium. Seed the cells onto the solidified basement membrane extract at a density of 1.5 x 10⁴ cells per well.
-
Treatment: Add this compound at various concentrations to the wells. Include a positive control (VEGF-stimulated) and a negative control (unstimulated).
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 6-18 hours.
-
Visualization and Quantification: Visualize the tube formation using an inverted microscope. Capture images and quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent
-
Sterile PBS or other appropriate vehicle
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100-200 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Groups: Randomize the mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Drug Administration:
-
This compound: Typically administered via intraperitoneal (IP) or subcutaneous (SC) injection at a dose range of 10-40 mg/kg/day.
-
Chemotherapy: Administer according to established protocols for the specific agent (e.g., cisplatin at 5-7 mg/kg, IP, once a week; paclitaxel at 10-20 mg/kg, IP or intravenous, on a specific schedule).
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tumors can be further processed for histological or immunohistochemical analysis (e.g., CD31 staining for microvessel density).
Visualizations
Caption: Proposed mechanism of this compound in inhibiting VEGF-induced angiogenesis.
Caption: Experimental workflows for in vitro and in vivo evaluation.
References
- 1. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Squalamine treatment of human tumors in nu/nu mice enhances platinum-based chemotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Squalamine Lactate Solubility Challenges in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with Squalamine Lactate (B86563) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Squalamine Lactate in common laboratory solvents?
A1: this compound, an aminosterol compound, exhibits varying solubility depending on the solvent. While it is commercially available as a lactate salt to enhance aqueous solubility, challenges can still arise. The solubility in Dimethyl Sulfoxide (DMSO) is well-documented to be at least 36.66 mg/mL.[1][2] Information from various suppliers confirms this solubility in DMSO and sonication is often recommended to aid dissolution.[1] While sometimes described as "water-soluble," quantitative data for aqueous solutions like water or Phosphate-Buffered Saline (PBS) is not consistently high, with some predictions suggesting very low water solubility.[3] Therefore, for most in vitro studies, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The lyophilized powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] Once dissolved in a solvent, the stability of the stock solution depends on the storage temperature. For stock solutions in DMSO, it is recommended to store them at -80°C for up to six months, or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation in your this compound solution can be due to several factors. If you are preparing an aqueous solution directly, you may have exceeded its solubility limit. If you are diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the precipitate may be the compound crashing out of solution. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its anti-angiogenic effects through a multi-faceted intracellular mechanism. After entering activated endothelial cells, it binds to calmodulin, a calcium-binding protein. This interaction disrupts downstream signaling cascades of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF). By interfering with these pathways, this compound inhibits endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous media | The concentration of this compound in the final aqueous solution is too high, exceeding its solubility limit in that medium. The rapid change in solvent polarity causes the compound to crash out. | - Perform a stepwise dilution of the DMSO stock solution into the aqueous medium. Add the stock solution to the aqueous medium slowly while vortexing or stirring. - Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to minimize solvent toxicity. - Consider using a co-solvent system for in vivo studies, such as a mixture of DMSO, PEG300, Tween 80, and saline, to improve solubility. |
| Cloudiness or precipitate in freshly prepared aqueous solution | The concentration of this compound exceeds its aqueous solubility. The pH of the solution may not be optimal for dissolution. | - Try gentle warming (e.g., 37°C) and sonication to aid dissolution. - If direct dissolution in aqueous buffer is required, start with a lower concentration. - For cell culture experiments, it is highly recommended to first prepare a concentrated stock in DMSO. |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. Inaccurate concentration of the working solution. | - Ensure that both the powder and stock solutions are stored at the recommended temperatures and protected from light. - Always use freshly prepared working solutions for your experiments. - Verify the concentration of your stock solution if you suspect degradation. |
Quantitative Data Summary
| Parameter | Value | Solvent/Condition | Source |
| Solubility | ≥ 36.66 mg/mL (≥ 51.06 mM) | DMSO | |
| Storage (Powder) | -20°C | Up to 3 years | |
| Storage (Stock Solution) | -80°C | Up to 6 months | |
| Storage (Stock Solution) | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 718.04 g/mol ), you would need 7.18 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile serological pipettes and pipette tips
Methodology:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution to achieve the desired final concentration in the cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This will give you a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the required volume of the 100 µM intermediate solution to your cell culture plate/flask containing pre-warmed medium to reach the final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a 24-well plate.
-
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in your experimental design.
-
Gently swirl the plate/flask to ensure even distribution of the compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's mechanism of action.
References
Technical Support Center: Optimizing Squalamine Lactate Dosage for In Vivo Cancer Models
For researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions to aid in the optimization of squalamine (B192432) lactate (B86563) dosage in preclinical in vivo cancer models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of squalamine lactate in the context of cancer?
Squalamine is a broad-spectrum aminosterol with anti-angiogenic properties.[1] Its primary mechanism of action involves inhibiting the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis.[2] It does not typically exhibit direct cytotoxic effects on tumor cells.[1][3] Squalamine enters activated endothelial cells and binds to calmodulin, disrupting downstream signaling pathways of several growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[4] This interference with multiple signaling cascades leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor-associated angiogenesis.
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A typical starting dose for this compound in anti-angiogenesis studies in mice ranges from 1 to 10 mg/kg/day. However, the optimal dose is highly dependent on the specific tumor model, its vascularity, and the experimental endpoint. Doses as high as 40 mg/kg have been utilized in some models. It is advisable to perform a pilot study with a dose-escalation design to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific cancer model.
Q3: What are the common routes of administration for this compound in in vivo studies?
In preclinical cancer models, this compound has been administered via several routes, including intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. The choice of administration route can influence the pharmacokinetic and pharmacodynamic profile of the compound. For systemic anti-angiogenic effects, i.p. and i.v. routes are common.
Q4: How should this compound be prepared for in vivo administration?
This compound is water-soluble. For in vivo dosing, it is typically dissolved in a sterile, buffered solution such as 5% dextrose. Ensure the final solution is clear and free of any particulates before injection.
Q5: Is this compound more effective as a monotherapy or in combination with other anti-cancer agents?
While squalamine has shown anti-tumor activity as a single agent in some preclinical models, it is often more effective when used in combination with cytotoxic chemotherapeutic agents or radiation therapy. Studies have demonstrated synergistic or additive anti-tumor effects when squalamine is combined with agents like cisplatin (B142131), carboplatin, and cyclophosphamide.
Troubleshooting Guide
Issue 1: Lack of significant anti-tumor efficacy.
-
Suboptimal Dosage: The administered dose may be too low for the specific tumor model. Consider a dose-escalation study to identify a more effective dose, being mindful of potential toxicity.
-
Tumor Model Resistance: Some tumor types may be inherently less responsive to anti-angiogenic therapies alone. These tumors might have alternative mechanisms for vascularization or survival.
-
Treatment Schedule: The frequency and duration of treatment may need optimization. Continuous daily administration during the active tumor growth phase is often employed.
-
Combination Therapy: For resistant tumors, combining this compound with a suitable chemotherapeutic agent can enhance the anti-tumor response.
Issue 2: Observed toxicity or adverse effects in animal models.
-
Dose Reduction: If signs of toxicity (e.g., significant weight loss, lethargy) are observed, reduce the dosage or the frequency of administration.
-
Route of Administration: The route of administration can impact toxicity. If one route is associated with adverse effects, consider exploring an alternative route.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound is not contributing to the observed toxicity by including a vehicle-only control group.
-
Monitor Liver Function: In clinical trials, hepatotoxicity (elevated liver transaminases and hyperbilirubinemia) has been a dose-limiting toxicity of squalamine. While not always routinely monitored in preclinical studies, this is a potential side effect to be aware of, especially at higher doses.
Data Presentation
Table 1: Summary of this compound Dosages in Preclinical In Vivo Cancer Models
| Cancer Type | Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference(s) |
| Breast Cancer | Nude Mice (MCF-7/HER-2 Xenografts) | 2 mg/kg | Not Specified | Daily | Reduced tumor growth compared to controls. | |
| Breast Cancer | Nude Mice (MX-1 Xenografts) | 10 or 20 mg/kg/day | Not Specified | Daily | Resulted in complete regression of a significant number of tumors post-chemotherapy. | |
| Lung Cancer | Nude Mice (MV-522 Xenografts) | 20 mg/kg/day | Not Specified | Days 1-5 and 8-9 | Combination with cisplatin showed significant tumor growth inhibition. | |
| Ovarian Cancer | Nude Mice (Ovarian Cancer Xenografts) | 2 mg/kg | Not Specified | Days 1-10 | Combination with cisplatin led to profound tumor growth inhibition (94-95%). | |
| Glioma | Rat (9L Glioma Xenografts) | 20 mg/kg/day | Not Specified | Daily | Decreased tumor growth by 36-43% as a single agent. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in a Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice), aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to several groups (e.g., 5-6 mice per group), including a vehicle control group and multiple this compound dose groups (e.g., 5, 10, 20, 40 mg/kg).
-
Drug Preparation: Prepare this compound in a sterile vehicle (e.g., 5% dextrose in water) on each day of dosing.
-
Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection) daily for a specified period (e.g., 14 consecutive days).
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss) or mortality.
Protocol 2: In Vivo Anti-Tumor Efficacy Study of this compound
-
Tumor Cell Implantation: Subcutaneously implant cultured human tumor cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, this compound, combination therapy).
-
Treatment: Administer this compound at the predetermined optimal dose and schedule. For combination studies, administer the chemotherapeutic agent according to its established protocol.
-
Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for angiogenesis markers like CD31).
Mandatory Visualizations
Caption: Squalamine's anti-angiogenic signaling pathway.
Caption: Typical workflow for an in vivo anti-tumor efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of platinum antitumor effects in human lung tumor xenografts by the angiogenesis inhibitor squalamine: effects on tumor neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing pharmacokinetic challenges of intravenous Squalamine Lactate
Welcome to the Technical Support Center for Squalamine (B192432) Lactate (B86563). This guide is designed for researchers, scientists, and drug development professionals to address pharmacokinetic and handling challenges associated with the intravenous use of Squalamine Lactate.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for intravenous infusion?
A1: this compound is typically supplied as a solid for injection. It should be reconstituted in a suitable buffer. Forced degradation studies have shown that this compound in a pH 4 acetate (B1210297) buffer solution can produce more degradants under stress conditions.[1][2] Therefore, careful consideration of the formulation buffer is critical. For clinical trials, it has been administered as a continuous intravenous infusion.[3][4] Always consult your specific product's certificate of analysis and formulation guide for recommended solvents and concentrations.
Q2: What are the recommended storage conditions for this compound solutions?
A2: this compound is stable under refrigerated conditions (2-8°C) in both solid and solution forms.[2] It is not stable at higher temperatures; heating the solid form to 80°C can generate a new amide, lactyl squalamide. The solution is also susceptible to degradation at elevated temperatures (45-60°C) and under acidic conditions (e.g., 0.1 N HCl). Interestingly, it has been found to be stable in basic solutions (0.1 N NaOH).
Q3: What are the known stability issues and degradation pathways?
A3: The primary degradation pathways for this compound involve the reactivity of the sulfate (B86663) group and the polyamine group.
-
Acidic Conditions: In acidic solutions (e.g., pH 4 buffer), degradation is accelerated, often due to the loss of the sulfate functionality.
-
Heat: Both solid and solution forms degrade under heat. For the solid, this can result in the formation of lactyl squalamide. For solutions, heating can lead to the formation of desulfate products.
-
Basic Conditions: The compound is reported to be stable in basic solutions.
Q4: What is the primary dose-limiting toxicity (DLT) observed with intravenous this compound?
A4: The principal dose-limiting toxicity is hepatotoxicity. This is characterized by brief, asymptomatic elevations in plasma hepatic transaminases (AST and ALT) and, at higher doses, hyperbilirubinemia. These effects are dose-related and have been shown to be reversible, resolving within 3-11 days after discontinuing the infusion.
Q5: Are there other common adverse effects associated with its IV administration?
A5: Yes, other reported toxicities include fatigue, nausea, anorexia, and neuromuscular symptoms. These are typically mild to moderate (Grade 1-2), but Grade 3 fatigue has been observed.
Troubleshooting Guides
Problem 1: I am observing higher-than-expected toxicity (e.g., elevated liver enzymes) at a dose that was previously well-tolerated.
-
Possible Cause 1: Product Degradation. Has the this compound solution been prepared or stored improperly? Exposure to heat or acidic conditions can lead to degradation, potentially altering its biological activity or toxicity profile.
-
Solution: Prepare fresh solutions for each experiment using appropriate buffers and store them under refrigerated conditions. Perform a stability analysis of your stock solution. See the Experimental Protocols section for a sample methodology.
-
-
Possible Cause 2: Dosing Schedule. In clinical studies, it was noted that patients who were de-escalated from a higher dose sometimes developed toxicity at a dose they had previously tolerated. This suggests a potential cumulative effect or sensitization.
-
Solution: Review your experimental design. If using repeat dosing, consider if the washout period is sufficient. The median plasma half-life is approximately 18 hours, but with a wide range (8-48 hours), which could lead to drug accumulation.
-
Problem 2: My pharmacokinetic data shows significant variability between subjects.
-
Possible Cause 1: Inherent Biological Variability. Clinical studies have reported a large degree of interpatient variability in the pharmacokinetics of squalamine. The coefficient of variation (CV) for key parameters like clearance and volume of distribution can be very high (e.g., 85% and 124%, respectively).
-
Solution: Increase the number of subjects in your experimental groups to improve statistical power and better characterize the population pharmacokinetics. Ensure consistent administration techniques across all subjects.
-
-
Possible Cause 2: Inconsistent Infusion Rate. Squalamine is administered as a continuous intravenous infusion. Any variability in the infusion rate can directly impact plasma concentrations.
-
Solution: Use calibrated infusion pumps and regularly check the infusion lines and flow rates throughout the experiment to ensure consistent delivery.
-
Problem 3: The observed plasma concentration (Cmax) is lower than predicted.
-
Possible Cause 1: Drug Adsorption. The polyaminic nature of squalamine may lead to non-specific binding to infusion apparatus materials (e.g., IV bags, tubing).
-
Solution: Pre-condition or saturate the infusion apparatus by flushing it with the drug solution before connecting it to the subject. Use low-adsorption materials where possible. Analyze the concentration of the drug solution before and after passing through the infusion set to quantify any loss.
-
-
Possible Cause 2: Formulation/Solubility Issue. If the drug is not fully dissolved or precipitates out of solution, the administered dose will be lower than intended.
-
Solution: Visually inspect all solutions for particulates before and during administration. Confirm the solubility of this compound in your chosen vehicle at the target concentration and temperature.
-
Data Presentation
Table 1: Human Pharmacokinetic Parameters of Intravenous this compound
| Parameter | Value (at 500 mg/m²/day) | Coefficient of Variation (%) | Reference |
| Clearance (CL) | 2.67 L/h/m² | 85% | |
| Half-Life (t½) | 9.46 hours | 81% | |
| Volume of Distribution (Vd) | 36.84 L/m² | 124% | |
| Steady-State Conc. (Css) | 20.08 µg/mL | 13% | |
| Median Half-Life (t½)* | 18 hours (Range: 8-48 h) | N/A |
*Data from a separate study with a different dosing schedule (120-h continuous infusion up to 384 mg/m²/day).
Table 2: Summary of this compound Stability Under Stress Conditions
| Condition | Observation | Degradation Products | Reference |
| Solid State | |||
| Refrigerated (2-8°C) | Stable | None detected | |
| Heated (60-80°C) | Degradation occurs | Lactyl squalamide | |
| Solution State | |||
| pH 4 Acetate Buffer (Stressed) | Degradation occurs | Desulfate products | |
| 0.1 N HCl (60°C) | Degradation occurs | Desulfate products | |
| 0.1 N NaOH | Stable | None detected | |
| Refrigerated (2-8°C) | Stable | None detected |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Infusion Solution
This protocol outlines a method to determine if the concentration of your prepared this compound solution remains stable over the course of an experiment.
-
Objective: To quantify the concentration of this compound in a prepared infusion solution over time under experimental conditions.
-
Materials:
-
Prepared this compound infusion solution.
-
Infusion apparatus (IV bag, tubing, pump).
-
Sterile, non-reactive collection vials (e.g., polypropylene).
-
Validated analytical method (e.g., LC-MS) for quantifying squalamine.
-
Environmental chamber or water bath set to the experimental temperature.
-
-
Methodology:
-
Prepare the this compound infusion solution as per your standard protocol.
-
Immediately collect a "Time 0" sample (T=0) directly from the freshly prepared solution for concentration analysis.
-
Set up the infusion apparatus exactly as you would for an in vivo experiment, including the infusion pump.
-
Place the setup in an environment that mimics the experimental conditions (e.g., room temperature, 37°C).
-
Run the infusion pump at the target flow rate.
-
At predetermined time points (e.g., T=1h, 2h, 4h, 8h, 24h), collect samples from the distal end of the infusion tubing.
-
Analyze the concentration of squalamine in all collected samples using a validated LC-MS method.
-
-
Data Analysis:
-
Compare the concentration at each time point to the T=0 sample.
-
A significant decrease in concentration over time may indicate adsorption to the apparatus or degradation.
-
Analyze for the presence of known degradants (e.g., desulfate products) to distinguish between adsorption and chemical instability.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent pharmacokinetic results.
Caption: Proposed intracellular mechanism of anti-angiogenic action.
References
Mitigating off-target effects of Squalamine Lactate in cell culture
Welcome to the technical support center for Squalamine Lactate (B86563). This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of Squalamine Lactate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known for its anti-angiogenic properties. It is taken up by endothelial cells and binds to calmodulin, which disrupts the downstream signaling of pro-angiogenic growth factors such as VEGF, PDGF, and bFGF.[1][2][3][4] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation.[5][6]
Q2: Is this compound cytotoxic to all cell types?
A2: No, studies have shown that this compound is generally not directly cytotoxic to non-endothelial cells, including several cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and 9L glioma cells, even at concentrations effective for anti-angiogenesis.[7][8] Its inhibitory effects on endothelial cells are primarily observed in the presence of mitogenic stimulation.[7][8]
Q3: What are the known off-target effects of this compound in cell culture?
A3: A significant off-target effect is the modulation of intracellular pH (pHi). Squalamine has been shown to inhibit the Na+/H+ exchanger isoform NHE3, which plays a role in regulating intracellular pH.[4][9] The lactate component of the compound can also be transported into cells, potentially altering cellular metabolism and pH.[10][11]
Q4: Can this compound interfere with standard cell viability assays?
A4: While direct interference with common colorimetric (e.g., MTT, XTT) or fluorometric viability assays has not been extensively reported, its effects on cellular metabolism and pH could indirectly influence the results of assays that are dependent on metabolic activity or intracellular redox environment. For assays measuring membrane integrity, like the LDH release assay, interference is less likely unless cytotoxicity is occurring.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected cell death or morphological changes in non-endothelial cells. | While direct cytotoxicity is not commonly reported for many cancer cell lines, high concentrations or prolonged exposure might induce stress. Alternatively, the observed effect might be due to secondary effects of altered intracellular pH. | 1. Perform a dose-response curve to determine the non-toxic concentration range for your specific cell line. 2. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (e.g., the solvent used to dissolve this compound). 3. Investigate changes in intracellular pH using a pH-sensitive fluorescent probe (see Experimental Protocols). |
| Inconsistent results in cell proliferation or migration assays. | 1. The effect of Squalamine on endothelial cells is dependent on the presence of mitogens (e.g., VEGF). 2. The lactate in the formulation could be utilized as a carbon source by some cells, affecting their metabolic state and proliferation rate.[12] | 1. Ensure your assay includes a pro-angiogenic stimulus when studying endothelial cells. 2. Use a well-defined, serum-free medium to minimize confounding factors from serum components. 3. Consider using a lactate-free medium formulation if you suspect the lactate component is interfering with your results, and supplement with glucose as the primary carbon source. |
| Variability in results of metabolic assays (e.g., MTT, XTT). | Alterations in intracellular pH and metabolism due to NHE3 inhibition and lactate uptake can affect cellular redox potential and enzyme activity, which are the basis of these assays. | 1. Validate your results with a non-metabolic viability assay , such as a trypan blue exclusion assay or a membrane integrity assay (e.g., LDH release). 2. Calibrate your assay by ensuring a linear relationship between cell number and signal output in the presence and absence of a non-toxic concentration of this compound. |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies.
Table 1: Effective Concentrations of Squalamine for Anti-Angiogenic Effects
| Cell Line | Assay | Mitogen | Effective Squalamine Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation | VEGF (50 ng/mL) | 0.16 - 3.2 µM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | VEGF | 160 nM | [6] |
| Rat Brain Endothelial Cells (RBE-4) | Proliferation & Migration | VEGF, bFGF, PDGF | 50 µg/mL | [10] |
Table 2: Reported Non-Cytotoxic Concentrations of Squalamine
| Cell Line | Assay | Squalamine Concentration | Observation | Reference |
| MCF-7 (Breast Cancer) | In vitro growth | Not specified | No growth inhibition | [5] |
| MCF-7/HER-2 (Breast Cancer) | In vitro growth | Not specified | No growth inhibition | [5] |
| H460 (Large Cell Carcinoma) | In vitro cytotoxicity | Not specified | No cytotoxic effect | [9] |
| NL20T-A (Lung) | In vitro cytotoxicity | Not specified | No cytotoxic effect | [9] |
| Lewis Lung Carcinoma | In vitro cytotoxicity | Not specified | No cytotoxic effect | [9] |
Experimental Protocols
Protocol 1: Assessment of Intracellular pH
This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH.
-
Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a 5 µM working solution of BCECF-AM in a serum-free medium or HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the BCECF-AM working solution to each well and incubate for 30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add medium containing different concentrations of this compound, a vehicle control, and a positive control for pH change (e.g., nigericin).
-
-
Fluorescence Measurement:
-
Measure fluorescence intensity using a microplate reader with excitation wavelengths of 440 nm and 490 nm, and an emission wavelength of 535 nm.
-
The ratio of the fluorescence intensities at 490 nm to 440 nm is proportional to the intracellular pH.
-
-
Calibration: Generate a calibration curve at the end of the experiment by treating cells with a high-potassium buffer containing nigericin (B1684572) at different known pH values.
Protocol 2: Control Experiment for Metabolic Assays
This protocol helps to determine if this compound interferes with the chemistry of an MTT assay.
-
Prepare a cell-free system: Add MTT reagent to culture medium in the wells of a 96-well plate.
-
Add Compound: Add a range of concentrations of this compound to these wells.
-
Incubate: Incubate for the same duration as your cell-based assay.
-
Add Solubilizing Agent: Add the solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Read Absorbance: Measure the absorbance at the appropriate wavelength.
-
Analysis: If there is a change in absorbance in the presence of this compound in this cell-free system, it indicates direct interference with the assay components.
Visualizations
Caption: this compound's dual effect on angiogenesis and pH.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound for exudative age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Squalamine blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of electroneutral luminal and basolateral lactate transport on intracellular pH in salamander proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of electroneutral luminal and basolateral lactate transport on intracellular pH in salamander proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vsr.biohorizons.com [vsr.biohorizons.com]
Squalamine Lactate in Wet AMD: A Technical Resource for Clinical Trial Failure Analysis
Technical Support Center
This center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failures of Squalamine (B192432) Lactate (B86563) for the treatment of neovascular (wet) Age-Related Macular Degeneration (AMD). The information is presented in a question-and-answer format to address specific experimental and clinical trial design questions.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for squalamine lactate in treating wet AMD?
Squalamine is an anti-angiogenic small molecule with a novel intracellular mechanism of action.[1] It was found to be an inhibitor of new blood vessel formation (angiogenesis) induced by not only Vascular Endothelial Growth Factor (VEGF) but also other angiogenic growth factors like Platelet-Derived Growth Factor (PDGF) and basic Fibroblast Growth Factor (bFGF).[1][2] The proposed mechanism involves squalamine entering activated endothelial cells and binding to calmodulin, which in turn inhibits downstream signaling pathways of these growth factors, ultimately leading to a reduction in choroidal neovascularization (CNV), the hallmark of wet AMD.[3][4]
Q2: What were the key clinical trials for this compound in wet AMD, and what was their primary objective?
The two key clinical trials for the topical formulation of this compound were the Phase II IMPACT study (NCT01678963) and the Phase III MAKO study (NCT02727881). The primary objective of both studies was to evaluate the efficacy and safety of 0.2% this compound ophthalmic solution administered twice daily in combination with ranibizumab (B1194657) (Lucentis®), a standard anti-VEGF therapy, compared to ranibizumab monotherapy in patients with treatment-naïve neovascular AMD.
Q3: What were the top-line efficacy results of the Phase II IMPACT study?
The Phase II IMPACT study showed promising results in a subgroup of patients. An interim analysis of the first 62 patients who completed the study demonstrated that the combination therapy group (squalamine + ranibizumab) had a mean gain of 11 letters in visual acuity after 9 months, compared to a 5-letter gain in the ranibizumab monotherapy group. In a press release, it was mentioned that the squalamine plus Lucentis group showed a 65% greater relative benefit in visual acuity compared to the Lucentis alone group.
Q4: What were the final efficacy results of the Phase III MAKO study, and why did it fail?
Q5: Were there any notable differences in the patient populations between the IMPACT and MAKO studies that could explain the different outcomes?
Troubleshooting Guide for Experimental Design
Problem: Discrepancy between Phase II and Phase III clinical trial results.
Possible Causes and Solutions:
-
Subgroup Efficacy vs. Broader Population: The promising results from the Phase II IMPACT study may have been driven by a specific subgroup of patients that was not fully representative of the broader population enrolled in the Phase III MAKO study.
-
Recommendation: Conduct thorough post-hoc analyses of the MAKO trial data to identify any subgroups that may have responded differently. Future trial designs should prospectively define and stratify for these subgroups.
-
-
Topical Administration Bioavailability: The topical eye drop formulation may not have delivered a consistently therapeutic concentration of squalamine to the posterior sclera and choroid in all patients in the larger Phase III trial. While preclinical studies in rabbits showed promising ocular distribution, human bioavailability can be variable.
-
Recommendation: For future topical drug candidates, incorporate more robust pharmacokinetic and pharmacodynamic assessments in early-phase human trials to ensure adequate target engagement.
-
-
Changing Standard of Care: The efficacy of the control arm (ranibizumab monotherapy) in the MAKO trial was robust, with a mean gain of 10.58 letters. This high level of efficacy in the standard-of-care arm makes it more challenging to demonstrate a statistically significant additive benefit of a combination therapy.
-
Recommendation: When designing trials for combination therapies, consider adaptive trial designs or enrichment strategies based on biomarkers to identify patients who are less responsive to standard monotherapy.
-
Data Summary Tables
Table 1: Phase III MAKO Study - Primary Efficacy Outcome
| Treatment Group | Number of Patients (n) | Mean Visual Acuity Gain from Baseline (ETDRS Letters) at 9 Months |
| Squalamine + Ranibizumab | 119 | 8.33 |
| Placebo + Ranibizumab | 118 | 10.58 |
Source: Ohr Pharmaceutical Press Release, 2018
Table 2: Phase II IMPACT Study - Interim Efficacy Outcome
| Treatment Group | Mean Visual Acuity Gain from Baseline (ETDRS Letters) at 9 Months |
| Squalamine + Ranibizumab | 11 |
| Placebo + Ranibizumab | 5 |
Source: Data from a review article citing the IMPACT study results.
Experimental Protocols
1. Best-Corrected Visual Acuity (BCVA) Measurement using ETDRS Charts
-
Purpose: To assess the central vision of the patient.
-
Procedure:
-
The patient is seated at a standardized distance of 4 meters from a retro-illuminated ETDRS (Early Treatment Diabetic Retinopathy Study) chart.
-
Each eye is tested separately, with the other eye occluded.
-
The patient is instructed to read the letters on the chart, starting from the top.
-
The test continues until the patient can no longer correctly identify the majority of letters on a line.
-
The visual acuity score is calculated based on the number of correctly identified letters, with each letter having a specific score.
-
2. Optical Coherence Tomography (OCT)
-
Purpose: To obtain high-resolution cross-sectional images of the retina to assess macular thickness and the presence of intraretinal or subretinal fluid.
-
Procedure:
-
The patient's pupil is dilated.
-
The patient is seated at the OCT machine and instructed to fixate on a target.
-
The operator acquires scans of the macula using a standardized protocol (e.g., a macular cube scan).
-
The OCT software automatically measures the retinal thickness in different subfields of the macula.
-
3. Fluorescein (B123965) Angiography (FA)
-
Purpose: To visualize the blood vessels in the retina and choroid and to identify areas of leakage from abnormal blood vessels (choroidal neovascularization).
-
Procedure:
-
A fluorescent dye (sodium fluorescein) is injected into a vein in the patient's arm.
-
A series of photographs of the retina are taken in rapid succession as the dye circulates through the retinal and choroidal blood vessels.
-
The images are analyzed to identify the location, size, and type of any abnormal blood vessels and associated leakage.
-
Visualizations
Caption: Proposed intracellular mechanism of action of Squalamine.
Caption: Generalized workflow of the this compound clinical trials.
Caption: Logical flow from Phase II promise to Phase III failure.
References
Troubleshooting inconsistent results in Squalamine Lactate experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with squalamine (B192432) lactate (B86563). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of squalamine lactate?
A1: this compound is an anti-angiogenic agent that functions through a multi-faceted intracellular mechanism. Upon entering activated endothelial cells, it binds to calmodulin, a key intracellular calcium sensor.[1][2] This interaction disrupts downstream signaling pathways of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[3] By interfering with these pathways, this compound inhibits endothelial cell migration, proliferation, and the formation of new blood vessels.
Q2: How should this compound be prepared and stored to ensure stability?
A2: Proper handling and storage of this compound are critical for maintaining its activity and obtaining reproducible results.
-
Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: To prepare a stock solution, dissolve the powder in a suitable solvent such as DMSO.[4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Stability Considerations: this compound is sensitive to heat and acidic conditions. Heating the solid form to 80°C can lead to the formation of an inactive amide byproduct, lactyl squalamide. In acidic solutions (e.g., pH 4), it is prone to degradation through the loss of its sulfate (B86663) group. However, it is relatively stable in basic solutions and under refrigerated conditions.
Q3: What are typical working concentrations for this compound in in vitro experiments?
A3: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. However, based on published studies, a general range can be recommended. For in vitro assays with Human Umbilical Vein Endothelial Cells (HUVECs), concentrations typically range from 0.16 µM to 3.2 µM for inhibiting VEGF-induced proliferation. In tube formation assays, a concentration of 1 µM has been shown to be effective. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental design. This section provides a structured approach to troubleshooting common issues.
Issue 1: High Variability in In Vitro Angiogenesis Assays (e.g., Tube Formation, Migration)
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Use low-passage endothelial cells (e.g., HUVECs between passages 2 and 6) as high-passage cells can lose their angiogenic potential.- Ensure cells are healthy and growing exponentially before starting the assay.- Regularly check for mycoplasma contamination. |
| Inconsistent Matrigel™ Polymerization | - Thaw Matrigel™ on ice overnight at 4°C to prevent premature gelling.- Use pre-chilled pipette tips and plates to ensure a uniform layer.- Allow the Matrigel™ to polymerize at 37°C for at least 30-60 minutes before seeding cells. |
| Suboptimal Cell Seeding Density | - Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay. Too few cells will result in a sparse network, while too many can lead to cell clumping and monolayer formation. |
| Degradation of this compound | - Prepare fresh working solutions of this compound from a properly stored stock solution for each experiment.- Avoid storing diluted solutions for extended periods, especially at room temperature. |
| Inconsistent Growth Factor Activity | - Use a consistent source and lot of growth factors (e.g., VEGF).- Reconstitute and store growth factors according to the manufacturer's instructions.- Include a positive control (growth factor alone) and a negative control (vehicle) in every experiment to assess the dynamic range of the assay. |
Issue 2: Lack of Expected Efficacy in In Vivo Models (e.g., Xenografts)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Administration Route | - Review the literature for established dosing regimens and administration routes for your specific animal model. Intraperitoneal and subcutaneous injections are common.- Ensure accurate dose calculations based on animal weight.- Consider the timing of administration relative to tumor implantation or other experimental manipulations. |
| Tumor Microenvironment Heterogeneity | - Be aware that the tumor microenvironment can influence the response to anti-angiogenic agents. The presence of alternative pro-angiogenic signaling pathways can lead to resistance.- Consider using orthotopic tumor models, which may better recapitulate the native tumor microenvironment compared to subcutaneous models. |
| Animal Health and Welfare | - Monitor animal health closely throughout the experiment, as underlying health issues can impact experimental outcomes.- Ensure consistent housing conditions and diet. |
| Variability in Tumor Engraftment and Growth | - Use a consistent number of viable tumor cells for implantation.- Monitor tumor growth regularly and randomize animals into treatment groups when tumors reach a predetermined size. |
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound in HUVECs
| Assay | Growth Factor | This compound Concentration | Observed Effect | Reference |
| Cell Proliferation | VEGF (50 ng/mL) | 0.16 - 3.2 µM | Dose-dependent inhibition of VEGF-induced proliferation | |
| Tube Formation | VEGF (50 ng/mL) | 1 µM | Significant reduction in tube length and branch points | |
| Cell Migration | - | - | Inhibition of endothelial cell migration |
Table 2: Summary of In Vivo Efficacy of this compound in a Rat Model of Choroidal Neovascularization
| Treatment Group | Mean CNVM Thickness (µm ± SD) | Statistical Significance | Reference |
| Squalamine-treated (n=20 eyes) | 47 ± 11 | P < 0.001 | |
| Control (5% dextrose in water; n=20 eyes) | 63 ± 14 | - |
Experimental Protocols
Protocol 1: In Vitro HUVEC Tube Formation Assay
Objective: To assess the effect of this compound on the formation of capillary-like structures by HUVECs on a basement membrane matrix.
Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel™)
-
96-well culture plate
-
This compound stock solution
-
VEGF stock solution
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel™ on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel™ to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare treatment solutions in the appropriate medium:
-
Vehicle control (medium only)
-
VEGF control (e.g., 50 ng/mL)
-
VEGF + this compound (at desired concentrations)
-
This compound alone
-
-
Cell Seeding: Add 100 µL of the HUVEC suspension to each well of the Matrigel™-coated plate.
-
Treatment: Immediately add the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Analysis:
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Capture images using an inverted fluorescence microscope.
-
Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software.
-
Protocol 2: In Vivo Choroidal Neovascularization (CNV) Rat Model
Objective: To evaluate the effect of systemically administered this compound on the development of laser-induced CNV in a rat model.
Materials:
-
Brown-Norway rats
-
Krypton red laser
-
This compound solution
-
5% dextrose in water (vehicle control)
-
Fundus camera and fluorescein (B123965) angiography equipment
-
Histology processing reagents
Procedure:
-
Laser-Induced CNV: Anesthetize the rats and deliver a series of laser lesions to the retina of each eye to induce CNV.
-
Treatment Administration: Immediately following the laser treatment, administer this compound or vehicle control via intraperitoneal injection.
-
Monitoring: Perform fundus photography and fluorescein angiography at specified time points (e.g., 14 and 28 days post-treatment) to assess the extent of CNV.
-
Histological Analysis: At the end of the study period, euthanize the animals and enucleate the eyes. Process the ocular tissues for light microscopy and measure the thickness of the CNV membranes at the lesion sites.
Mandatory Visualizations
Caption: this compound's mechanism of action in endothelial cells.
References
Technical Support Center: Enhancing the Bioavailability of Topical Squalamine Lactate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the bioavailability of topical Squalamine (B192432) Lactate (B86563) formulations. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of relevant quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is Squalamine Lactate and what is its mechanism of action in topical formulations?
Squalamine is a cationic, aminosterol compound first isolated from the dogfish shark (Squalus acanthias)[1]. It exhibits anti-angiogenic properties by acting intracellularly[2]. After penetrating the cell membrane, squalamine binds to and chaperones calmodulin, an intracellular calcium modulator. This action inhibits the signaling pathways of multiple growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF), thereby suppressing neovascularization[3]. When formulated for topical ophthalmic use, this compound aims to treat conditions such as neovascular age-related macular degeneration (AMD) by inhibiting the growth of abnormal blood vessels in the eye[1].
Q2: What are the main challenges in achieving adequate bioavailability with topical this compound formulations?
The primary challenges in topical ophthalmic drug delivery are the eye's natural protective barriers. These include:
-
Tear Film Dynamics: The constant production and drainage of tears rapidly wash away topically applied drugs, reducing their residence time on the ocular surface.
-
Corneal Barrier: The cornea, particularly its lipophilic epithelium and hydrophilic stroma, presents a significant barrier to the penetration of many drugs.
-
Conjunctival Absorption: A significant portion of the administered dose can be absorbed systemically through the conjunctiva, reducing the amount of drug that reaches the intended intraocular tissues.
Less than 5% of a drug in a conventional eye drop formulation typically penetrates the cornea and reaches intraocular tissues[4].
Q3: What strategies can be employed to enhance the bioavailability of topical this compound?
Several formulation strategies can be used to overcome the challenges of topical ophthalmic delivery and enhance the bioavailability of this compound. These include:
-
Increasing Formulation Viscosity: Incorporating viscosity-enhancing agents can prolong the contact time of the formulation on the ocular surface, allowing more time for drug absorption[5][6].
-
Use of Mucoadhesive Agents: These polymers adhere to the mucus layer of the tear film, further increasing the residence time of the formulation[4].
-
Incorporation of Permeation Enhancers: These excipients transiently and reversibly increase the permeability of the corneal epithelium, facilitating drug penetration[4][5][6].
-
In-Situ Gelling Systems: These formulations are administered as a liquid but undergo a phase transition to a gel upon instillation in the eye, triggered by factors like temperature, pH, or ions in the tear fluid. This provides a sustained release of the drug.
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect the drug from degradation and enhance its penetration through the ocular barriers.
A patent for an ophthalmic formulation of squalamine suggests the use of one or more mucoadhesive agents and one or more penetration enhancing agents[4].
Q4: What concentration of this compound is typically used in topical formulations?
Clinical trials have investigated 0.2% this compound ophthalmic solutions[1]. A patent for ophthalmic squalamine formulations suggests a concentration of squalamine dilactate between 0.1% to 0.3% w/v[4].
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro corneal permeability | Formulation has low viscosity and short residence time. | Increase formulation viscosity by adding a viscosity-enhancing agent (e.g., methylcellulose, polyvinyl alcohol). |
| This compound has poor penetration through the corneal epithelium. | Incorporate a permeation enhancer into the formulation (e.g., chitosan, benzalkonium chloride - use with caution due to potential toxicity). | |
| The pH of the formulation is not optimal for squalamine's solubility and permeability. | Adjust the pH of the formulation to optimize the balance between the ionized (more soluble) and unionized (more permeable) forms of squalamine. | |
| Inconsistent results in permeability studies | Variability in the thickness and integrity of ex vivo corneal tissue. | Standardize the source and handling of the corneal tissue. Use a sufficient number of replicates to account for biological variability. |
| Inconsistent dosing volume in in vitro experiments. | Use a calibrated micropipette to ensure accurate and consistent dosing. | |
| Bubbles trapped between the cornea and the formulation in the donor chamber of the diffusion cell. | Carefully apply the formulation to avoid trapping air bubbles. | |
| Phase separation or precipitation in the formulation | Poor solubility of this compound in the formulation base. | Evaluate the solubility of this compound in different buffer systems and with various co-solvents. Sonication may be recommended to aid dissolution in some solvents like DMSO[7]. |
| Incompatibility between this compound and other excipients. | Conduct compatibility studies with all formulation components. | |
| Signs of ocular irritation in in vivo models | The concentration of a permeation enhancer or other excipient is too high. | Reduce the concentration of the potentially irritating excipient or select a milder alternative. |
| The pH or osmolality of the formulation is not within the physiologically tolerated range. | Adjust the pH to be close to that of tear fluid (around 7.4) and use a tonicity-adjusting agent (e.g., mannitol, sorbitol) to make the formulation isotonic[4]. |
Quantitative Data
| Parameter | Value | Source |
| Molecular Weight | 718.05 g/mol | [8] |
| Molecular Formula | C37H71N3O8S | [8] |
| Solubility in DMSO | ≥ 36.66 mg/mL (51.06 mM) | [7][8] |
| Predicted Water Solubility | 0.000169 mg/mL | [9] |
| Predicted logP | 2.48 | [9] |
| Typical Topical Concentration | 0.1% - 0.3% w/v (as dilactate) | [4] |
Experimental Protocols
Protocol: In Vitro Corneal Permeability Assay using a Franz Diffusion Cell
This protocol outlines a general procedure for assessing the corneal permeability of a topical this compound formulation using an ex vivo animal cornea mounted in a Franz diffusion cell.
Materials:
-
Freshly excised animal corneas (e.g., bovine, porcine, or rabbit)
-
Franz diffusion cells
-
Water bath with temperature control
-
Phosphate-buffered saline (PBS), pH 7.4
-
Topical this compound formulation
-
Analytical method for quantifying squalamine (e.g., LC-MS/MS)
-
Surgical scissors and forceps
-
Micropipettes and tips
Procedure:
-
Cornea Preparation:
-
Obtain fresh whole eyeballs from a local abattoir.
-
Carefully excise the cornea with a 2-4 mm rim of scleral tissue using surgical scissors.
-
Gently rinse the cornea with PBS.
-
-
Franz Diffusion Cell Setup:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.
-
Fill the receptor chamber with a known volume of pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the cornea.
-
Place the Franz diffusion cells in a water bath maintained at 37°C.
-
-
Dosing:
-
Apply a precise volume of the this compound formulation to the corneal surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw a sample from the receptor chamber.
-
Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the concentration of squalamine in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of squalamine permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
The steady-state flux (Jss, in μg/cm²/h) is determined from the slope of the linear portion of the plot.
-
The apparent permeability coefficient (Papp, in cm/s) can be calculated using the following equation: Papp = Jss / (A * C0) Where:
-
Jss is the steady-state flux
-
A is the surface area of the cornea
-
C0 is the initial concentration of the drug in the donor chamber
-
-
Visualizations
Signaling Pathway of Squalamine
Caption: Intracellular signaling pathway of Squalamine.
Experimental Workflow for In Vitro Corneal Permeability Assay
Caption: Workflow for the in vitro corneal permeability assay.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to enhance topical squalamine bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for exudative age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2021025974A1 - Human squalamine derivatives, related compositions comprising the same, and methods of using the same - Google Patents [patents.google.com]
- 4. HK1228731A1 - Ophthalmic formulations of squalamine - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound | 320725-47-1 [amp.chemicalbook.com]
- 9. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating infusion-related adverse effects of Squalamine Lactate during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common infusion-related adverse effects observed with this compound?
A1: The most frequently reported infusion-related adverse events are infusion site reactions. These are typically characterized as mild to moderate in severity and may include pain at the infusion site. The intensity of infusion site pain appears to be dose-related.[1]
Q2: What are the systemic adverse effects associated with intravenous this compound?
A2: Systemic adverse effects have been noted, particularly at higher doses in clinical trials. These can include fatigue, nausea, anorexia (decreased appetite), and neuromuscular symptoms.[2] In some studies, arthralgia (joint pain) and myalgia (muscle pain) have also been reported.[3]
Q3: What is the primary dose-limiting toxicity of this compound?
A3: The principal dose-limiting toxicity is hepatotoxicity. This manifests as asymptomatic elevations in liver transaminases and hyperbilirubinemia (an excess of bilirubin (B190676) in the blood).[3][4][5] These effects have been observed to be transient and reversible upon cessation of the infusion.[3]
Q4: Are there any cardiovascular side effects associated with this compound infusion?
A4: Clinical studies to date have not demonstrated acute hypertension or any other significant pattern of drug-related cardiovascular adverse events with this compound infusion.[4]
Troubleshooting Guide: Managing Infusion-Related Adverse Effects
This guide provides strategies to anticipate and manage potential adverse effects during the intravenous administration of this compound.
Issue 1: Patient reports pain or discomfort at the infusion site.
Potential Cause:
-
Localized reaction to the drug formulation.
-
Infusion rate.
-
Cannula placement.
Suggested Mitigation Strategies:
-
Reduce Infusion Rate: Slowing the rate of infusion can sometimes alleviate localized discomfort.
-
Dilution of this compound: While specific protocols may vary, ensuring appropriate dilution of the drug product can help minimize irritation.
-
Site Rotation: If multiple infusions are planned, rotating the venous access site is advisable.
-
Symptomatic Relief: Application of a warm or cold compress to the site (as appropriate and according to institutional guidelines) may provide comfort.
Issue 2: Patient experiences systemic effects such as nausea, fatigue, or anorexia.
Potential Cause:
-
Systemic drug exposure, often dose-dependent.
Suggested Mitigation Strategies:
-
Dose Evaluation: These symptoms have been associated with higher doses of this compound. Re-evaluate the experimental dosage in accordance with study protocols.
-
Supportive Care:
-
Nausea: Consider the use of standard antiemetic agents as a pre-medication or as needed.
-
Fatigue: Inform the subject that fatigue may occur and schedule infusions at a time that may minimize disruption to their daily activities.
-
Anorexia: Nutritional support and monitoring may be necessary for subjects experiencing a significant decrease in appetite.
-
Issue 3: Laboratory results show elevated liver enzymes (transaminases) or bilirubin.
Potential Cause:
-
Drug-induced hepatotoxicity, the primary dose-limiting toxicity of this compound.
Suggested Mitigation Strategies:
-
Regular Monitoring: Implement regular monitoring of liver function tests (LFTs) throughout the experimental period.
-
Dose Adjustment/Interruption: In the event of significant elevations in liver enzymes or bilirubin, a temporary interruption or a reduction in the dose of this compound may be necessary, as guided by the study protocol. These elevations have been reported to be reversible.[3]
Data on Adverse Events
The following table summarizes the reported adverse events associated with intravenous this compound from clinical trials.
| Adverse Effect Category | Specific Adverse Event | Severity | Dose-Relationship |
| Infusion Site Reactions | Pain | Mild to Moderate | Appears to be dose-related |
| Other local reactions | Mild | Not specified | |
| Systemic Effects | Fatigue | Grade 1-3 | Associated with higher doses |
| Nausea | Grade 1-2 | Associated with higher doses | |
| Anorexia (Decreased Appetite) | Grade 1-2 | Associated with higher doses | |
| Neuromuscular symptoms | Not specified | Associated with higher doses | |
| Arthralgia (Joint Pain) | Not specified | Noted at 400 mg/m²/day | |
| Myalgia (Muscle Pain) | Not specified | Noted at 400 mg/m²/day | |
| Dose-Limiting Toxicity | Hepatotoxicity (Elevated Transaminases) | Grade 3 | Encountered at 384 mg/m²/day and 538 mg/m²/day |
| Hyperbilirubinemia | Grade 4 | Encountered at 500 mg/m²/day and 700 mg/m²/day |
Experimental Protocols
Representative Infusion Protocol from a Phase I/II Clinical Trial for Age-Related Macular Degeneration (AMD)
-
Dosage: Doses of 25 and 50 mg/m² were administered.
-
Administration: Intravenous infusion.
-
Infusion Duration: Varied durations of 180, 90, and 45 minutes were tested.
-
Frequency: Weekly infusions for a total of 4 weeks.
-
Monitoring: Patients were evaluated weekly during treatment and at 2 and 4 months following the initiation of treatment.[6]
Representative Infusion Protocol from a Phase I Cancer Clinical Trial
-
Dosage: Dose escalation from 6 to 700 mg/m²/day.
-
Administration: Continuous intravenous infusion.
-
Infusion Duration: 5 days (120 hours).
-
Frequency: Every 3 weeks.
-
Monitoring: Close monitoring for toxicities, especially hepatotoxicity.
Visualizations
Caption: Simplified diagram of this compound's anti-angiogenic mechanism.
Caption: Workflow for managing infusion-related adverse events.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A phase I and pharmacokinetic study of squalamine, a novel antiangiogenic agent, in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I and pharmacokinetic study of squalamine, an aminosterol angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing Treatment Schedules for Squalamine Lactate Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalamine (B192432) Lactate (B86563) in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of Squalamine Lactate?
This compound is an anti-angiogenic agent. Its mechanism involves entering activated endothelial cells and binding to calmodulin. This complex then interferes with the downstream signaling pathways of several key pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF)[1][2]. A critical consequence of this interference is the blockade of Focal Adhesion Kinase (FAK) phosphorylation, which is essential for endothelial cell migration and proliferation[3].
2. What are the recommended starting concentrations for in vitro experiments?
For initial in vitro screening, a concentration range of 0.1 µM to 10 µM is recommended. An IC50 value of approximately 0.5 µM has been reported for the inhibition of growth factor-stimulated endothelial cell proliferation, migration, and tube formation[4]. Maximal suppression of VEGF-induced HUVEC proliferation has been observed at 3.2 µM[1].
3. How should this compound be prepared for in vitro use?
This compound is soluble in DMSO. For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
4. In preclinical animal models, what are the typical dosage ranges for this compound?
In various preclinical tumor models, this compound has been administered at doses ranging from 2 mg/kg/day to 40 mg/kg/day[5][6]. The route of administration in these studies is often subcutaneous or continuous intravenous infusion[6].
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Efficacy in Angiogenesis Assays | 1. Suboptimal Squalamine concentration.2. Low passage number or unhealthy endothelial cells.3. Insufficient growth factor stimulation.4. Issues with the extracellular matrix (e.g., Matrigel). | 1. Perform a dose-response curve to determine the optimal concentration for your cell type (e.g., 0.1 µM to 10 µM).2. Use early passage (P2-P5) endothelial cells and ensure high viability before seeding.3. Confirm that your positive control (growth factor alone) shows a robust pro-angiogenic effect.4. Ensure the Matrigel is properly thawed on ice and forms a uniform gel. Use a fresh lot if necessary[7]. |
| High Cell Death/Cytotoxicity | 1. Squalamine concentration is too high.2. High concentration of the solvent (e.g., DMSO).3. Cells are overly sensitive. | 1. Lower the concentration of this compound.2. Ensure the final solvent concentration is below cytotoxic levels (e.g., <0.1% DMSO).3. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic threshold for your specific cell line. |
| Inconsistent Results in Tube Formation Assay | 1. Inconsistent cell seeding density.2. Uneven Matrigel coating.3. Variation in incubation time. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding (typically 10,000-15,000 cells per well in a 96-well plate)[8].2. Pipette Matrigel carefully to create an even layer and avoid bubbles. Pre-chill pipette tips and plates[7].3. Optimize and maintain a consistent incubation time (typically 4-18 hours) for tube formation. |
| Difficulty Quantifying Synergy in Combination Studies | 1. Inappropriate experimental design for synergy analysis.2. Lack of a standardized method for synergy calculation. | 1. Use a checkerboard assay design with serial dilutions of both Squalamine and the combination drug.2. Calculate the Fractional Inhibitory Concentration (FIC) index or use software like CompuSyn to determine if the interaction is synergistic, additive, or antagonistic[9][10]. |
Combination Therapy Scheduling: Preclinical and Clinical Insights
Optimizing the administration schedule is critical for maximizing the efficacy of this compound in combination therapy.
| Combination Partner | Preclinical Scheduling Insights | Clinical Trial Scheduling Example |
| Cytotoxic Chemotherapy | In murine models, Squalamine administered daily via subcutaneous injection or continuous infusion from day 4 to 18 post-tumor implantation showed increased tumor growth delays when combined with agents like cyclophosphamide, cisplatin, and paclitaxel[6]. This suggests that concurrent administration during the tumor growth phase is effective. | In a Phase I/IIA trial for non-small cell lung cancer, paclitaxel (B517696) and carboplatin (B1684641) were administered on day 1, followed by a 5-day continuous infusion of this compound (100-400 mg/m²/day) starting on day 1 of a 21-day cycle[11]. |
| Radiation Therapy | Preclinical studies have shown that combining low doses of Squalamine with low doses of radiation resulted in an additive to synergistic inhibition of endothelial cell sprouting and tube formation[4]. This suggests potential for radiosensitization. | A Phase II trial of Squalamine with radiation for glioblastoma multiforme was planned based on these preclinical findings[4]. |
| Anti-androgen Therapy | In mouse xenograft models of human prostate cancer, Squalamine in combination with androgen ablation was shown to eradicate established tumors[12]. | A Phase II trial was designed for patients undergoing radical prostatectomy to receive weekly doses of Squalamine (100 mg/m²) for up to 12 weeks in conjunction with anti-androgen therapy[12]. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Stimulant | Parameter | Result | Reference |
| Proliferation, Migration, Tube Formation | Endothelial Cells | Growth Factors | IC50 | 0.5 µM | [4] |
| Proliferation | HUVEC | VEGF (50 ng/mL) | % Inhibition | Dose-dependent, maximal at 3.2 µM | [1] |
| Proliferation & Migration | Rat Brain Endothelial Cells | VEGF, bFGF, PDGF | % Inhibition at 50 µg/mL | 90.4% (VEGF), 89.0% (bFGF), 87.5% (PDGF) | [1] |
Table 2: Preclinical and Clinical Dosing of this compound
| Study Type | Model/Indication | Dose | Administration Route | Reference |
| Preclinical | Rat Mammary Carcinoma | 40 mg/kg | Daily subcutaneous injection | [6] |
| Preclinical | Murine Lewis Lung Carcinoma | 40 mg/kg | Daily subcutaneous injection or continuous infusion | [6] |
| Preclinical | Human Prostate Cancer Xenograft | Not specified | In conjunction with androgen ablation | [12] |
| Phase I Clinical Trial | Advanced Cancers | 192 mg/m²/day (best tolerated) | 120-h continuous i.v. infusion | [5][13] |
| Phase I/IIA Clinical Trial | Non-Small Cell Lung Cancer | 300 mg/m²/day (Phase II dose) | 5-day continuous i.v. infusion with chemotherapy | [3][11] |
| Phase II Clinical Trial | Prostate Cancer | 100 mg/m² | Weekly i.v. infusion | [12] |
Mandatory Visualizations
Experimental Protocols
Endothelial Cell Tube Formation Assay
This protocol is adapted from standard methods for evaluating the anti-angiogenic potential of compounds in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-5
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound stock solution (in DMSO)
-
VEGF (or other growth factor) stock solution
-
96-well tissue culture plates
-
Calcein AM (for visualization, optional)
Procedure:
-
Plate Coating: Thaw BME on ice overnight. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in basal medium (e.g., EBM-2) with a low serum concentration (e.g., 0.5% FBS).
-
Cell Seeding and Treatment:
-
Adjust the cell suspension to a concentration of 2-3 x 10⁵ cells/mL.
-
Prepare treatment media containing:
-
Vehicle control (basal medium + DMSO)
-
Positive control (e.g., 50 ng/mL VEGF)
-
Test conditions (50 ng/mL VEGF + varying concentrations of this compound)
-
-
Add 100 µL of the HUVEC suspension (20,000-30,000 cells) to each BME-coated well.
-
Immediately add 100 µL of the respective treatment media to each well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification:
-
Visualize tube formation using an inverted phase-contrast microscope.
-
Capture images from at least three random fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin)[14].
-
Calculate the percentage of inhibition relative to the VEGF-stimulated positive control.
-
Western Blot for Phosphorylated FAK
This protocol outlines the detection of phosphorylated Focal Adhesion Kinase (FAK), a downstream target of growth factor signaling inhibited by Squalamine.
Materials:
-
HUVECs
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to ~80% confluency.
-
Starve cells in basal medium with 0.5% FBS for 4-6 hours.
-
Pre-treat cells with this compound at desired concentrations for 1-2 hours.
-
Stimulate with a growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with the primary anti-p-FAK antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total FAK as a loading control.
-
Quantify band intensities using densitometry software. Normalize the p-FAK signal to the total FAK signal.
-
References
- 1. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Squalamines in Blockade of Tumor-Associated Angiogenesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potential of the aminosterol, squalamine in combination therapy in the rat 13,762 mammary carcinoma and the murine Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promocell.com [promocell.com]
- 9. benchchem.com [benchchem.com]
- 10. research.vu.nl [research.vu.nl]
- 11. A phase I/IIA trial of continuous five-day infusion of this compound (MSI-1256F) plus carboplatin and paclitaxel in patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. A phase I and pharmacokinetic study of squalamine, a novel antiangiogenic agent, in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Squalamine Lactate and Bevacizumab in Preclinical Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent anti-angiogenic agents, Squalamine Lactate (B86563) and Bevacizumab, based on their performance in preclinical models. We will delve into their distinct mechanisms of action, present available quantitative data from key experiments, and provide detailed experimental protocols to support further research.
Introduction to the Compounds
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions, including tumor growth and exudative age-related macular degeneration (AMD).[1][2] Consequently, inhibiting angiogenesis has become a cornerstone of modern therapeutic strategies.
Squalamine Lactate is a broad-spectrum, water-soluble aminosterol originally isolated from the dogfish shark.[3] It exhibits potent anti-angiogenic properties through a unique intracellular mechanism of action.[4][5] Preclinical and early clinical studies have shown its potential in treating various cancers and neovascular AMD.
Bevacizumab (marketed as Avastin) is a full-length, humanized monoclonal antibody and was the first FDA-approved therapy designed to specifically inhibit angiogenesis. It functions by directly targeting Vascular Endothelial Growth Factor A (VEGF-A), a key signaling protein that stimulates angiogenesis. Bevacizumab is a standard component in the treatment of several advanced cancers, including colorectal, lung, and renal cancers.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Squalamine and Bevacizumab lies in their site of action and molecular targets. Bevacizumab acts extracellularly by neutralizing a specific growth factor, while Squalamine acts intracellularly, affecting multiple downstream signaling cascades.
Bevacizumab: This antibody functions as a VEGF-A antagonist. It binds directly to circulating VEGF-A, preventing it from docking with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade halts the primary signal for endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that tumors rely on for growth.
This compound: Squalamine's mechanism is more complex and multifaceted. It is taken up by activated endothelial cells and exerts its anti-angiogenic effects intracellularly. It binds to calmodulin and chaperones it to intracellular membranes, which in turn inhibits multiple signaling pathways common to various growth factors, including VEGF, Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF). This disruption affects downstream effectors like the p42/p44 MAP kinase (ERK-1/2) and Focal Adhesion Kinase (FAK), ultimately inhibiting endothelial cell proliferation and the organization of the actin cytoskeleton necessary for cell migration and tube formation.
Preclinical Efficacy: Quantitative Data
Direct head-to-head preclinical trials are not extensively published. However, data from independent studies using similar established angiogenesis models allow for a comparative assessment.
| Assay Type | Model | Compound | Concentration / Dose | Key Finding | Reference |
| In Vitro | VEGF-Induced HUVEC Proliferation | This compound | 0.16 - 3.2 µM | Dose-dependent reduction in proliferation. | |
| VEGF-Induced HUVEC Tube Formation | This compound | Not Specified | Suppressed capillary tube-like formation. | ||
| Endothelial Cell Proliferation & Migration | Bevacizumab | Not Specified | Robust inhibition of VEGF-induced signaling. | ||
| In Vivo | Human Breast Cancer Xenograft (MCF-7) | This compound | Not Specified | Inhibited cancer progression. | |
| Human Breast Cancer Xenograft (MCF-7/HER-2) | This compound | Not Specified | Significantly suppressed tumor growth. | ||
| Various Tumor Xenograft Models | Bevacizumab | Not Specified | Significant inhibition of tumor vascularization and growth. | ||
| Chick Chorioallantoic Membrane (CAM) | Squalamine | Not Specified | Perturbed the primitive vascular bed. | ||
| Oxygen-Induced Retinopathy (Mouse) | Squalamine | 1 mg/kg (subcutaneous) | Induced regression of retinal neovessels. |
Experimental Protocols
Reproducibility is paramount in research. Below are detailed methodologies for key preclinical angiogenesis assays.
Ex Vivo: Aortic Ring Assay
This assay provides an organotypic model to study vessel sprouting from a pre-existing vascular structure.
Objective: To assess the effect of this compound or Bevacizumab on angiogenic sprouting from mouse aortic explants.
Materials:
-
Thoracic aorta from 6-7 week old mice.
-
Basement Matrix Extract (BME) or Collagen Type I.
-
48-well plates.
-
Human endothelial serum-free medium, supplemented.
-
Test compounds (this compound / Bevacizumab) and controls (e.g., VEGF).
Procedure:
-
Aorta Dissection: Euthanize a mouse and aseptically dissect the thoracic aorta. Place it in a petri dish with cold, sterile PBS.
-
Cleaning: Under a stereomicroscope, carefully remove the surrounding fibro-adipose tissue and adventitia.
-
Sectioning: Slice the cleaned aorta into uniform rings of approximately 1 mm in width.
-
Embedding:
-
Pipette a layer of cold liquid BME or Collagen Type I into each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place a single aortic ring onto the center of the polymerized matrix layer.
-
Add a second layer of the matrix over the ring to fully embed it. Incubate for another 20-30 minutes at 37°C to solidify.
-
-
Treatment: Add supplemented endothelial medium to each well containing the desired concentration of the test compound (Squalamine or Bevacizumab) or controls.
-
Incubation & Analysis: Incubate the plate at 37°C in a humidified incubator. Replace the medium every 2-3 days. Monitor and quantify the outgrowth of new microvessels from the rings over a period of 6-12 days using a phase-contrast microscope.
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study both angiogenesis and anti-angiogenic effects due to its dense vascular network.
Objective: To evaluate the inhibition of vessel formation by this compound or Bevacizumab on the developing CAM.
Materials:
-
Fertilized chicken eggs.
-
Egg incubator.
-
Silicon rings or plastic scaffolds.
-
Test compounds and controls.
Procedure:
-
Incubation: Incubate fertilized eggs horizontally at 37-38°C with controlled humidity for 3 days.
-
Windowing: On day 3, carefully crack the egg and transfer the embryo into a sterile weighing boat or petri dish to be kept in a humidified chamber. This "shell-less" culture method improves survival and accessibility.
-
Application: On day 10 of incubation, when the CAM is well-developed, gently place a sterile silicon ring onto the membrane surface. Apply a solution of the test compound (Squalamine or Bevacizumab) onto a carrier disk or directly within the ring.
-
Re-incubation: Return the embryo to the incubator for an additional 48-72 hours.
-
Analysis: At the end of the incubation period, dissect the CAM area under the ring. Analyze the vascular network using a stereomicroscope. Quantify the anti-angiogenic effect by measuring the reduction in blood vessel number, length, and branching points within the treated area compared to controls.
Summary and Conclusion
This compound and Bevacizumab represent two distinct and effective strategies for inhibiting angiogenesis.
-
Bevacizumab offers a highly specific, extracellular approach by neutralizing VEGF-A, the primary driver of tumor angiogenesis. Its mechanism is well-understood and has been clinically validated across numerous cancer types.
-
This compound provides a broader, intracellular mechanism that disrupts multiple pro-angiogenic signaling pathways. This could potentially offer an advantage in overcoming resistance mechanisms that tumors might develop against single-target therapies like Bevacizumab. Its efficacy against multiple growth factor pathways makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other agents.
For researchers, the choice between these agents in a preclinical setting will depend on the specific scientific question. Bevacizumab is the ideal tool for studies focused specifically on the VEGF-A pathway. Squalamine is better suited for investigating broader anti-angiogenic effects, exploring mechanisms of resistance, or studying pathologies where multiple growth factors (beyond just VEGF-A) are implicated. This guide provides the foundational information and methodologies to design and execute such preclinical comparative studies.
References
A Comparative Analysis of Squalamine Lactate and Ranibizumab: Mechanisms and Efficacy in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anti-angiogenic agents, Squalamine (B192432) Lactate (B86563) and ranibizumab (B1194657), with a focus on their distinct mechanisms of action. While both have been investigated for the treatment of neovascular age-related macular degeneration (nAMD), their molecular targets and modes of action differ significantly. This comparison is supported by preclinical and clinical data to offer a comprehensive overview for research and drug development professionals.
Executive Summary
Ranibizumab is a well-established, potent inhibitor of vascular endothelial growth factor A (VEGF-A) that acts extracellularly. It is a humanized monoclonal antibody fragment that directly binds to and neutralizes VEGF-A, a key driver of angiogenesis. In contrast, Squalamine Lactate is an aminosterol with a novel intracellular mechanism of action. It enters activated endothelial cells and modulates intracellular signaling pathways, leading to a broader inhibition of multiple growth factor signaling cascades. Despite its promising and unique mechanism, clinical trials of topical this compound in combination with ranibizumab for nAMD have not demonstrated additional therapeutic benefit.
Mechanisms of Action
Ranibizumab: Extracellular VEGF-A Neutralization
Ranibizumab is a recombinant humanized monoclonal antibody fragment (Fab) designed to bind with high affinity to all isoforms of VEGF-A.[1][2] By binding to VEGF-A, ranibizumab prevents the growth factor from interacting with its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[1][2] This direct extracellular sequestration of VEGF-A effectively inhibits the downstream signaling cascade that leads to endothelial cell proliferation, migration, and increased vascular permeability, all of which are critical processes in angiogenesis.[1][2]
This compound: Intracellular Multi-Target Inhibition
This compound exhibits a distinct, intracellular mechanism of action.[3] This aminosterol compound is taken up by activated endothelial cells through caveolae, which are small invaginations of the cell membrane.[3] Once inside the cell, squalamine binds to and chaperones calmodulin, a ubiquitous intracellular calcium sensor.[3][4] This interaction is thought to disrupt the normal function of calmodulin and interfere with multiple downstream signaling pathways activated by various growth factors, including VEGF, platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF).[4][5] This broad-spectrum inhibition of pro-angiogenic signals within the endothelial cell leads to a reduction in proliferation and migration.[6]
Comparative Data
The following table summarizes key quantitative data for this compound and ranibizumab from preclinical and clinical studies.
| Parameter | This compound | Ranibizumab | Source(s) |
| Binding Affinity (KD) | Binds to Calmodulin (CaM) in a Ca2+-dependent manner with a reported KD of ~5-25 nM for CaM binding to its target proteins. | Binds to VEGF-A with a high affinity; reported KD values vary with the assay method, ranging from the picomolar to low nanomolar range (e.g., ≤ 192 pM, 46 pM, 21.3 nM). | [7][8][9][10] |
| In Vitro Potency (IC50) | Inhibits mitogen-induced endothelial cell proliferation. | Inhibits VEGF-A-induced human umbilical vein endothelial cell (HUVEC) proliferation in a concentration-dependent manner. | [1] |
| In Vivo Potency | In a rat model of laser-induced choroidal neovascularization (CNV), systemic administration partially reduced CNV thickness (47 µm vs. 63 µm in controls). In a mouse model of oxygen-induced retinopathy, it significantly reduced neovascularization scores (median score of 4 vs. 9 in controls). | In a guinea pig model, it demonstrated potent, dose-dependent inhibition of VEGF-A-induced vascular permeability with an IC50 of 0.4-1.2 nM. | [1][11][12][13] |
| Clinical Efficacy (nAMD) | The Phase 3 MAKO trial, which evaluated topical squalamine in combination with monthly ranibizumab, was discontinued (B1498344) as it failed to show a benefit over ranibizumab monotherapy. At 9 months, the mean gain in visual acuity was 8.33 letters for the combination group versus 10.58 letters for the ranibizumab monotherapy group. The earlier Phase 2 IMPACT study showed a potential benefit in a subgroup of patients with classic-containing lesions when combined with ranibizumab. | Multiple large-scale clinical trials have demonstrated the efficacy of intravitreal ranibizumab in improving visual acuity in patients with nAMD. | [5] |
Signaling Pathway Diagrams
References
- 1. Ranibizumab inhibits multiple forms of biologically active vascular endothelial growth factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of ranibizumab: efficacy and safety for the treatment of wet age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for exudative age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medscape.com [medscape.com]
- 6. Squalamine inhibits angiogenesis and solid tumor growth in vivo and perturbs embryonic vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calmodulin activation and inhibition of skeletal muscle Ca2+ release channel (ryanodine receptor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound reduces choroidal neovascularization in a laser-injury model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Squalamine improves retinal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Squalamine Lactate and Cisplatin: A Synergistic Combination Against Cancer
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A growing body of preclinical evidence suggests that the aminosterol antibiotic Squalamine Lactate, when used in combination with the conventional chemotherapy agent cisplatin (B142131), exhibits significant synergistic effects in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and ovarian cancer. This combination therapy has been shown to enhance tumor growth inhibition, reduce angiogenesis, and increase cancer cell apoptosis compared to either agent used alone. This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
I. Comparative Efficacy of this compound and Cisplatin Combination Therapy
The synergistic anti-tumor activity of this compound and cisplatin has been demonstrated in multiple preclinical xenograft models. The combination therapy consistently outperforms monotherapy in key efficacy endpoints.
Table 1: Synergistic Effects of this compound and Cisplatin on Tumor Growth in Preclinical Models
| Cancer Type | Model System | Treatment Group | Tumor Growth Inhibition/Delay | Reduction in Microvessel Density (CD31) | Increase in Apoptosis (TUNEL Assay) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | H460, CALU-6, NL20T-A Xenografts | Squalamine + Cisplatin | >1.5-fold increase in tumor growth delay vs. Cisplatin alone[1] | 25% reduction vs. controls and monotherapy[1] | Not explicitly quantified | [1] |
| H460 Xenografts | Repeated cycles of Squalamine + Cisplatin | >8.6-fold delay in tumor growth[1] | Not specified for repeated cycles | Not specified for repeated cycles | [1] | |
| MV-522 Xenografts | Squalamine + Cisplatin | Enhanced tumor growth inhibition (TGI) vs. Cisplatin alone | Not explicitly quantified | Not explicitly quantified | ||
| Ovarian Cancer | Parental & HER-2-overexpressing Xenografts | Squalamine + Cisplatin | Profound growth inhibition (94-95% vs. controls) | Significant decrease in microvessel density | Significant increase in apoptosis |
II. Mechanism of Synergy: Anti-Angiogenesis and Enhanced Cytotoxicity
The synergistic effect of this compound and cisplatin is primarily attributed to their distinct but complementary mechanisms of action. Cisplatin is a potent cytotoxic agent that induces DNA damage in cancer cells, leading to apoptosis. Squalamine, on the other hand, is not directly cytotoxic to tumor cells but functions as a potent anti-angiogenic agent.
Squalamine inhibits the proliferation and migration of endothelial cells, which are essential for the formation of new blood vessels (angiogenesis) that tumors need to grow and metastasize. It achieves this, in part, by blocking the Vascular Endothelial Growth Factor (VEGF)-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathway in endothelial cells. By disrupting the tumor's blood supply, Squalamine creates a less favorable microenvironment for tumor growth and may enhance the delivery and efficacy of cytotoxic agents like cisplatin.
References
Efficacy of Squalamine Lactate compared to other antimicrobial peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial efficacy of squalamine (B192432) lactate (B86563) with other prominent antimicrobial peptides (AMPs), including magainins, cecropins, and defensins. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
Squalamine, an aminosterol originally isolated from the dogfish shark, exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its unique cationic steroidal structure and mechanism of action differentiate it from traditional peptide-based antimicrobials. This guide will delve into a comparative analysis of its efficacy, mechanism, and relevant experimental protocols.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of squalamine and other AMPs against common pathogenic bacteria. Lower values indicate higher potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Antimicrobial Agent | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Squalamine | 2.5 - 12.5 | 12.5 | 12.5 |
| Magainin 2 | 1.6 - 50 | 50 - 100 | >100 |
| Cecropin A | 0.2 - 1.6 | 12.5 - 50 | 4 - 32 |
| Human Beta-Defensin 3 (hBD-3) | 4 - 8 | 0.5 - 4 | 8 - 16 |
Note: Values are presented as a range based on multiple studies and varying experimental conditions.
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Antimicrobial Agent | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| Squalamine | 12.5 | 25 | 25 |
| Magainin 2 | 6.3 - 100 | >100 | >100 |
| Cecropin B | 0.207 | 1.656 | 0.75 - 1.5 |
| Human Beta-Defensin 3 (hBD-3) | 8 - 16 | 2 - 8 | 16 - 32 |
Note: MBC data for AMPs can be more variable and is not as widely reported as MIC data.
Mechanisms of Action: A Comparative Overview
The antimicrobial mechanisms of squalamine and other AMPs primarily involve disruption of the bacterial cell membrane, but the specific interactions and resulting cellular responses differ significantly.
Squalamine Lactate
Squalamine's mechanism is characterized by a multi-step process. In Gram-negative bacteria, the cationic squalamine initially interacts electrostatically with the negatively charged lipopolysaccharide (LPS) on the outer membrane. This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to membrane destabilization and increased permeability. Subsequently, it disrupts the inner bacterial membrane, causing leakage of cellular contents and cell death. In Gram-positive bacteria, which lack an outer membrane, squalamine directly interacts with the cell membrane, causing depolarization and rapid cell death.
References
Squalamine Lactate: An In Vivo Examination of Its Anti-Angiogenic Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Vivo Anti-Angiogenic Effects of Squalamine Lactate (B86563)
Squalamine Lactate, a naturally derived aminosterol, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and several ocular diseases. This guide provides an objective comparison of this compound's in vivo performance against other anti-angiogenic agents, supported by experimental data. Detailed methodologies for key in vivo assays are presented to facilitate the replication and further investigation of these findings.
Mechanism of Action: A Multi-Targeted Intracellular Approach
Squalamine exhibits a unique intracellular mechanism of action. It is actively transported into endothelial cells where it binds to calmodulin, subsequently inhibiting downstream signaling of multiple pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF).[1][2] This multi-targeted approach distinguishes it from many existing anti-angiogenic therapies that typically target a single growth factor or its receptor extracellularly.
Performance Data: this compound in In Vivo Models
The anti-angiogenic efficacy of this compound has been demonstrated in various preclinical in vivo models. The following tables summarize key quantitative findings.
Table 1: Anti-Angiogenic Efficacy of this compound in Ocular Neovascularization Models
| In Vivo Model | Species | Key Parameter Measured | This compound Treatment | Results |
| Laser-induced Choroidal Neovascularization (CNV) | Rat | Mean CNVM Thickness | 5 mg/kg, intraperitoneal injection, twice daily for 9 days | Significant reduction in CNVM thickness (47 ± 11 µm) compared to control (63 ± 14 µm)[3][4] |
Table 2: Anti-Tumor and Anti-Angiogenic Efficacy of this compound in Xenograft Models
| Tumor Type | In Vivo Model | Key Parameter Measured | This compound Treatment | Results |
| Human Lung Carcinoma (H460) | Mouse Xenograft | Tumor Growth Delay & Vessel Formation (CD31 staining) | Combination with cisplatin | >8.6-fold delay in tumor growth and a 25% reduction in CD31 positive vessel formation compared to controls and single agents[5] |
| Breast Cancer (MCF-7) | Mouse Xenograft | Tumor Growth | Squalamine alone | Significantly retarded tumor growth compared to controls |
| HER-2 overexpressing Breast Cancer (MCF-7/HER-2) | Mouse Xenograft | Tumor Growth | Combination with trastuzumab | Profound and sustained regression of tumors compared to controls and single agents |
Comparative Analysis with Alternative Anti-Angiogenic Agents
Direct comparative studies of this compound against other anti-angiogenic agents in the same in vivo models are limited. However, data from separate studies using common alternatives like Sunitinib are presented below for context.
Table 3: Efficacy of Sunitinib in Preclinical In Vivo Models
| Tumor Type | In Vivo Model | Key Parameter Measured | Sunitinib Treatment | Results |
| Neuroblastoma (SK-N-BE(2) and NB12) | Mouse Xenograft | Primary Tumor Growth (%T/C) | 20 mg/kg | Significant reduction in primary tumor growth (%T/C: 49% for SK-N-BE(2) and 55% for NB12) |
| 4T1 and RENCA lung metastases | Mouse model | Microvessel Density (MVD) | 60 mg/kg/day | Significant reduction in MVD in both tumor models (~50% in 4T1, ~70% in RENCA) |
It is crucial to note that these results are not from head-to-head comparisons and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for two standard in vivo angiogenesis assays are provided below.
Matrigel Plug Assay
The Matrigel plug assay is a widely used method to quantify in vivo angiogenesis.
Materials:
-
Matrigel Matrix
-
Angiogenic factor (e.g., bFGF, VEGF)
-
Test compound (e.g., this compound)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude)
-
Ice-cold syringes and needles (24G)
-
Formalin, Paraffin, and reagents for immunohistochemistry (e.g., anti-CD31 or anti-CD34 antibody)
Procedure:
-
Thaw Matrigel on ice overnight at 4°C to prevent premature gelation.
-
On the day of the experiment, mix the angiogenic factor and the test compound (or vehicle control) with the ice-cold liquid Matrigel.
-
Subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
-
After a defined period (typically 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in 10% formalin overnight, embed in paraffin, and section for histological analysis.
-
Perform immunohistochemistry using an endothelial cell marker (e.g., CD31 or CD34) to visualize the newly formed blood vessels.
-
Quantify the angiogenic response by measuring vessel density or the area of vessel infiltration using image analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a robust and cost-effective in vivo model to study angiogenesis.
Materials:
-
Fertilized chicken eggs (Day 3-4 of incubation)
-
Incubator (37.5°C, 85% humidity)
-
Sterile filter paper disks or silicon rings
-
Test compound (e.g., this compound)
-
Stereomicroscope
-
Methanol/acetone mixture for fixation
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with high humidity.
-
On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Place a sterile filter paper disk or a silicon ring onto the CAM.
-
Apply a small volume of the test compound solution (or vehicle control) onto the filter disk.
-
Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
-
After incubation, fix the CAM by adding a methanol/acetone (1:1) solution.
-
Excise the CAM around the application area, place it on a glass slide, and examine it under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel length and density within a defined area using image analysis software.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Simplified VEGF signaling pathway and the inhibitory point of Squalamine.
Caption: Experimental workflow for the in vivo Matrigel plug angiogenesis assay.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. This compound reduces choroidal neovascularization in a laser-injury model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Potentiation of platinum antitumor effects in human lung tumor xenografts by the angiogenesis inhibitor squalamine: effects on tumor neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Squalamine Lactate and Pazopanib in Oncology
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug development, particularly in the realm of angiogenesis inhibition, both novel and established agents continually undergo scrutiny to delineate their therapeutic potential. This guide provides a detailed, data-driven comparison of Squalamine (B192432) Lactate (B86563), an aminosterol with a unique intracellular mechanism, and pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.
This objective comparison is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals. It is important to note that to date, no direct head-to-head clinical trials comparing Squalamine Lactate and pazopanib have been conducted. The following analysis is a synthesis of independent research findings for each compound.
Mechanism of Action: Two Distinct Approaches to Inhibit Angiogenesis
While both this compound and pazopanib exert anti-angiogenic effects, their molecular mechanisms of action are fundamentally different. Pazopanib functions as a competitive inhibitor of ATP at the kinase domains of multiple receptor tyrosine kinases (RTKs), whereas this compound acts intracellularly through a novel mechanism involving calmodulin.
This compound: This aminosterol compound is taken up by activated endothelial cells and binds to calmodulin, an intracellular calcium sensor. This interaction disrupts the downstream signaling of several pro-angiogenic growth factors, including Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and basic Fibroblast Growth Factor (bFGF)[1][2][3]. By chaperoning calmodulin to an intracellular membrane compartment, squalamine effectively blocks multiple facets of the angiogenic process[1][2].
Pazopanib: As a second-generation multi-targeted tyrosine kinase inhibitor, pazopanib potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. By blocking the autophosphorylation and activation of these receptors, pazopanib disrupts critical downstream signaling pathways implicated in tumor growth and angiogenesis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Preclinical Data: In Vitro and In Vivo Efficacy
In Vitro Kinase and Cellular Inhibition
The following table summarizes the in vitro inhibitory activities of this compound and pazopanib from various preclinical studies.
| Parameter | This compound | Pazopanib |
| Target | Downstream signaling of multiple growth factors (VEGF, PDGF, bFGF) via calmodulin binding | Multi-targeted tyrosine kinase inhibitor (VEGFR-1, -2, -3; PDGFR-α, -β; c-Kit) |
| IC50 (Kinase Inhibition) | Not applicable (intracellular mechanism) | VEGFR-1: 10 nM, VEGFR-2: 30 nM, VEGFR-3: 47 nM, PDGFR-α: 71 nM, PDGFR-β: 84 nM, c-Kit: 74 nM |
| IC50 (Endothelial Cell Proliferation) | Inhibits VEGF-induced HUVEC proliferation | HUVEC (VEGF-induced): ~21 nM vs. FGF-induced: ~720 nM |
| Effect on Cancer Cell Proliferation | No direct growth inhibition of MCF-7/HER-2 or MCF-7 breast cancer cells in vitro | Cell line dependent; e.g., A549 (NSCLC): IC50 ~4-6 µM, YTLMC-90 (NSCLC): IC50 ~4-6 µM |
In Vivo Xenograft Studies
The anti-tumor efficacy of both agents has been evaluated in various human tumor xenograft models in mice.
| Tumor Model | Drug & Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | |||
| Non-Small Cell Lung Cancer (MV-522) | Squalamine alone | Modest TGI | |
| Non-Small Cell Lung Cancer (NCI-H23) | Squalamine (2 mg/kg s.c., days 1-10) | Modest regression vs. control | |
| Breast Cancer (MCF-7) | Squalamine alone | Inhibited tumor progression | |
| Breast Cancer (MCF-7/HER-2) | Squalamine + Trastuzumab | Marked inhibition, exceeding trastuzumab alone | |
| Pazopanib | |||
| Colon Carcinoma (HT29) | Pazopanib (10, 30, 100 mg/kg, p.o., BID) | Dose-dependent TGI | |
| Melanoma (A375P) | Pazopanib (10, 30, 100 mg/kg, p.o., BID) | Dose-dependent TGI | |
| Renal Carcinoma (Caki-2) | Pazopanib (10, 30, 100 mg/kg, p.o., BID) | Dose-dependent TGI | |
| Non-Small Cell Lung Cancer (A549, L9981) | Pazopanib (100 mg/kg, daily) | Effective inhibition of tumor growth | |
| Chronic Lymphocytic Leukemia | Pazopanib (100 mg/kg, 3 weeks) | 77% tumor inhibition |
Clinical Data Summary
Clinical development of this compound in oncology has been limited to early phase trials, while pazopanib is an approved therapeutic agent for specific cancer indications.
| Parameter | This compound | Pazopanib |
| Indications | Investigational (primarily studied in wet AMD; early trials in advanced solid tumors) | Approved for advanced Renal Cell Carcinoma (RCC) and advanced Soft Tissue Sarcoma (STS) |
| Phase I (Cancer) | MTD: 192 mg/m²/day (120-h continuous i.v. infusion). DLT: Hepatotoxicity (Grade 3 transaminase elevations) | Recommended dose: 800 mg once daily |
| Phase III (RCC) | Not available | VEG105192 Trial: Pazopanib vs. Placebo in advanced/metastatic RCC. Median PFS: 9.2 months (pazopanib) vs. 4.2 months (placebo). ORR: 30% (pazopanib) vs. 3% (placebo) |
| Phase III (RCC) | Not available | COMPARZ Trial: Pazopanib vs. Sunitinib in metastatic RCC. Median PFS: 8.4 months (pazopanib) vs. 9.5 months (sunitinib) - non-inferiority met |
| Common Adverse Events | Fatigue, nausea, anorexia, neuromuscular symptoms, hepatotoxicity | Diarrhea, hypertension, hair color changes, nausea, fatigue, anorexia |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (for Pazopanib)
This assay quantifies the ability of pazopanib to inhibit the enzymatic activity of specific tyrosine kinases.
-
Materials: Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β), kinase-specific substrate, ATP (radiolabeled or non-radioactive), pazopanib hydrochloride, assay buffer.
-
Procedure:
-
Prepare serial dilutions of pazopanib.
-
In a 96-well plate, add the recombinant kinase, substrate, and pazopanib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a controlled temperature for a specific duration (e.g., 60 minutes at 30°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the percentage of kinase inhibition for each pazopanib concentration and determine the IC50 value.
-
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.
-
Materials: Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium, basement membrane matrix (e.g., Matrigel), this compound or pazopanib, pro-angiogenic stimulus (e.g., VEGF).
-
Procedure:
-
Coat wells of a microplate with the basement membrane matrix.
-
Seed HUVECs onto the matrix in the presence of the test compound (this compound or pazopanib) and a pro-angiogenic stimulus.
-
Incubate for a period that allows for tube formation (e.g., 4-18 hours).
-
Visualize and capture images of the tube networks using microscopy.
-
Quantify tube formation by measuring parameters such as total tube length, number of branch points, and total tube area using image analysis software.
-
In Vivo Xenograft Tumor Model
This model evaluates the in vivo anti-tumor activity of the compounds.
-
Procedure:
-
Human cancer cells are cultured and harvested.
-
The cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (this compound or pazopanib) is administered according to the specified dosing schedule and route.
-
Tumor volume and mouse body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis.
-
Conclusion
This compound and pazopanib represent two distinct strategies for inhibiting angiogenesis in cancer. Pazopanib is a well-established, potent multi-targeted tyrosine kinase inhibitor with proven clinical efficacy in renal cell carcinoma and soft tissue sarcoma. Its mechanism of action is well-characterized, and its clinical profile is supported by extensive data from large-scale clinical trials.
This compound, on the other hand, offers a unique intracellular mechanism of action by targeting calmodulin, which downstream affects multiple angiogenic pathways. While its clinical development in oncology has not progressed as far as pazopanib's, its distinct mechanism may offer therapeutic potential in combination with other agents or in specific contexts where resistance to tyrosine kinase inhibitors is a concern.
References
Combination Therapy of Squalamine Lactate and Ranibizumab Demonstrates Visual Acuity Benefits in Subgroups of AMD Patients
A comprehensive review of clinical trial data on the combination of Squalamine (B192432) Lactate (B86563) and ranibizumab (B1194657) for neovascular age-related macular degeneration (AMD) reveals potential synergistic effects on visual acuity in specific patient populations, although a broader clinical benefit leading to a reduction in treatment burden was not established. This guide provides a detailed comparison of the combination therapy with ranibizumab monotherapy and other anti-VEGF agents, supported by experimental data from key clinical studies.
Neovascular (wet) age-related macular degeneration (AMD) is a leading cause of severe vision loss in the elderly, characterized by choroidal neovascularization (CNV). The current standard of care involves intravitreal injections of anti-vascular endothelial growth factor (VEGF) agents such as ranibizumab, aflibercept, and bevacizumab. Research into combination therapies aims to improve visual outcomes, reduce treatment frequency, and address alternative angiogenic pathways. One such investigational therapy was the combination of topical Squalamine Lactate with intravitreal ranibizumab.
Squalamine is a small molecule that inhibits multiple angiogenic growth factors, including VEGF, platelet-derived growth factor (PDGF), and basic fibroblast growth factor (bFGF), through a novel intracellular mechanism.[1] In contrast, ranibizumab is a monoclonal antibody fragment that directly binds to and inhibits VEGF-A extracellularly.[2][3] The distinct mechanisms of action suggested a potential for synergistic effects in treating neovascular AMD.
The IMPACT Study: A Phase II Investigation
The most significant clinical evaluation of this combination therapy was the Phase II IMPACT study. This prospective, randomized, double-masked, multi-center trial compared the efficacy and safety of 0.2% this compound ophthalmic solution (also known as OHR-102) in combination with ranibizumab versus placebo eye drops with ranibizumab in treatment-naïve patients with neovascular AMD.[4][5]
Key Findings from the IMPACT Study
While the IMPACT study did not meet its primary endpoint of a statistically significant reduction in the number of ranibizumab injections, secondary analyses of visual acuity outcomes revealed clinically meaningful benefits in a subgroup of patients with classic-containing CNV lesions.[1][3]
In the modified intent-to-treat (mITT) population with classic-containing CNV, the combination therapy group demonstrated a mean gain of +11 letters in visual acuity at nine months, compared to +5 letters in the ranibizumab monotherapy group.[6] Furthermore, 44% of patients in the combination arm achieved a vision gain of three or more lines, compared to 29% in the monotherapy arm.[6] A more pronounced benefit was also observed in patients achieving gains of four or more and five or more lines of vision.[2][6]
However, this benefit was less apparent in the overall patient population, which included those with occult-only CNV lesions.[3] The final analysis of the intent-to-treat (ITT-LOCF) population with classic-containing CNV showed a mean gain of +10.5 letters for the combination therapy versus +5.4 letters for monotherapy.[3]
The MAKO Study: A Confirmatory Phase III Trial
Following the promising subgroup results of the IMPACT study, the Phase III MAKO trial was initiated to confirm the efficacy and safety of this compound 0.2% ophthalmic solution in combination with monthly ranibizumab in subjects with neovascular AMD.[7][8] Unfortunately, the MAKO trial did not meet its primary endpoint. The study showed that the combination therapy did not result in a statistically significant improvement in visual acuity at nine months compared to ranibizumab monotherapy.[9] Patients receiving the squalamine combination therapy achieved a mean gain of 8.33 letters from baseline, compared to a 10.58-letter gain in the placebo with ranibizumab group.[9] Following these results, the development of squalamine for wet AMD was discontinued.[9]
Quantitative Data Summary
The following tables summarize the key efficacy data from the IMPACT and MAKO studies.
Table 1: Visual Acuity Outcomes in the IMPACT Study (mITT Population with Classic-Containing CNV at 9 Months)
| Outcome | Squalamine + Ranibizumab (n=37) | Placebo + Ranibizumab (n=28) |
| Mean Change in Visual Acuity (letters) | +11[6] | +5[6] |
| Patients with ≥3 Line Gain | 44%[6] | 29%[6] |
| Patients with ≥4 Line Gain | 22%[2] | 7%[2] |
| Patients with ≥5 Line Gain | 14%[2] | 7%[2] |
Table 2: Visual Acuity Outcomes in the MAKO Study (Overall Population at 9 Months)
| Outcome | Squalamine + Ranibizumab (n=119) | Placebo + Ranibizumab (n=118) |
| Mean Change in Visual Acuity (letters) | +8.33[9] | +10.58[9] |
Experimental Protocols
IMPACT Study (Phase II)
-
Study Design: A prospective, randomized, double-masked, multi-center trial.[4][5]
-
Patient Population: Treatment-naïve subjects with newly diagnosed neovascular AMD.[4]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Treatment Arms:
-
Initial Treatment: All patients received an initial ranibizumab injection.[11]
-
Primary Endpoint: Mean number of ranibizumab injections.[3]
-
Secondary Endpoints: Mean change in visual acuity and the proportion of patients with gains of three, four, and five lines of vision.[12]
MAKO Study (Phase III)
-
Study Design: A multi-center, randomized, double-masked, placebo-controlled trial.[7][8]
-
Patient Population: Subjects with neovascular AMD.[8]
-
Treatment Arms:
-
Primary Endpoint: Assessment of visual acuity at nine months.[7]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of Squalamine and ranibizumab are central to the rationale for their combination.
Comparison with Other Anti-VEGF Therapies
Ranibizumab, aflibercept, and bevacizumab are the most commonly used anti-VEGF agents for neovascular AMD. While direct head-to-head trials of Squalamine combination therapy with aflibercept or bevacizumab are unavailable, a comparison of the monotherapies provides context for the treatment landscape.
Clinical trials have generally shown that ranibizumab, aflibercept, and bevacizumab have comparable efficacy in terms of improving visual acuity in patients with neovascular AMD.[13][14] Some studies suggest that aflibercept may have a longer duration of action, potentially allowing for less frequent injections compared to ranibizumab and bevacizumab in some patients.[15] In terms of safety, large-scale studies and meta-analyses have not revealed consistent, significant differences in the rates of most systemic and ocular adverse events among the three agents.[13][14]
Table 3: General Comparison of Anti-VEGF Monotherapies for Neovascular AMD
| Feature | Ranibizumab | Aflibercept | Bevacizumab |
| Mechanism of Action | Anti-VEGF-A | VEGF Trap (binds VEGF-A, VEGF-B, PlGF) | Anti-VEGF-A |
| Approval for AMD | Yes | Yes | No (used off-label) |
| Dosing Frequency | Typically monthly, can be extended | Typically every 4-8 weeks after loading doses | Typically monthly, can be extended |
| Efficacy | High | High | High |
| Safety | Generally well-tolerated; risks associated with intravitreal injections | Generally well-tolerated; risks associated with intravitreal injections | Generally well-tolerated; risks associated with intravitreal injections |
Conclusion
The combination of topical this compound with intravitreal ranibizumab represented a novel approach to treating neovascular AMD by targeting multiple angiogenic pathways. The Phase II IMPACT study provided encouraging signals of improved visual acuity in a subgroup of patients with classic-containing CNV lesions, suggesting a potential synergistic effect. However, these findings were not replicated in the larger Phase III MAKO trial, which failed to demonstrate a significant benefit of the combination therapy over ranibizumab monotherapy in the broader patient population. Consequently, the development of Squalamine for this indication was halted.
While the Squalamine and ranibizumab combination therapy will not be moving forward, the research provided valuable insights into the complexities of treating neovascular AMD and the challenges of demonstrating superior efficacy in combination with highly effective anti-VEGF monotherapies. The standard of care remains intravitreal anti-VEGF agents, with ongoing research focusing on longer-acting therapies and novel drug delivery systems to reduce treatment burden.
References
- 1. Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ranibizumab (Ranibizumab) in the Treatment of Wet Macular Degeneration | Ento Key [entokey.com]
- 4. What is the mechanism of Ranibizumab-nuna? [synapse.patsnap.com]
- 5. Ohr Pharma Presents Data From OHR-102 Phase II IMPACT Study In Wet-AMD At Association for Research in Vision & Ophthalmology Conference - BioSpace [biospace.com]
- 6. This compound for exudative age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ohr Pharmaceutical Provides Update On Ongoing Squalamine Clinical Trial In Wet-AMD [clinicalleader.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. retina-specialist.com [retina-specialist.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Squalamine Eye Drops Phase 2 Study Results Demonstrate Improvements in VA - The American Society of Retina Specialists [asrs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Comparative Safety of Bevacizumab, Ranibizumab, and Aflibercept for Treatment of Neovascular Age-Related Macular Degeneration (AMD): A Systematic Review and Network Meta-Analysis of Direct Comparative Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aflibercept, Bevacizumab, or Ranibizumab for Diabetic Macular Edema: Two-year Results from a Comparative Effectiveness Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Squalamine Lactate vs. Colistin: A Comparative Guide to Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antimicrobial spectra of squalamine (B192432) lactate (B86563) and colistin (B93849), supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of squalamine lactate as an antimicrobial agent, particularly in the context of the growing challenge of antibiotic resistance.
Executive Summary
Squalamine, a natural aminosterol, and colistin, a polymyxin (B74138) antibiotic, both exhibit activity against Gram-negative bacteria by disrupting the bacterial outer membrane.[1][2][3] While colistin has been a last-resort treatment for multidrug-resistant Gram-negative infections, its use is hampered by significant nephrotoxicity and the emergence of resistance.[4][5] Squalamine presents a potentially promising alternative, demonstrating broad-spectrum antimicrobial activity, including against some colistin-resistant and Gram-positive bacteria.[2][3][6] This guide delves into a side-by-side comparison of their antimicrobial efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Antimicrobial Spectrum: MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for squalamine and colistin against a range of bacterial species, compiled from various studies. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Bacterial Species | Strain | Squalamine MIC (mg/L) | Colistin MIC (mg/L) | Reference(s) |
| Escherichia coli | ATCC 25922 | 2 | 1 | [2][6] |
| Escherichia coli | (MDR isolate) | 4 | >64 | |
| Pseudomonas aeruginosa | ATCC 27853 | 8 | 1 | [2][6] |
| Pseudomonas aeruginosa | (MDR isolate) | 10-12.5 | 16-32 | [7] |
| Acinetobacter baumannii | ATCC 17978 | - | - | [8] |
| Klebsiella pneumoniae | - | - | 0.5 - >16 | [9] |
| Staphylococcus aureus | ATCC 25923 | 2 | Resistant | [2][6] |
| Staphylococcus aureus | (MRSA) | 2 | Resistant | |
| Enterococcus faecium | (VSE) | 8 | Resistant | [10] |
| Enterococcus faecium | (VRE) | 8 | Resistant | [10] |
| Streptococcus pneumoniae | (Clinical isolate) | 32 | Resistant | [6] |
MDR: Multidrug-Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus; VSE: Vancomycin-Susceptible Enterococcus; VRE: Vancomycin-Resistant Enterococcus. MIC values can vary between studies and strains.
Mechanism of Action: A Tale of Two Membrane Disruptors
Both squalamine and colistin target the bacterial cell membrane, but their detailed mechanisms of action have distinct features.
Colistin: As a cationic polypeptide, colistin's primary target is the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.[4][11][12][13] It electrostatically interacts with the negatively charged lipid A portion of LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the membrane structure.[4][11][12] This leads to a detergent-like effect, disrupting the outer membrane's integrity, causing leakage of intracellular contents, and ultimately cell death.[4][11][12]
This compound: Squalamine, a cationic steroid, also interacts with the bacterial membrane.[2] In Gram-negative bacteria, its positively charged spermidine (B129725) moiety is thought to interact with the negatively charged phosphate (B84403) groups of LPS, similar to colistin.[2][3] This interaction disrupts the membrane, leading to permeabilization and cell death.[2][6] Notably, squalamine is also effective against Gram-positive bacteria, which lack an outer membrane. In these organisms, it is proposed to act by depolarizing the cytoplasmic membrane, leading to rapid cell death.[2][3]
Experimental Protocols
The determination of the antimicrobial spectrum of this compound and colistin relies on standardized microbiology techniques. The following is a detailed methodology for the broth microdilution method, a common procedure for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the quantitative susceptibility of bacteria to antimicrobial agents.
1. Preparation of Materials:
- Antimicrobial Agents: Prepare stock solutions of this compound and colistin sulfate (B86663) in an appropriate solvent (e.g., sterile deionized water or as recommended by the manufacturer).
- Bacterial Strains: Culture the selected bacterial strains on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
- Growth Medium: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
- 96-Well Microtiter Plates: Use sterile, U-bottomed 96-well microtiter plates.
2. Inoculum Preparation:
- Select several well-isolated colonies of the same morphological type from the agar plate.
- Suspend the colonies in sterile saline or CAMHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
- Dispense 50 µL of CAMHB into each well of the 96-well plate.
- Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the antimicrobial agent.
- Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
- Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation and Reading:
- Cover the microtiter plates and incubate at 37°C for 16-20 hours in ambient air.
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Materials" [label="1. Prepare Materials\n(Antimicrobials, Bacteria, Media)"];
"Prepare_Inoculum" [label="2. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"];
"Serial_Dilution" [label="3. Perform 2-fold Serial Dilution\nof Antimicrobial in 96-well Plate"];
"Inoculate_Plate" [label="4. Inoculate Plate with Bacterial Suspension"];
"Incubate" [label="5. Incubate at 37°C for 16-20 hours"];
"Read_Results" [label="6. Read MIC\n(Lowest concentration with no visible growth)"];
"End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Materials";
"Prepare_Materials" -> "Prepare_Inoculum";
"Prepare_Inoculum" -> "Serial_Dilution";
"Serial_Dilution" -> "Inoculate_Plate";
"Inoculate_Plate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "End";
}
Conclusion
This compound demonstrates a broad antimicrobial spectrum, with potent activity against both Gram-negative and Gram-positive bacteria, including some multidrug-resistant strains.[6][7] In contrast, colistin's spectrum is primarily limited to Gram-negative bacteria.[4][5] While colistin remains a critical therapeutic option, the data suggests that this compound warrants further investigation as a potential new antimicrobial agent, particularly given its distinct mechanism of action and its efficacy against a wider range of pathogens. Further head-to-head comparative studies are essential to fully elucidate the relative strengths and weaknesses of these two compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the antibacterial mechanism of action of squalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colistin, mechanisms and prevalence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-persister activity of squalamine against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colistin susceptibility testing by Etest and disk diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Polyaminosteroid Squalamine Analogues Display Antibacterial Activity against Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colistin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Colistin Sulfate? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
Cross-Validation of Squalamine Lactate's Efficacy in Different Cancer Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Squalamine Lactate across various cancer types, supported by experimental data from preclinical and clinical studies. It is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Executive Summary
This compound, a naturally derived aminosterol, has demonstrated potent anti-angiogenic properties, positioning it as a candidate for cancer therapy. Its primary mechanism of action involves the inhibition of endothelial cell proliferation and migration, key processes in tumor neovascularization. This is achieved by interfering with signaling pathways activated by vascular endothelial growth factor (VEGF) and other mitogens. Preclinical and early-phase clinical trials have explored its efficacy as a monotherapy and in combination with standard chemotherapeutic agents in several solid tumors, including non-small cell lung cancer, ovarian cancer, and breast cancer. This guide synthesizes the available data to facilitate a cross-cancer comparison of its therapeutic potential.
Data Presentation
Table 1: Clinical Efficacy of this compound in Combination Therapy
| Cancer Type | Treatment Regimen | Number of Patients (evaluable) | Overall Response Rate (ORR) | Stable Disease (SD) | Median Survival | 1-Year Survival Rate | Source(s) |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound (300 mg/m²/day) + Paclitaxel (B517696) + Carboplatin | 43 | 28% (Partial Response) | 19% | 10.0 months | 40% | [1][2] |
| Advanced Non-Small Cell Lung Cancer (NSCLC) (Historical Control) | Paclitaxel + Carboplatin | 53 | 55% (4% Complete Response, 51% Partial Response) | 30% | ~12.7 months | 55% | |
| Recurrent/Refractory Ovarian Cancer | This compound + Carboplatin | 22 | 36% (Objective Response) | Not Reported | Not Reported | Not Reported | [1] |
Table 2: Preclinical Efficacy of Squalamine in Breast Cancer Xenograft Models
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) at Day 28 (approx.) | % Tumor Growth Inhibition (vs. Control) | Source(s) |
| MCF-7 (HER2-) | Control | ~1200 | - | [3] |
| Squalamine (2 mg/kg) | ~600 | ~50% | ||
| MCF-7/HER2 (HER2+) | Control | ~1400 | - | |
| Trastuzumab | ~700 | ~50% | ||
| Squalamine (2 mg/kg) | ~800 | ~43% | ||
| Squalamine + Trastuzumab | ~300 | ~79% |
Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the in vitro angiogenic potential of compounds by measuring the formation of capillary-like structures by HUVECs.
Methodology:
-
Preparation of HUVECs: HUVECs are cultured in Endothelial Cell Growth Medium. Early passage cells (P2-P5) are recommended for optimal results. On the day of the experiment, cells are harvested and resuspended in a serum-free or low-serum medium.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30 minutes to allow the gel to solidify.
-
Cell Seeding and Treatment: A HUVEC suspension (1-2 x 10^5 cells/mL) is prepared. Treatment solutions are made, including a vehicle control, a VEGF control (e.g., 50 ng/mL), and VEGF with varying concentrations of this compound. The cell suspension and treatments are added to the Matrigel-coated wells.
-
Incubation and Staining: The plate is incubated at 37°C for 4-18 hours to allow for tube formation. The formed tube-like structures are then stained with Calcein AM for visualization.
-
Imaging and Quantification: Images of the tube networks are captured using an inverted microscope. Image analysis software is used to quantify parameters such as total tube length, number of branch points, and total tube area. The percentage of inhibition is determined by comparing the squalamine-treated groups to the VEGF-stimulated control.
Western Blot Analysis of FAK and MAPK Phosphorylation
This method is used to detect the phosphorylation status of key proteins in signaling pathways, providing insight into the mechanism of action of a drug.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HUVECs) are cultured to 70-80% confluency. The cells are then treated with this compound at various concentrations and for different durations. A positive control (e.g., VEGF stimulation) and a negative control (vehicle) are included.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of FAK (p-FAK) and MAPK (p-MAPK), as well as antibodies for total FAK and MAPK as loading controls.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Squalamine's anti-angiogenic activity.
Caption: Experimental workflow for Western blot analysis.
References
- 1. A phase II study of sequential carboplatin, paclitaxel and topotecan in patients with previously untreated advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Squalamine blocks tumor-associated angiogenesis and growth of human breast cancer cells with or without HER-2/neu overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Squalamine Lactate
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like Squalamine (B192432) Lactate (B86563) is paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this novel aminosterol. By adhering to these procedural, step-by-step guidelines, you can minimize exposure risks and maintain a secure research environment.
Essential Safety and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for Squalamine Lactate may indicate it is not classified as a hazardous substance, it is imperative to handle all investigational drugs with a high degree of caution. A multi-layered approach to PPE is crucial to prevent skin and eye contact, as well as inhalation.
Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double nitrile gloves | Provides robust protection against chemical permeation. Regularly inspect for tears or holes before use. |
| Eyes | Safety glasses with side shields or safety goggles | Protects against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing. |
| Body | Laboratory coat or disposable gown | A standard lab coat is required to protect against skin contact. For procedures with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator should be selected based on a formal risk assessment. |
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its appropriate handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₇H₇₃N₃O₉S | [1][2] |
| Molecular Weight | 736.1 g/mol | [1][2] |
| Appearance | Lyophilized powder | [3] |
| Purity | >97% (for research-grade material) | [3] |
| Water Solubility (Predicted) | 0.000169 mg/mL | [2] |
| logP (Predicted) | 2.48 - 3.24 | [2] |
| pKa (Strongest Acidic) (Predicted) | -1.3 | [2] |
| pKa (Strongest Basic) (Predicted) | 10.89 | [2] |
| Solubility in DMSO | ≥ 36.66 mg/mL (51.06 mM) | [4][5] |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to the following procedural steps is essential for the safe handling and disposal of this compound.
Handling this compound Powder
-
Preparation and Engineering Controls :
-
All manipulations of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Reconstitution :
-
Use a dedicated set of weighing tools (e.g., spatula, weigh paper).
-
Clean the tools thoroughly after each use.
-
When preparing solutions, do so within the chemical fume hood.
-
In Case of a Spill
Immediate and appropriate response to a chemical spill is critical to mitigate risks.
Workflow for handling a chemical spill.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Segregation : Segregate this compound waste from general laboratory waste. This includes contaminated gloves, pipette tips, tubes, and absorbent materials.
-
Containment :
-
Solid Waste : Collect all contaminated solid waste in a designated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling : Label all waste containers with "Hazardous Waste," the name "this compound," and the date of accumulation.
-
Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays relevant to the known biological activities of this compound.
In Vitro Anti-Angiogenesis: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Preparation of HUVECs :
-
Coating of 96-Well Plate :
-
Cell Seeding and Treatment :
-
Trypsinize and resuspend the serum-starved HUVECs in a medium containing the desired concentration of this compound or vehicle control.
-
Seed the HUVECs onto the polymerized Matrigel at a density of 1-2 x 10⁴ cells per well.
-
Incubate at 37°C in a 5% CO₂ incubator for 4-18 hours.[8]
-
-
Quantification :
-
Visualize the tube formation using a light microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of loops, often using imaging software.[8]
-
In Vivo Anti-Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Egg Incubation :
-
Incubate fertilized chicken eggs at 37°C with 40-60% humidity for 3 days.[9]
-
-
Windowing the Egg :
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.[9]
-
Seal the window with sterile tape and return the egg to the incubator.
-
-
Application of this compound :
-
Incubation and Observation :
-
Return the egg to the incubator for another 2-3 days.
-
Observe and photograph the area around the carrier daily to monitor blood vessel growth.
-
-
Quantification :
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Preparation of Bacterial Inoculum :
-
Grow the bacterial strain of interest in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Serial Dilution of this compound :
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
-
Inoculation :
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Incubation :
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC :
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]
-
References
- 1. This compound | C37H73N3O9S | CID 72734342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 人脐静脉内皮细胞(HUVEC)培养实验方案 [sigmaaldrich.com]
- 8. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 9. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 13. New insights into the antibacterial mechanism of action of squalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
